2,6-Dichlorohydroquinone
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichlorobenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAHQUBHRBQWBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173924 | |
| Record name | 2,6-Dichloro-4-hydroquinone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20103-10-0 | |
| Record name | 2,6-Dichlorohydroquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20103-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,6-Dichloro-4-hydroquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020103100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichlorohydroquinone | |
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| Record name | 2,6-Dichloro-4-hydroquinone | |
| Source | EPA DSSTox | |
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| Record name | 2,6-dichlorohydroquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,6-DICHLOROHYDROQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2H9QF4CGP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,6-Dichlorohydroquinone chemical properties and structure
An In-depth Technical Guide to 2,6-Dichlorohydroquinone: Chemical Properties, Structure, and Applications
Introduction
This compound is a halogenated dihydric phenol, a specific type of dichlorohydroquinone where hydroquinone is substituted by chloro groups at positions 2 and 6.[1][2][3] As a significant chemical intermediate and a metabolite of compounds like pentachlorophenate sodium in microorganisms, its study is crucial for researchers in organic synthesis, environmental science, and drug development.[2][4] The presence of two electron-withdrawing chlorine atoms on the hydroquinone ring significantly influences its chemical properties, leading to increased antioxidative activity compared to its parent compound.[2][4] This guide provides a comprehensive overview of its structure, physicochemical properties, reactivity, synthesis, and handling protocols, tailored for scientific and research professionals.
Chemical Structure and Physicochemical Properties
The defining feature of this compound is a benzene-1,4-diol (hydroquinone) core with two chlorine atoms substituted at the ortho positions relative to one hydroxyl group and meta to the other. This specific arrangement dictates its chemical behavior and physical characteristics.
Molecular Structure
-
IUPAC Name: 2,6-dichlorobenzene-1,4-diol[1]
-
Molecular Weight: 179.00 g/mol [1]
-
Canonical SMILES: C1=C(C=C(C(=C1Cl)O)Cl)O[1]
-
InChIKey: QQAHQUBHRBQWBL-UHFFFAOYSA-N[1]
Caption: 2D Chemical Structure of this compound.
Physicochemical Data
The physical and chemical properties of this compound are summarized below. These values are essential for designing experimental conditions, including solvent selection and purification methods.
| Property | Value | Source |
| Physical State | Solid, Dark Green to Dark Brown | [2] |
| Melting Point | 157-158 °C | [2][5] |
| Boiling Point | 255.02°C (rough estimate) | [2][5] |
| Density | 1.4512 g/cm³ (rough estimate) | [2][5] |
| pKa | 7.75 ± 0.23 (Predicted) | [2][5] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
| XLogP3 | 2.7 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Stability | Hygroscopic | [2] |
Spectroscopic Profile
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. The symmetrical nature of the molecule simplifies its NMR spectrum, while the presence of chlorine atoms imparts a distinctive isotopic pattern in mass spectrometry.
| Technique | Key Features and Observations | Source |
| ¹H NMR | Due to molecular symmetry, two primary signals are expected: • A singlet for the two equivalent aromatic protons (H-3 and H-5). • A broad singlet for the two hydroxyl (-OH) protons, which is exchangeable with D₂O. | [1][6] |
| Mass Spec (GC-MS) | • Molecular Ion (M⁺): A cluster of peaks corresponding to the molecular weight (m/z ≈ 178-182). • Isotopic Pattern: A characteristic M:M+2:M+4 ratio of approximately 9:6:1, confirming the presence of two chlorine atoms. | [1][7] |
| Infrared (IR) | • O-H Stretch: A broad absorption band around 3300-3600 cm⁻¹ characteristic of the hydroxyl groups. • C=C Stretch: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹ region. • C-O Stretch: A strong band in the 1200-1250 cm⁻¹ region. • C-Cl Stretch: Absorptions in the fingerprint region below 800 cm⁻¹. | [1] |
Chemical Reactivity and Synthesis
Reactivity Profile
-
Oxidation: As a hydroquinone, this compound can be readily oxidized to its corresponding quinone, 2,6-dichloro-1,4-benzoquinone. This redox behavior is central to its chemical and biological activity.
-
Antioxidant Activity: The electron-withdrawing nature of the two chlorine atoms enhances the antioxidant properties of the molecule compared to unsubstituted hydroquinone.[2][4] This is because the chlorination modifies the redox potential of the hydroquinone system.
-
Electrophilic Substitution: The benzene ring is deactivated towards further electrophilic substitution due to the presence of two hydroxyl groups and two chlorine atoms.
-
Metabolic Role: It is a known metabolite of pentachlorophenate sodium, indicating its formation through microbial degradation pathways in the environment.[2][4]
Synthesis Protocols
While various synthetic routes exist, a common laboratory approach involves the disproportionation of a substituted hydroquinone derivative. The following protocol is representative of a method that yields a mixture of dichlorohydroquinone isomers, which can then be separated.
Protocol: Synthesis via Disproportionation of 2-chloro-1,4-dimethoxyhydroquinone [6]
-
Melt Preparation: Prepare a melt of anhydrous aluminum chloride (AlCl₃) and sodium chloride (NaCl) in a reaction vessel with vigorous stirring at 150°C.
-
Substrate Addition: Add 2-chloro-1,4-dimethoxyhydroquinone to the AlCl₃/NaCl melt.
-
Heating: Increase the temperature of the reaction mixture to 180-185°C and maintain for approximately 7-10 minutes.
-
Quenching: Cool the mixture to room temperature and carefully dilute with 10% aqueous HCl.
-
Extraction: Extract the reaction products from the aqueous layer using an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic extracts, dry over sodium sulfate, and evaporate the solvent under reduced pressure.
-
Separation: Subject the resulting residue to column chromatography on silica gel. Elute with a hexane-acetone solvent system to separate the this compound isomer from other products like 2,5- and 2,3-dichlorohydroquinone.[6]
Caption: Workflow for a representative synthesis of this compound.
Applications in Research and Development
The unique structure of this compound makes it a molecule of interest in several scientific domains:
-
Organic Synthesis: It serves as a precursor for the synthesis of more complex molecules. Its oxidized form, 2,6-dichloro-1,4-benzoquinone, is a valuable reagent for creating bioactive heterocyclic compounds, such as phenothiazines.[8]
-
Environmental Science: As a metabolite of widely used pesticides and chemicals, its detection and quantification in environmental samples are critical for monitoring pollution and understanding biodegradation pathways.[2][9]
-
Toxicology: The study of this compound and its isomers is important for understanding the toxicity of halogenated aromatic compounds. Its redox properties are linked to the generation of reactive oxygen species (ROS) in biological systems.[10]
Safety, Handling, and Storage
Due to its hazardous nature, strict safety protocols must be followed when working with this compound.
-
Hazard Identification: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[5] It can cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[11][12]
-
Handling: Avoid generating dust. Use closed systems or appropriate exhaust ventilation.[11] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][11] The material is hygroscopic and should be protected from moisture.[2]
-
Disposal: Dispose of waste materials and contaminated packaging in accordance with local, regional, and national hazardous waste regulations.[12]
Caption: Essential workflow for the safe handling of this compound.
Conclusion
This compound is a structurally important chlorinated phenol with distinct chemical, physical, and spectroscopic properties. Its role as a synthetic intermediate and an environmental metabolite underscores its relevance to diverse fields of chemical and biological research. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in a laboratory setting.
References
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PubChem. (n.d.). This compound | C6H4Cl2O2 | CID 88366. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (2026). This compound (C6H4Cl2O2). Université du Luxembourg. Retrieved from [Link]
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ChemBK. (n.d.). 2,6-Dichloro-p-benzohydroquinone. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloroquinone-4-Chloroimide. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Dichlorohydroquinone | C6H4Cl2O2 | CID 69101. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dichloro-1,4-benzoquinone | C6H2Cl2O2 | CID 12771. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). 2,6-Dichloro-1,4-benzoquinone - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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PubChemLite. (2025). 2,5-dichlorohydroquinone (C6H4Cl2O2). Université du Luxembourg. Retrieved from [Link]
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2,6-Dichlorohydroquinone CAS number and molecular weight
An In-Depth Technical Guide to 2,6-Dichlorohydroquinone for Advanced Research
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond basic data to provide field-proven insights into its synthesis, characterization, biological significance, and safe handling, ensuring both scientific integrity and practical applicability.
This compound (2,6-DiCH) is a halogenated dihydric phenol. Its structure, featuring a hydroquinone core with chlorine atoms at the 2 and 6 positions, is fundamental to its chemical reactivity and biological role. The electron-withdrawing nature of the chlorine atoms significantly influences the redox properties of the hydroquinone ring system.
Chemical Identifiers
A summary of the key identifiers for this compound is presented below for unambiguous reference.
| Identifier | Value | Source |
| CAS Number | 20103-10-0 | [PubChem][1] |
| Molecular Formula | C₆H₄Cl₂O₂ | [PubChem][1] |
| Molecular Weight | 179.00 g/mol | [PubChem][1] |
| IUPAC Name | 2,6-dichlorobenzene-1,4-diol | [PubChem][1] |
| InChIKey | QQAHQUBHRBQWBL-UHFFFAOYSA-N | [PubChem][1] |
| Synonyms | 2,6-DiCH, 2,6-Dichloro-p-hydroquinone | [PubChem][1] |
Physicochemical Data
The physical properties of 2,6-DiCH are critical for designing experimental conditions, particularly for synthesis, purification, and formulation.
| Property | Value | Source |
| Melting Point | 157-158 °C | [ChemicalBook][2] |
| Appearance | Dark Green to Dark Brown Solid | [ChemicalBook][2] |
| Solubility | Slightly soluble in DMSO and Methanol | [ChemicalBook][2] |
| pKa | 7.75 ± 0.23 (Predicted) | [ChemicalBook][2] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound can be achieved via the disproportionation and demethylation of 2-chloro-1,4-dimethoxyhydroquinone. This method, while also producing other isomers, provides a reliable route to the desired compound, which is then isolated using column chromatography. The use of a Lewis acid melt is a critical choice, as it provides the harsh conditions necessary to cleave the stable methoxy ethers and drive the rearrangement.
Experimental Protocol: Synthesis
This protocol describes the synthesis from 2-chloro-1,4-dimethoxyhydroquinone.[3]
-
Prepare the Lewis Acid Melt: In a round-bottom flask equipped with a mechanical stirrer, combine anhydrous aluminum chloride (AlCl₃, 6.4 eq) and sodium chloride (NaCl, 3.2 eq). Heat the mixture to 150 °C with vigorous stirring to form a homogenous melt. The NaCl lowers the melting point and improves the fluidity of the AlCl₃ melt.
-
Initiate Reaction: Add 2-chloro-1,4-dimethoxyhydroquinone (1.0 eq) directly to the vigorously stirred melt.
-
Drive Reaction: Increase the reaction temperature to 180-185 °C and maintain for approximately 7-10 minutes. The short reaction time is crucial to prevent excessive charring and side-product formation.
-
Quench Reaction: Cool the mixture to room temperature. Carefully quench the reaction by slowly adding 10% aqueous HCl, followed by distilled water, while cooling the flask in an ice bath. This step neutralizes the Lewis acid and dissolves the inorganic salts.
-
Product Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (5 x 20 mL). The use of ethyl acetate is strategic due to its polarity, which effectively extracts the hydroxylated aromatic products.
-
Wash and Dry: Combine the organic extracts and wash with saturated aqueous NaCl (brine) to remove residual water and inorganic impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Evaporate the solvent under reduced pressure to yield the crude product mixture containing 2,5- and this compound isomers.
Experimental Protocol: Purification
Purification is achieved by silica gel column chromatography, which separates the isomers based on their differential polarity.[3]
-
Prepare Column: Slurry silica gel in a hexane-acetone mixture and pack a chromatography column.
-
Load Column: Dissolve the crude product in a minimal amount of the elution solvent and load it onto the column.
-
Elution: Elute the column with a hexane-acetone (8:1) solvent system. The less polar impurities and isomers will elute first.
-
Isolate Product: Collect the fractions containing this compound. The separation can be monitored by thin-layer chromatography (TLC).
-
Verification: Combine the pure fractions, evaporate the solvent, and verify the purity of the resulting colorless crystals by measuring the melting point (157-158 °C) and performing spectroscopic analysis.
Synthesis and Purification Workflow
Caption: Synthesis and purification workflow for this compound.
Spectroscopic and Analytical Characterization
Unambiguous characterization of the final product is a self-validating step that ensures the integrity of any subsequent research. The primary techniques are Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
-
¹H NMR Spectroscopy: Due to the C₂ᵥ symmetry of the molecule, the proton NMR spectrum is expected to be simple. It should exhibit one singlet corresponding to the two equivalent aromatic protons (H-3 and H-5) and another singlet (often broad) for the two equivalent hydroxyl protons.
-
¹³C NMR Spectroscopy: The symmetry of 2,6-DiCH simplifies its carbon NMR spectrum. Three distinct signals are expected in the aromatic region, corresponding to the carbon bearing the hydroxyl group (C1/C4), the carbon bearing the chlorine atom (C2/C6), and the carbon bearing the hydrogen atom (C3/C5).[4]
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. For this compound, characteristic absorption bands are observed for the O-H stretch of the hydroxyl groups (around 3549-3601 cm⁻¹) and C=C stretching within the aromatic ring.[3]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) that is definitive for this structure.
Analytical Workflow
Caption: Standard analytical workflow for structural verification.
Applications and Biological Significance
The primary significance of this compound in the scientific literature is its role as a key metabolite in the biodegradation of pentachlorophenol (PCP), a widespread environmental pollutant.
Role in Pentachlorophenol (PCP) Degradation
In aerobic bacteria, such as Flavobacterium sp. strain ATCC 39723, PCP is degraded through a series of enzymatic steps.[5] this compound is a central intermediate in this pathway. The pathway proceeds as follows:
-
Initial Hydroxylation: PCP is converted by a PCP-4-monooxygenase to tetrachlorohydroquinone.
-
Reductive Dechlorination: A series of reductive dehalogenases sequentially remove chlorine atoms, eventually forming this compound.
-
Hydrolytic Dechlorination: An enzyme named 2,6-dichloro-p-hydroquinone chlorohydrolase specifically acts on 2,6-DiCH.[5] It catalyzes the hydrolytic removal of a chlorine atom to produce 6-chlorohydroxyquinol (6-chloro-1,2,4-trihydroxybenzene).
-
Ring Cleavage: The resulting trihydroxybenzene is susceptible to ring cleavage by dioxygenase enzymes, breaking down the aromatic core into smaller molecules that can enter central metabolism.
The chlorination of the hydroquinone ring in this compound has also been noted to increase its antioxidative activity compared to the parent hydroquinone molecule.[2]
Biochemical Degradation Pathway
Caption: Role of 2,6-DiCH in the biodegradation of PCP.
Safety, Handling, and Disposal
This compound is a hazardous substance and must be handled with appropriate precautions. Adherence to safety protocols is non-negotiable to ensure a safe laboratory environment.
Hazard Identification
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [ChemicalBook][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [ChemicalBook][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [ChemicalBook][2] |
| STOT - Single Exposure | H335 | May cause respiratory irritation | [ChemicalBook][2] |
Safe Handling Protocol
-
Engineering Controls: Handle only in a certified chemical fume hood to prevent inhalation of dust. Ensure that eyewash stations and safety showers are readily accessible.[6]
-
Personal Protective Equipment (PPE):
-
Handling Practices: Avoid generating dust. Do not breathe dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from strong oxidizing agents.[6]
Disposal
Dispose of waste material and contaminated packaging in accordance with local, regional, and national hazardous waste regulations. Do not allow the chemical to enter drains or the environment.[7]
Conclusion
This compound is more than a simple chlorinated aromatic compound; it is a vital intermediate in environmental bioremediation pathways and a molecule of interest for its chemical properties. This guide provides the essential, in-depth knowledge required for its synthesis, characterization, and safe handling. By understanding the causality behind experimental choices and the compound's biological context, researchers can confidently and safely incorporate this compound into their advanced scientific investigations.
References
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Xun, L., Topp, E., & Orser, C. S. (1992). Purification and characterization of 2,6-dichloro-p-hydroquinone chlorohydrolase from Flavobacterium sp. strain ATCC 39723. Journal of Bacteriology. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloroquinone-4-Chloroimide. Retrieved from [Link]
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Loba Chemie. (2016). 2,6-DICHLOROQUINONE-4-CHLORIMIDE AR 99% MSDS. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). bmse000293 Hydroquinone. Retrieved from [Link]
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NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]
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Chemistry Stack Exchange. (2021). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Retrieved from [Link]
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International Journal of Research and Analytical Reviews. (2023). 13C NMR and Mass Spectral Analysis of 2, 5-Diarylamino-3, 6-Dichloro-1, 4-Benzoquinones Synthesized By Microwave Irradiation. Retrieved from [Link]
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Spectroscopic data of 2,6-Dichlorohydroquinone (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dichlorohydroquinone
Executive Summary
This guide provides a comprehensive analysis of the spectroscopic data for this compound (2,6-dichloro-1,4-benzenediol), a key chemical intermediate. Through an integrated approach utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document offers a detailed structural elucidation. The core of this guide is not merely the presentation of data, but the rationale behind the analytical techniques and the interpretation of their results. Each section is designed to be a self-validating system, providing field-proven insights into experimental design and data interpretation, grounded in authoritative references. This document serves as a practical reference for scientists engaged in chemical synthesis, quality control, and regulatory affairs.
The Imperative of Spectroscopic Characterization
In the landscape of chemical research and pharmaceutical development, the unambiguous structural confirmation of a molecule is paramount. This compound, with its symmetric aromatic core substituted with both electron-donating hydroxyl groups and electron-withdrawing chloro groups, presents a unique electronic environment. Its purity and identity are critical for its application as a building block in the synthesis of more complex molecules. Spectroscopic techniques provide a non-destructive "fingerprint" of the molecule, revealing the connectivity of atoms, the nature of chemical bonds, and the overall molecular mass.
The synergy of NMR, IR, and MS is essential. NMR provides the carbon-hydrogen framework, IR identifies the functional groups present, and MS confirms the molecular weight and provides clues to the molecule's stability and fragmentation. This guide will dissect the data from each technique to build a cohesive and undeniable structural proof.
Caption: Integrated workflow for spectroscopic structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
Expertise & Experience: The Rationale Behind NMR Analysis
The choice of solvent is the first critical decision in NMR. For this compound, two common deuterated solvents, Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆), are used. CDCl₃ is a non-polar aprotic solvent, which results in minimal interaction with the analyte's hydroxyl protons. In contrast, DMSO-d₆ is a polar aprotic solvent capable of forming hydrogen bonds with the hydroxyl groups, which significantly affects their chemical shift. Observing the spectrum in both solvents can provide valuable confirmatory data, particularly for labile protons like those in hydroxyl groups.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is deceptively simple due to the molecule's C₂ᵥ symmetry. The two aromatic protons are chemically and magnetically equivalent, as are the two hydroxyl protons.
Table 1: ¹H NMR Data for this compound
| Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| CDCl₃ | 6.81 | Singlet (s) | 2H | Ar-H |
| 5.45 | Broad Singlet (br s) | 1H | Ar-OH | |
| 5.35 | Broad Singlet (br s) | 1H | Ar-OH | |
| DMSO-d₆ | 6.75 | Singlet (s) | 2H | Ar-H |
| 9.57 | Broad Singlet (br s) | 1H | Ar-OH | |
| 9.24 | Broad Singlet (br s) | 1H | Ar-OH | |
| Data sourced from ChemicalBook synthesis report.[1] |
Interpretation:
-
Aromatic Protons: The presence of a single peak at ~6.8 ppm integrating to two protons is definitive evidence of the two equivalent protons on the aromatic ring. The singlet multiplicity indicates no adjacent proton neighbors, which is consistent with the 2,6-dichloro substitution pattern.
-
Hydroxyl Protons: In CDCl₃, the two hydroxyl protons appear as distinct broad singlets around 5.4 ppm.[1] In DMSO-d₆, these signals shift significantly downfield to ~9.2-9.6 ppm due to hydrogen bonding with the solvent.[1] This downfield shift is a classic diagnostic feature for hydroxyl groups in DMSO. The broadness of these peaks is a result of chemical exchange.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Due to symmetry, only three distinct carbon signals are expected.
Table 2: ¹³C NMR Data for this compound
| Solvent | Chemical Shift (δ) ppm | Assignment |
| CDCl₃ | 148.8 | C -OH |
| 142.8 | C -OH | |
| 121.9 | C -Cl | |
| 115.6 | C -H | |
| Data sourced from ChemicalBook synthesis report.[1] |
Interpretation:
-
C-H Carbon: The signal at 115.6 ppm corresponds to the two equivalent aromatic carbons bonded to hydrogen.
-
C-Cl Carbon: The signal at 121.9 ppm is assigned to the two carbons directly attached to the electronegative chlorine atoms.
-
C-OH Carbons: The two signals at 148.8 and 142.8 ppm are assigned to the carbons bearing the hydroxyl groups.[1] The slight difference in their chemical environment in the reported CDCl₃ spectrum may arise from subtle conformational effects or intermolecular interactions in the specific sample measured.
Trustworthiness: A Self-Validating Experimental Protocol for NMR
This protocol ensures reproducibility and data integrity.
-
Sample Preparation: a. Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[2] b. Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2] c. Ensure complete dissolution. If necessary, gently vortex or warm the sample. Filter out any particulates to prevent poor magnetic field shimming.[2] d. Transfer the solution into a standard 5 mm NMR tube.
-
Instrument Setup: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical solvent peaks.
-
Data Acquisition: a. Acquire a standard ¹H NMR spectrum using a single-pulse experiment. A spectral width of -2 to 12 ppm is typically sufficient. b. Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 0 to 200 ppm is appropriate.
-
Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum to ensure all peaks are in positive absorption mode. c. Calibrate the chemical shift scale. For CDCl₃, reference the residual solvent peak at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C. For DMSO-d₆, use δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C. d. Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
Caption: Standard workflow for NMR analysis of organic solids.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.
Expertise & Experience: The Power of Attenuated Total Reflectance (ATR)
For solid samples like this compound, Attenuated Total Reflectance (ATR) is the modern technique of choice, largely replacing traditional KBr pellets.[3] The core advantage of ATR is the minimal sample preparation required.[4][5] A small amount of the solid powder is simply pressed against a high-refractive-index crystal (often diamond or zinc selenide). An IR beam is passed through the crystal, creating an evanescent wave that penetrates a few microns into the sample, where absorption occurs.[3] This ensures excellent, reproducible contact and high-quality spectra without the laborious grinding and pressing associated with KBr pellets.
Analysis of the IR Spectrum
The IR spectrum is characterized by distinct absorption bands that correspond to specific molecular vibrations.
Table 3: Key IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3601, 3549 | Sharp, Medium | O-H Stretch | Free Hydroxyl (-OH) |
| ~3000-3100 | Medium-Weak | C-H Stretch | Aromatic |
| 1499, 1450 | Strong | C=C Stretch | Aromatic Ring |
| ~1200-1300 | Strong | C-O Stretch | Phenolic |
| ~1000-1100 | Strong | C-Cl Stretch | Aryl Halide |
| Frequencies reported in CDCl₃ solution.[1] Solid-state (ATR) frequencies may vary slightly. |
Interpretation:
-
O-H Region: The sharp bands at 3601 and 3549 cm⁻¹ are characteristic of hydroxyl stretching vibrations.[1] Their sharpness suggests they are relatively "free" and not involved in strong, broad hydrogen-bonding networks that would create a much wider absorption band.
-
Aromatic Region: The peaks just above 3000 cm⁻¹ are typical for aromatic C-H stretching. The strong absorptions around 1500 cm⁻¹ are classic indicators of C=C stretching within the benzene ring.
-
Fingerprint Region: The strong bands in the 1300-1000 cm⁻¹ range are part of the complex "fingerprint region." Within this area, the powerful C-O stretch of the phenol and the C-Cl stretch are expected and observed.
Trustworthiness: A Self-Validating Protocol for ATR-FTIR
-
Background Collection: a. Ensure the ATR crystal surface is impeccably clean. Wipe with a soft tissue dampened with isopropanol or ethanol and allow it to fully evaporate. b. Lower the pressure clamp onto the empty, clean crystal. c. Collect a background spectrum. This is crucial as it subtracts the absorbance from the atmosphere (CO₂, H₂O) and the instrument itself.
-
Sample Analysis: a. Place a small amount of this compound powder onto the center of the ATR crystal (a few milligrams is sufficient).[6] b. Lower the pressure clamp and apply consistent pressure to ensure firm contact between the sample and the crystal.[5] c. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: a. The resulting spectrum should be displayed in absorbance or transmittance. b. Use the instrument software to label the peak frequencies of significant absorption bands.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Expertise & Experience: Electron Ionization (EI) for Small Molecules
Electron Ionization (EI) is the classic and most common ionization method for small, relatively non-polar, and thermally stable organic molecules, making it well-suited for this compound.[7][8] In the EI source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[9] This energetic collision ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).[8] The 70 eV standard is used because it provides reproducible fragmentation patterns, creating a stable "fingerprint" that can be compared across instruments and to spectral libraries.[9]
Analysis of the Mass Spectrum
The mass spectrum plots the relative abundance of ions at different m/z values.
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | m/z (Mass/Charge) | Interpretation |
| [M]⁺• | 178, 180, 182 | Molecular Ion Cluster |
| [M+H]⁺ | 179, 181, 183 | Protonated Molecule (Soft Ionization) |
| [M-H]⁻ | 177, 179, 181 | Deprotonated Molecule (Negative Mode) |
| Data sourced from PubChemLite predictions.[8] |
Interpretation:
-
Molecular Ion and Isotopic Pattern: The most critical feature in the mass spectrum of this compound is the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), molecules containing chlorine atoms exhibit a characteristic isotopic pattern.
-
For a molecule with two chlorine atoms, we expect a cluster of peaks at M, M+2, and M+4.
-
The M peak (m/z 178) corresponds to the molecule containing two ³⁵Cl atoms.
-
The M+2 peak (m/z 180) corresponds to the molecule with one ³⁵Cl and one ³⁷Cl.
-
The M+4 peak (m/z 182) corresponds to the molecule with two ³⁷Cl atoms.
-
The expected relative intensity ratio of these peaks is approximately 9:6:1 . Observing this pattern is definitive proof of the presence of two chlorine atoms.
-
-
Fragmentation: While a specific fragmentation spectrum was not available in public databases, fragmentation in EI-MS would likely proceed through pathways common to phenols and chlorinated aromatics. This could include the loss of CO (carbonyl), HCl, or chlorine radicals. The stability of the aromatic ring means it will likely resist extensive fragmentation.
Trustworthiness: A Self-Validating Protocol for EI-MS
-
Sample Introduction: a. Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). b. The sample can be introduced directly via a solids probe or, more commonly, via a Gas Chromatograph (GC) for separation and purification prior to ionization.
-
Ionization: a. The sample is introduced into the high-vacuum region of the mass spectrometer. b. The vaporized molecules are bombarded with a 70 eV electron beam, causing ionization and fragmentation.[7]
-
Mass Analysis: a. The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole). b. The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: a. Ions of a specific m/z strike a detector, which generates a signal proportional to the number of ions. b. The instrument scans across a mass range (e.g., m/z 40-500) to build the complete mass spectrum.
Integrated Analysis and Conclusion
Caption: Logical flow from raw data to final structural confirmation.
The NMR data unequivocally establish the symmetric 1,2,3,5-tetrasubstituted aromatic ring with two protons and three unique carbon types. The IR data confirm the presence of the key functional groups: hydroxyl, aromatic ring, and aryl chloride. Finally, the mass spectrometry data confirm the molecular weight and, most importantly, the presence of exactly two chlorine atoms through the characteristic M:M+2:M+4 isotopic pattern.
References
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Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved January 13, 2026, from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved January 13, 2026, from [Link]
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Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Retrieved January 13, 2026, from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Virginia Tech. Retrieved January 13, 2026, from [Link]
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Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved January 13, 2026, from [Link]
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Watson, T. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. LCGC International. Retrieved January 13, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 13, 2026, from [Link]
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ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved January 13, 2026, from [Link]
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PubChemLite. (n.d.). This compound (C6H4Cl2O2). Retrieved January 13, 2026, from [Link]
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Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved January 13, 2026, from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 13, 2026, from [Link]
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American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved January 13, 2026, from [Link]
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ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved January 13, 2026, from [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 2,6-Dichlorohydroquinone for Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichlorohydroquinone is a halogenated aromatic organic compound with the chemical formula C₆H₄Cl₂O₂. As a derivative of hydroquinone, it possesses antioxidant properties and is a subject of interest in various fields, including organic synthesis, materials science, and as a potential metabolite of certain chlorinated environmental pollutants.[1][2] For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, formulation, and the interpretation of experimental results. This guide provides a comprehensive overview of the solubility and stability of this compound, supported by field-proven insights and detailed experimental protocols.
Part 1: Solubility Profile of this compound
The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and reaction kinetics. The molecular structure of this compound, featuring both polar hydroxyl groups and non-polar chlorine-substituted benzene ring, results in a nuanced solubility profile.
Theoretical Framework
The two hydroxyl (-OH) groups on the benzene ring are capable of hydrogen bonding with polar protic solvents, suggesting a degree of solubility in solvents like water and alcohols. However, the presence of two electron-withdrawing chlorine atoms and the aromatic ring itself contribute to its lipophilic character, enhancing its solubility in organic solvents. The principle of "like dissolves like" is a useful starting point for predicting solubility.[3]
Qualitative and Semi-Quantitative Solubility Data
| Solvent | Type | Predicted Solubility | Rationale and In-Text Citations |
| Water | Polar Protic | Sparingly to Slightly Soluble | The hydroxyl groups can form hydrogen bonds with water, but the hydrophobic chlorinated aromatic ring limits extensive dissolution.[4][5] |
| Methanol | Polar Protic | Slightly Soluble | Offers both hydrogen bonding and some non-polar character, making it a suitable solvent.[1] |
| Ethanol | Polar Protic | Soluble | Similar to methanol, with a slightly larger alkyl chain that can better solvate the non-polar aspects of the molecule. The solubility of organic solutes often increases in ethanol/water mixtures.[6] |
| Acetone | Polar Aprotic | Soluble | The polar carbonyl group can interact with the hydroxyl groups of this compound, while the methyl groups can solvate the aromatic ring.[5] |
| Ethyl Acetate | Polar Aprotic | Soluble | A good solvent for compounds with moderate polarity.[7] |
| Dichloromethane | Non-polar | Soluble | The chlorine atoms on the solvent can interact favorably with the chlorinated benzene ring.[5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | A strong polar aprotic solvent capable of dissolving a wide range of compounds.[1] |
| Acetic Acid | Polar Protic | Soluble | The acidic nature and hydrogen bonding capability of acetic acid make it a good solvent for phenolic compounds.[7] |
Factors Influencing Solubility
-
Temperature: The solubility of solid compounds in liquid solvents generally increases with temperature. This is because the dissolution process is often endothermic, and adding heat to the system shifts the equilibrium towards more dissolution, in accordance with Le Châtelier's Principle.[8]
-
pH: As a weak acid due to its phenolic hydroxyl groups, the solubility of this compound in aqueous solutions is expected to be pH-dependent. At higher pH values (above its pKa), the hydroxyl groups will deprotonate to form the more soluble phenolate salt.
Experimental Protocol for Solubility Determination (Equilibrium Method)
This protocol outlines a reliable method for determining the equilibrium solubility of this compound.
1. Materials and Equipment:
- This compound (solid)
- Selected solvent(s)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or water bath
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks and pipettes
- Calibrated HPLC-UV or UV-Vis spectrophotometer
2. Procedure:
- Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
- Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
- Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved solid.
- Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.
- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Causality Behind Experimental Choices: The use of an excess of the solid ensures that the solution becomes saturated.[9] The extended equilibration time is necessary because the rate of dissolution slows as the solution approaches saturation.[10] Filtration is a critical step to prevent undissolved solid particles from artificially inflating the measured concentration.
Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Part 2: Stability Profile and Degradation Pathways
Understanding the stability of this compound is crucial for defining its shelf-life, storage conditions, and potential degradation products that may have different biological activities or toxicities.
Mechanisms of Degradation
-
Oxidation: The most probable degradation pathway for this compound is oxidation to its corresponding quinone, 2,6-dichloro-1,4-benzoquinone. This can be initiated by atmospheric oxygen, metal ions, or other oxidizing agents. The presence of two electron-donating hydroxyl groups makes the hydroquinone ring susceptible to oxidation.
-
Hydrolysis: While generally stable to hydrolysis, at extreme pH and elevated temperatures, cleavage of the aromatic ring or other reactions may occur. Studies on the related 2,6-dichloro-1,4-benzoquinone have shown that its degradation is pH-dependent, being first-order in hydroxide concentration.[9][11]
-
Photolysis: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. Photostability testing is therefore a critical component of a comprehensive stability assessment.[12]
-
Thermal Degradation: High temperatures can accelerate oxidation and other degradation pathways. Studies have shown that heating can degrade the related 2,6-dichloro-1,4-benzoquinone.[13][14]
Forced Degradation Studies
Forced degradation, or stress testing, is a series of experiments designed to intentionally degrade a compound to identify potential degradation products and pathways. This information is essential for developing stability-indicating analytical methods.[15][16]
Summary of Expected Stability
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Likely Stable | Minimal degradation expected. |
| Basic Hydrolysis (e.g., 0.1 M NaOH) | Likely to Degrade | 2,6-dichloro-1,4-benzoquinone and other hydroxylated species. |
| Oxidation (e.g., 3% H₂O₂) | Likely to Degrade | 2,6-dichloro-1,4-benzoquinone. |
| Photolysis (UV/Vis light) | Potential for Degradation | 2,6-dichloro-1,4-benzoquinone and other photoproducts. |
| Thermal (e.g., 60-80 °C) | Potential for Degradation | 2,6-dichloro-1,4-benzoquinone and other thermal decomposition products. |
Experimental Protocol for Stability Testing (Forced Degradation)
This protocol provides a framework for conducting forced degradation studies on this compound.
1. Materials and Equipment:
- This compound
- Solvents for dissolution (e.g., methanol, acetonitrile)
- Stress agents: HCl, NaOH, H₂O₂
- pH meter
- Thermostatic oven
- Photostability chamber
- Validated stability-indicating HPLC method
2. Procedure:
- Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.
- Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.
- Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature. Monitor the reaction closely as degradation may be rapid.
- Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
- Thermal Degradation: Store a solid sample of this compound and a solution in a thermostatic oven at an elevated temperature (e.g., 80 °C).
- Photodegradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
- Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to determine the remaining amount of this compound and to detect and quantify any degradation products.
Self-Validating System: The protocol is designed to be self-validating by including control samples (unstressed) and by aiming for a target degradation of 5-20% to ensure that the degradation products are formed at detectable levels without complete loss of the parent compound.
Workflow for Stability Testing
Caption: Workflow for Forced Degradation Studies.
Primary Degradation Pathway
Caption: Primary Oxidation Pathway of this compound.
Part 3: Analytical Methodologies for Quantification
A reliable and validated analytical method is essential for accurately determining the concentration of this compound in solubility and stability studies.
Recommended HPLC Method
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for the analysis of phenolic compounds.
-
Column: A reversed-phase C18 column is suitable for retaining the moderately non-polar this compound. A column with low silanol activity, such as Newcrom R1, can provide good peak shape.[17]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric or formic acid) is typically used. The acid helps to suppress the ionization of the hydroxyl groups, leading to better retention and peak shape. A starting mobile phase could be a mixture of acetonitrile and water containing 0.1% phosphoric acid.[17]
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (typically around 290-300 nm for hydroquinones) should be employed.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentration.
Method Validation
Any analytical method used for these studies must be validated to ensure its reliability. Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While theoretical principles and data from related compounds offer valuable insights, it is imperative for researchers and drug development professionals to perform empirical studies to determine these properties under their specific experimental conditions. The protocols and methodologies outlined herein provide a robust framework for conducting such investigations, ensuring the generation of accurate and reliable data for informed decision-making in research and development.
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Solubility of Things. Chlorohydroquinone. [Link]
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PubMed. Mass Spectrometry-Inspired Degradation of Disinfection By-Product, 2,6-Dichloro-1,4-benzoquinone, in Drinking Water by Heating. [Link]
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NIH. Mass Spectrometry-Inspired Degradation of Disinfection By-Product, 2,6-Dichloro-1,4-benzoquinone, in Drinking Water by Heating. [Link]
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Crimson Publishers. Forced Degradation – A Review. [Link]
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PharmaTutor. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
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ResearchGate. How can i dissolve 2,5-dichlorohydroquinone?. [Link]
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PubChem. This compound. [Link]
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PubMed. Hydrolysis and Chlorination of 2,6-Dichloro-1,4-benzoquinone under conditions typical of drinking water distribution systems. [Link]
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Quora. How would you test for solubility in a compound?. [Link]
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University of Massachusetts Amherst. Analysis and Fate of 2,6-Dichloro-1,4-Benzoquinone in Real and Model Drinking Waters. [Link]
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Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]
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IJCRT.org. Stability Indicating Assay Method. [Link]
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Journal of Physical Science. ASSESSMENT ON HYROQUINONE IN SELECTED COSMETIC CREAM AND TONER VIA HIGH PERFORMANCE LIQUID CHROMATOGRAPHY AND ULTRA-VIOLET VISIB. [Link]
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IU Pressbooks. Effect of Temperature and Solvent on Solubility. [Link]
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PubChem. 2,6-Dichloro-1,4-benzoquinone. [Link]
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ResearchGate. Solubility of Hydroquinone in Different Solvents from 276.65 K to 345.10 K. [Link]
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PubChem. 2,5-Dichlorohydroquinone. [Link]
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PubMed. Action of 2,6-Dichloro-1,4-benzoquinone on the O 2 -Evolving Activity of Photosystem II in Chlamydomonas reinhardtii Cells with and without Cell Wall: Inhibitory Effect of Its Oxidized Form. [Link]
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PubMed. Determination of hydroquinone in cosmetic emulsion using microdialysis sampling coupled with high-performance liquid chromatography. [Link]
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MDPI. Action of 2,6-Dichloro-1,4-benzoquinone on the O 2 -Evolving Activity of Photosystem II in Chlamydomonas reinhardtii Cells with and without Cell Wall: Inhibitory Effect of Its Oxidized Form. [Link]
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Semantic Scholar. A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Allantoin, Hydroquinone and Tretinoin in Topical Formulation. [Link]
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Topic: 2,6-Dichlorohydroquinone as a Metabolite of Pentachlorophenol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Environmental Legacy of Pentachlorophenol and the Metabolic Imperative
Pentachlorophenol (PCP), a broad-spectrum biocide, was once one of the most widely used pesticides in the United States for wood preservation.[1] Its persistence in the environment and classification as a probable human carcinogen (Group 2B) have led to significant restrictions on its use.[2][3] For researchers, the focus has shifted from its application to understanding its fate in biological systems. The toxicity of PCP is not solely attributable to the parent compound; its metabolites often exhibit equal or greater reactivity and toxic potential.[4][5]
This guide provides a detailed exploration of the metabolic journey from pentachlorophenol to a key, yet less discussed, intermediate: 2,6-Dichlorohydroquinone (2,6-DCHQ). We will dissect the enzymatic pathways, elucidate the toxicological implications driven by reactive metabolites, and provide robust analytical protocols for detection and quantification. This document moves beyond a simple recitation of facts to explain the causality behind the metabolic and analytical processes, offering field-proven insights for professionals in toxicology and drug development.
Part 1: The Metabolic Cascade: From PCP to this compound
The biotransformation of PCP is a multi-step process involving both oxidative and reductive reactions. While conjugation with glucuronic acid is a major detoxification route in humans, the oxidative pathway is critically important as it generates highly reactive intermediates.[6][7]
The Gateway: Oxidative Dechlorination to Tetrachlorohydroquinone (TCHQ)
The initial and rate-limiting step in the degradative pathway is the oxidative dechlorination of PCP to form tetrachlorohydroquinone (TCHQ). This reaction is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2][6][7]
-
Mechanism: The CYP enzyme system, particularly isoforms like CYP3A, hydroxylates the PCP molecule at the para-position, leading to the displacement of a chlorine atom.[6] This conversion is significant because it transforms the relatively stable pentachlorophenol into a redox-active hydroquinone.
-
Species Variability: While this oxidative pathway is prominent in rodents, it is considered a minor route in humans, where glucuronide conjugation predominates.[4][6] However, the formation of TCHQ in human liver microsomes has been demonstrated, confirming its relevance to human exposure.[4]
In bacterial systems, such as Sphingobium chlorophenolicum, this initial hydroxylation is catalyzed by a specific flavoprotein, PCP-4-monooxygenase (PcpB), which converts PCP to TCHQ.[8]
The Reductive Dechlorination Pathway: Unveiling 2,6-DCHQ
Once TCHQ is formed, it undergoes a series of sequential reductive dechlorination steps. This pathway is exceptionally well-characterized in soil microorganisms that have evolved to mineralize PCP.[8]
The key enzyme in this cascade is Tetrachlorohydroquinone Reductive Dehalogenase (PcpC) . This enzyme catalyzes the removal of chlorine atoms from the TCHQ ring, leading to the formation of trichlorohydroquinone and, subsequently, this compound (2,6-DCHQ).[8] The final step before aromatic ring cleavage is the formation of 2,6-DCHQ, highlighting its critical position in the degradation pathway.[8] The process culminates with the enzyme This compound Dioxygenase (PcpA) , which catalyzes the Fe(II)-dependent oxidative cleavage of the aromatic ring, a crucial step for complete mineralization.[9]
While this detailed reductive pathway is clearly established in bacteria, evidence in mammalian systems is less direct. The detection of various lower-chlorinated phenols in urine suggests that similar reductive processes may occur, though likely to a much lesser extent.[7]
Part 2: The Double-Edged Sword: Toxicological Significance
The metabolic activation of PCP to hydroquinone intermediates is central to its mechanism of toxicity. Hydroquinones like TCHQ and 2,6-DCHQ are redox-active molecules that can undergo a one-electron oxidation to form semiquinones, which can then be further oxidized to benzoquinones.[10]
The Engine of Toxicity: Redox Cycling and Oxidative Stress
This interconversion between hydroquinone, semiquinone, and benzoquinone is known as redox cycling. A futile cycle can be established where the quinone is reduced back to a semiquinone or hydroquinone by cellular reductants (like NADPH), consuming oxygen and generating superoxide radicals and other reactive oxygen species (ROS).[4][11]
-
Causality: The continuous generation of ROS overwhelms the cell's antioxidant defenses, leading to oxidative stress. This results in widespread damage to cellular macromolecules, including lipids (lipid peroxidation), proteins, and DNA, which is believed to be the primary mechanism behind the genotoxic and carcinogenic effects of PCP metabolites.[2][11]
Comparative Toxicity of PCP and its Metabolites
Studies consistently show that the oxidative metabolites of PCP are more potent inducers of cellular damage than the parent compound. TCHQ, in particular, has been identified as a major contributor to PCP's toxicity.[5][11] It is a more potent inducer of ROS and mitochondrial depolarization compared to PCP.[5] While direct toxicological data for 2,6-DCHQ is less abundant, its structural similarity to TCHQ and its position as a hydroquinone intermediate strongly suggest it participates in the same redox cycling mechanisms, contributing to the overall toxic burden.
| Compound | Effect | IC50 (HepG2 cells) | ROS Generation | Reference |
| Pentachlorophenol (PCP) | Decreased cell viability | 68.05 µM | Not significant | [5] |
| Tetrachlorohydroquinone (TCHQ) | Decreased cell viability, mitochondrial depolarization | 129.40 µM | Extensive | [5] |
| Tetrachloro-1,4-benzoquinone (TCBQ) | Decreased cell viability, mitochondrial depolarization | 144.00 µM | Extensive | [5] |
| Table 1: Comparative toxicity of PCP and its primary oxidative metabolites in human liver carcinoma (HepG2) cells. Note that while TCHQ and TCBQ show a higher IC50, they are more profound inducers of mitochondrial depolarization and ROS, key mechanisms of toxicity. |
Part 3: Analytical Strategies for Detection and Quantification
The analysis of chlorinated hydroquinones in biological and environmental matrices presents unique challenges due to their polarity and potential for instability. Robust and validated analytical methods are essential for accurate toxicokinetic studies and bioremediation monitoring.
Core Principles and Methodological Choices
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed.
-
HPLC-UV/MS: This is often the method of choice for direct analysis. The use of a reversed-phase C18 column is standard.
-
Causality (Mobile Phase): Acidifying the mobile phase (e.g., with 0.1% phosphoric or formic acid) is a critical step. It suppresses the ionization of the acidic hydroxyl groups on the hydroquinone, ensuring the molecule is in a neutral state. This leads to better retention on the nonpolar C18 stationary phase, resulting in sharper, more symmetrical peaks and improved reproducibility.
-
-
GC-MS: This technique offers excellent sensitivity and selectivity but requires a derivatization step to make the polar hydroquinones volatile.
-
Causality (Derivatization): Silylation (e.g., using BSTFA) is a common strategy. It replaces the active protons on the hydroxyl groups with bulky, nonpolar trimethylsilyl (TMS) groups. This transformation dramatically increases the volatility of the analyte and improves its thermal stability, making it suitable for GC analysis.
-
Detailed Protocol: Quantification of this compound by HPLC-UV
This protocol provides a self-validating system for the routine quantification of 2,6-DCHQ in aqueous matrices.
1. Sample Preparation (Aqueous Matrix):
- Filtration: Filter the sample through a 0.45 µm syringe filter to remove particulates. This is crucial to prevent clogging of the HPLC column and tubing.
- Extraction (if needed): For complex matrices or low concentrations, perform a solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and remove interferences. Elute with methanol.
- Solvent Exchange: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase. This ensures compatibility with the HPLC system and prevents peak distortion.
2. Chromatographic Conditions:
- Justification: The selected parameters are optimized for the separation of polar aromatic compounds.
| Parameter | Value | Rationale |
| HPLC System | Standard HPLC with UV-Vis Detector | Widely available and robust for routine analysis. |
| Column | C18 Reversed-Phase (e.g., 250mm x 4.6mm, 5µm) | Industry standard for separating moderately polar compounds. |
| Mobile Phase | 40:60 (v/v) Acetonitrile : Water (with 0.1% Phosphoric Acid) | Isocratic elution provides simplicity and reproducibility. Phosphoric acid ensures the analyte is in its non-ionized form for optimal peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection λ | ~295 nm | Hydroquinones exhibit strong absorbance in this UV region. |
| Injection Vol | 20 µL | Standard volume for quantitative analysis. |
| Table 2: Recommended HPLC-UV parameters for 2,6-DCHQ analysis. |
3. Calibration and Quantification:
- Stock Solution: Prepare a 1 mg/mL stock solution of a certified this compound standard in methanol.
- Working Standards: Create a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with the mobile phase.
- Calibration Curve: Inject each standard in triplicate and construct a calibration curve by plotting the peak area versus concentration. A linear regression with R² > 0.995 is required for a valid calibration.
- Sample Analysis: Inject the prepared samples and quantify the 2,6-DCHQ concentration using the calibration curve.
Detailed Protocol: Confirmatory Analysis by GC-MS
This protocol is designed for sensitive, selective, and confirmatory identification of 2,6-DCHQ.
1. Derivatization:
- Take the dried extract from the sample preparation step.
- Add 50 µL of a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 50 µL of a solvent like pyridine or acetonitrile.
- Seal the vial tightly and heat at 70°C for 30 minutes. The heat drives the reaction to completion, ensuring full derivatization of the hydroxyl groups.
- Cool to room temperature before injection.
2. GC-MS Conditions:
- Justification: The non-polar column is ideal for separating the non-polar TMS-derivatized analyte. The temperature program is designed to separate the analyte from solvent and matrix components effectively.
| Parameter | Value | Rationale |
| GC-MS System | Standard GC with a Mass Selective Detector | Provides definitive mass-based identification. |
| Column | Non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm) | The 5% phenyl phase offers excellent selectivity for a wide range of organic molecules, including silylated derivatives. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert gas providing good chromatographic efficiency. |
| Oven Program | 80°C (2 min hold), then 10°C/min to 280°C (5 min hold) | A temperature ramp allows for the separation of compounds with different boiling points. |
| Injector | 250°C, Splitless mode | Splitless injection is used for trace analysis to ensure the entire sample volume is transferred to the column. |
| MS Mode | Electron Ionization (EI, 70 eV), Scan or SIM | Scan mode is used for initial identification. Selected Ion Monitoring (SIM) is used for highly sensitive quantification by monitoring characteristic ions of the derivatized 2,6-DCHQ. |
| Table 3: Recommended GC-MS parameters for derivatized 2,6-DCHQ analysis. |
Conclusion
This compound is a pivotal intermediate in the metabolic and biodegradative pathways of pentachlorophenol. While its formation is most clearly defined in microbial systems, its potential as a downstream metabolite in mammals cannot be disregarded. Its identity as a redox-active hydroquinone places it firmly within the mechanistic framework of PCP-induced toxicity, where the generation of reactive oxygen species drives cellular damage. For researchers in toxicology, environmental science, and drug metabolism, understanding the formation, reactivity, and analytical detection of 2,6-DCHQ is crucial for a complete assessment of the risks associated with pentachlorophenol exposure and for developing effective bioremediation strategies. The robust analytical workflows provided herein offer a validated foundation for pursuing these critical research objectives.
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McCarthy, D. L., et al. (2012). Pentachlorophenol Hydroxylase, a Poorly Functioning Enzyme Required for Degradation of Pentachlorophenol by Sphingobium chlorophenolicum. ResearchGate. [Link]
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Ahmad, I., et al. (2022). Oral administration of pentachlorophenol impairs antioxidant system, inhibits enzymes of brush border membrane, causes DNA damage and histological changes in rat intestine. Scientific Reports, 12(1), 10967. [Link]
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Ahlborg, U. G., et al. (1974). Metabolism of pentachlorophenol in vivo and in vitro. Acta Pharmacologica et Toxicologica, 35(5), 404-405. [Link]
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Chung, N. & Aust, S. D. (1995). Veratryl alcohol-mediated indirect oxidation of pentachlorophenol by lignin peroxidase. Journal of Biotechnology, 41(2-3), 185-191. [Link]
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Cai, M., et al. (2013). Biochemical Characterization of the Tetrachlorobenzoquinone Reductase Involved in the Biodegradation of Pentachlorophenol. PLoS ONE, 8(10), e77626. [Link]
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Lin, P. H., et al. (2001). Scheme for the metabolism of pentachlorophenol (PCP) and production of protein adducts. ResearchGate. [Link]
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Witte, I., et al. (2014). Cytotoxic Effects of Pentachlorophenol (PCP) and Its Metabolite Tetrachlorohydroquinone (TCHQ) on Liver Cells Are Modulated by Antioxidants. International Journal of Molecular Sciences, 15(7), 12003-12018. [Link]
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An In-Depth Technical Guide to the Toxicological Profile of 2,6-Dichlorohydroquinone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
2,6-Dichlorohydroquinone (2,6-DCHQ) is a chlorinated aromatic organic compound. While direct toxicological data on 2,6-DCHQ is limited, its close structural relationship and redox coupling with the well-studied 2,6-dichloro-1,4-benzoquinone (2,6-DCBQ), a known toxic disinfection byproduct, necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive toxicological profile of 2,6-DCHQ, drawing upon data from its oxidized counterpart and the broader class of hydroquinones and quinones. The central mechanism of toxicity revolves around the redox cycling between the hydroquinone and benzoquinone forms, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This guide will delve into the physicochemical properties, toxicokinetics, and various toxicological endpoints, including cytotoxicity, genotoxicity, and potential for carcinogenicity and developmental toxicity, largely inferred from studies on 2,6-DCBQ. Furthermore, this document outlines key experimental protocols for the toxicological assessment of 2,6-DCHQ, providing a framework for future research to fill the existing data gaps.
Introduction: The this compound/2,6-Dichlorobenzoquinone Redox Couple
This compound (2,6-DCHQ) is a chlorinated hydroquinone that can be readily oxidized to its corresponding benzoquinone, 2,6-dichloro-1,4-benzoquinone (2,6-DCBQ). This redox relationship is central to its biological activity and toxicological profile. 2,6-DCBQ has been identified as a highly toxic and carcinogenic disinfection byproduct found in drinking water[1][2]. The toxicity of many quinone compounds is intrinsically linked to their ability to undergo redox cycling, a process in which the quinone is reduced to a semiquinone radical or a hydroquinone, which can then be re-oxidized, generating reactive oxygen species (ROS)[3]. Therefore, understanding the toxicology of 2,6-DCHQ is inseparable from that of 2,6-DCBQ.
This guide will primarily focus on the toxicological properties of the redox-active pair, with the acknowledgment that most of the available in-depth toxicological data has been generated for 2,6-DCBQ. The insights gained from 2,6-DCBQ are highly relevant for predicting the potential hazards of 2,6-DCHQ.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of 2,6-DCHQ and its oxidized form, 2,6-DCBQ, is crucial for interpreting their toxicological behavior.
| Property | This compound (2,6-DCHQ) | 2,6-Dichloro-1,4-benzoquinone (2,6-DCBQ) |
| CAS Number | 20103-10-0[4] | 697-91-6[1] |
| Molecular Formula | C₆H₄Cl₂O₂[4] | C₆H₂Cl₂O₂[1] |
| Molecular Weight | 179.00 g/mol [4] | 176.98 g/mol [1] |
| Appearance | Solid[5] | Yellow crystalline powder[6] |
| Melting Point | 157-158 °C[5] | 121-123 °C[6] |
| Water Solubility | Data not readily available, but hydroquinones are generally more water-soluble than their corresponding benzoquinones. | Sparingly soluble in water. |
| Synonyms | 2,6-Dichloro-1,4-benzenediol[4] | 2,6-Dichloro-p-benzoquinone, DCBQ[1] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Absorption: Hydroquinone is readily absorbed from the gastrointestinal tract[7]. Dermal absorption is also a relevant route of exposure.
Distribution: Following absorption, chlorinated phenols are generally distributed to various tissues, with higher concentrations often found in the liver and kidneys[7].
Metabolism: The primary metabolic pathway for 2,6-DCHQ is expected to be oxidation to 2,6-DCBQ. This can occur enzymatically, for instance, through the action of peroxidases. 2,6-DCHQ may also undergo conjugation reactions, such as glucuronidation and sulfation, to facilitate its excretion[7]. It is also a metabolite of some microorganisms[5].
Excretion: The conjugated metabolites of hydroquinones are primarily excreted in the urine[7].
The following diagram illustrates the proposed metabolic pathway and its link to toxicity.
Caption: Proposed metabolic pathway and toxicity of 2,6-DCHQ.
Mechanisms of Toxicity: The Central Role of Oxidative Stress
The primary mechanism of toxicity for 2,6-DCHQ is believed to be its participation in redox cycling with 2,6-DCBQ, leading to the generation of ROS and subsequent oxidative stress[3].
Redox Cycling:
-
Oxidation: 2,6-DCHQ can be oxidized to the semiquinone radical and subsequently to 2,6-DCBQ.
-
Reduction: 2,6-DCBQ can be reduced back to the semiquinone radical by cellular reductases.
-
ROS Generation: The unstable semiquinone radical can react with molecular oxygen to produce superoxide radicals (O₂⁻), which can then be converted to other ROS such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).
This continuous cycle depletes cellular reducing equivalents (e.g., NADPH) and generates a significant amount of ROS, overwhelming the cell's antioxidant defenses and leading to oxidative stress.
Consequences of Oxidative Stress:
-
Damage to Macromolecules: ROS can damage cellular lipids (lipid peroxidation), proteins, and DNA.
-
Cellular Signaling Disruption: Oxidative stress can activate various signaling pathways, including those involved in inflammation, apoptosis, and cell cycle arrest[3][8]. Studies on 2,6-DCBQ have shown its ability to disrupt pathways such as the FoxO and PI3K/AKT/mTOR signaling pathways[3][9].
-
Mitochondrial Dysfunction: Mitochondria are both a major source and a target of ROS. Oxidative stress can lead to mitochondrial damage, impairing energy production and initiating apoptosis.
The following diagram illustrates the mechanism of ROS-induced cellular damage.
Caption: Mechanism of ROS-induced cellular damage.
Toxicological Endpoints
Acute Toxicity
Specific acute toxicity data (e.g., LD50) for 2,6-DCHQ is not available. For the related compound 2,6-DCBQ, GHS classification indicates it is harmful if swallowed[1].
Cytotoxicity
Numerous studies have demonstrated the cytotoxicity of 2,6-DCBQ in various cell lines. It has been shown to decrease cell viability and induce apoptosis[9]. The cytotoxicity of hydroquinone derivatives is often mediated by the generation of H₂O₂ and subsequent formation of hydroxyl radicals[10].
Genotoxicity
While direct genotoxicity data for 2,6-DCHQ is lacking, 2,6-DCBQ is considered genotoxic[6]. The DNA damage is likely a consequence of oxidative stress induced by ROS generation.
Carcinogenicity
2,6-DCBQ is described as a carcinogenic agent[1]. Studies on the related compound 2,6-dichlorobenzonitrile have also shown evidence of carcinogenicity in mice[11]. The carcinogenic potential of 2,6-DCHQ, likely mediated through its oxidation to 2,6-DCBQ and subsequent genotoxic effects, should be considered high.
Reproductive and Developmental Toxicity
Studies on 2,6-DCBQ have demonstrated developmental toxicity in zebrafish, including decreased survival rates and increased aberration rates at high concentrations[12]. It has also been shown to have the potential to induce neurodevelopmental toxicity[9][13].
Experimental Protocols for Toxicological Assessment
To address the data gaps for 2,6-DCHQ, a battery of in vitro and in vivo toxicological assays should be employed.
In Vitro Cytotoxicity Assays
Objective: To determine the concentration of 2,6-DCHQ that causes cell death.
Recommended Assays:
-
MTT Assay: Measures mitochondrial dehydrogenase activity as an indicator of cell viability.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells as an indicator of membrane integrity.
-
Neutral Red Uptake Assay: Assesses lysosomal integrity.
Step-by-Step Methodology for MTT Assay:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of 2,6-DCHQ for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
In Vitro Genotoxicity Assays
Objective: To assess the potential of 2,6-DCHQ to cause DNA damage.
Recommended Assays:
-
Comet Assay (Single Cell Gel Electrophoresis): Detects DNA strand breaks in individual cells.
-
Chromosomal Aberration Test: Evaluates structural and numerical chromosomal damage in metaphase cells.
-
Micronucleus Test: Detects chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.
Step-by-Step Methodology for the Comet Assay:
-
Cell Treatment: Expose cells to various concentrations of 2,6-DCHQ.
-
Cell Embedding: Embed the treated cells in a low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells to remove membranes and cytoplasm, leaving the nuclear material.
-
Alkaline Unwinding: Unwind the DNA under alkaline conditions.
-
Electrophoresis: Subject the slides to electrophoresis, allowing the fragmented DNA to migrate towards the anode, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
In Vivo Acute Oral Toxicity Study (OECD 423)
Objective: To determine the acute oral toxicity of 2,6-DCHQ.
Step-by-Step Methodology:
-
Animal Selection: Use a single sex of rodents (usually females) in a stepwise procedure.
-
Dosing: Administer a single oral dose of 2,6-DCHQ to a small group of animals.
-
Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.
-
Stepwise Procedure: Based on the outcome of the first group, either dose another group at a lower or higher dose until the lethal dose range is determined.
-
Data Analysis: Estimate the LD50 value and identify the signs of toxicity.
The following diagram illustrates a general workflow for toxicological screening.
Caption: General workflow for toxicological screening.
Conclusion and Future Directions
The toxicological profile of this compound is intrinsically linked to its oxidized form, 2,6-dichloro-1,4-benzoquinone. The available evidence strongly suggests that 2,6-DCHQ poses a significant health risk due to its potential to undergo redox cycling, leading to oxidative stress and subsequent cellular damage. While much of the specific toxicity data is derived from studies on 2,6-DCBQ, the high reactivity of this redox couple warrants a precautionary approach to the handling and potential exposure to 2,6-DCHQ.
Future research should focus on generating direct toxicological data for 2,6-DCHQ to fill the existing knowledge gaps. This includes comprehensive studies on its toxicokinetics, acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive/developmental toxicity. Such data are crucial for a complete risk assessment and for ensuring the safety of researchers and professionals who may come into contact with this compound.
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Ecotoxicology and Environmental Safety. (n.d.). Oxidative stress as a key event in 2,6-dichloro-1,4-benzoquinone-induced neurodevelopmental toxicity. FAO AGRIS. [Link]
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International Journal of Molecular Sciences. (2020). Oxidative Stress Responses and Gene Transcription of Mice under Chronic-Exposure to 2,6-Dichlorobenzoquinone. NIH. [Link]
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ResearchGate. (n.d.). Oxidative stress and lipid peroxidation with exposure of emerging disinfection byproduct 2,6-dichlorobenzoquinone in mice. [Link]
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ResearchGate. (n.d.). A Toxic Disinfection By-Product, 2,6-Dichloro-1,4-Benzoquinone, Identified in Drinking Water. [Link]
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MDPI. (n.d.). The Effects of Disinfection Byproduct 2,6-Dichloro-1,4-benzoquinone on the Cyanobacterium Microcystis aeruginosa: From the Perspectives of Biochemistry and Non-Targeted Metabolomics. [Link]
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ResearchGate. (n.d.). Oxidative stress as a key event in 2,6-dichloro-1,4-benzoquinone-induced neurodevelopmental toxicity. [Link]
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PubMed. (2023). Investigation of the nephrotoxicity of 2,6-dichloro-1,4-benzoquinone disinfection by-product in mice through a 28-day toxicity test. [Link]
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PubMed. (2021). Hydrolysis and Chlorination of 2,6-Dichloro-1,4-benzoquinone under conditions typical of drinking water distribution systems. [Link]
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NIH. (n.d.). Hvdroquinone: Assessment of genotoxic potential in the in vivo alkaline comet assay. [Link]
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PubMed. (n.d.). Chlorinated benzo-1,2-quinones: an example of chemical transformation of toxicants during tests with aquatic organisms. [Link]
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PubMed. (2009). Antimelanoma activity of the redox dye DCPIP (2,6-dichlorophenolindophenol) is antagonized by NQO1. [Link]
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NCBI. (n.d.). Reference Protocols for Toxicity Testing. [Link]
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ResearchGate. (n.d.). Biotransformation and Toxicity Attenuation of 2,6-Dichlorobenzoquinone in Simulated Human Gastrointestinal Conditions: Insights from a Systematic In Vitro Study. [Link]
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PubMed. (n.d.). The Effects of Disinfection Byproduct 2,6-Dichloro-1,4-benzoquinone on the Cyanobacterium Microcystis aeruginosa: From the Perspectives of Biochemistry and Non-Targeted Metabolomics. [Link]
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PubMed. (n.d.). Cytotoxicity studies on some novel 2,6-dimethoxyhydroquinone derivatives. [Link]
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NIH. (n.d.). TR-366: Hydroquinone (123-31-9). [Link]
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PubMed. (1991). A one-year carcinogenicity study with 2,6-dichlorobenzonitrile (Dichlobenil) in male Swiss mice: preliminary note. [Link]
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The Environmental Fate of 2,6-Dichlorohydroquinone: A Technical Guide for Researchers
Foreword: Understanding the Environmental Journey of a Key Intermediate
2,6-Dichlorohydroquinone (2,6-DCHQ) represents a critical junction in the environmental degradation of several significant anthropogenic pollutants. While not a primary industrial product itself, its transient appearance as a metabolite in the breakdown of pesticides and disinfection byproducts places it at a crucial nexus for environmental risk assessment. This technical guide provides an in-depth exploration of the environmental fate of 2,6-DCHQ, offering researchers, scientists, and drug development professionals a comprehensive understanding of its formation, transformation, and potential ecological impact. By synthesizing current scientific knowledge, this document aims to equip professionals with the insights necessary to inform experimental design, interpret environmental data, and contribute to the robust assessment of xenobiotic compounds.
Physicochemical Characteristics: The Foundation of Environmental Behavior
The environmental transport and partitioning of this compound are fundamentally governed by its inherent physical and chemical properties. A thorough understanding of these characteristics is paramount for predicting its behavior in various environmental compartments.
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂O₂ | PubChem[1] |
| Molecular Weight | 179.00 g/mol | PubChem[1] |
| CAS Number | 20103-10-0 | PubChem[1] |
| Appearance | Solid | |
| Water Solubility | Data not readily available; expected to be sparingly soluble based on structure. | |
| Octanol-Water Partition Coefficient (Log Kow) | 2.7 (Computed) | PubChem[1] |
| pKa | Data not readily available. |
The computed octanol-water partition coefficient (Log Kow) of 2.7 suggests a moderate potential for bioaccumulation in organisms and sorption to organic matter in soil and sediment.[1] The presence of hydroxyl groups also indicates that its environmental behavior will be influenced by pH.
Biotic Degradation: The Microbial Machinery
The primary known environmental fate of 2,6-DCHQ is its role as an intermediate in the microbial degradation of more complex chlorinated aromatic compounds, such as pentachlorophenol (PCP) and 2,4,6-trichlorophenol (2,4,6-TCP).
Bacterial Degradation Pathways
Several bacterial strains have been identified that can metabolize compounds leading to the formation and subsequent degradation of 2,6-DCHQ. Key among these are species from the genera Sphingomonas and Cupriavidus.
-
Sphingomonas chlorophenolica (formerly Sphingobium chlorophenolicum): This bacterium is well-studied for its ability to degrade pentachlorophenol. In this pathway, PCP is first converted to tetrachlorohydroquinone (TeCHQ), which is then reductively dehalogenated to trichlorohydroquinone and subsequently to 2,6-DCHQ by the enzyme tetrachlorohydroquinone reductive dehalogenase.[2] The 2,6-DCHQ is then subject to ring cleavage by this compound 1,2-dioxygenase, an enzyme that opens the aromatic ring between the two hydroxyl groups, leading to the formation of 2-chloromaleylacetate. This is further metabolized and enters central metabolic pathways.[2]
-
Cupriavidus necator (formerly Ralstonia eutropha): This bacterium is known to degrade 2,4,6-TCP. The degradation is initiated by a monooxygenase that converts 2,4,6-TCP to 2,6-dichloro-p-benzoquinone, which is then reduced to 2,6-DCHQ. The subsequent degradation of 2,6-DCHQ in this organism is thought to proceed via a pathway similar to that in Sphingomonas, involving ring cleavage.
The following diagram illustrates the central role of 2,6-DCHQ in the microbial degradation of pentachlorophenol.
Fungal Degradation
While bacterial degradation of chlorinated phenols is well-documented, fungal metabolism also plays a role in the environmental fate of these compounds. Some fungi can transform 2,6-dichlorophenol, a potential precursor to 2,6-DCHQ. For instance, Rhodococcus chlorophenolicus has been shown to O-methylate chlorinated hydroquinones, including 2,6-DCHQ, to form 3,5-dichloro-4-methoxyphenol.[3] This methylation reaction represents a potential detoxification and transformation pathway in certain soil and sediment environments.
Abiotic Degradation: Chemical and Physical Transformations
In the absence of microbial activity, 2,6-DCHQ can undergo abiotic degradation through processes such as photolysis, hydrolysis, and oxidation. Direct experimental data on 2,6-DCHQ is limited; therefore, its behavior is largely inferred from studies of structurally similar compounds, particularly its oxidized counterpart, 2,6-dichloro-1,4-benzoquinone (2,6-DCBQ).
Photolysis
Chlorinated aromatic compounds are susceptible to photodegradation by natural sunlight. The absorption of UV radiation can lead to the cleavage of carbon-chlorine bonds, resulting in dechlorination. For 2,6-DCHQ, photolysis in aqueous environments is expected to proceed through the formation of hydroxyl radicals, which can attack the aromatic ring, leading to hydroxylation and eventual ring opening. Studies on the photocatalytic degradation of 2,6-dichlorophenol have shown that it can be mineralized in the presence of a photocatalyst like titanium dioxide (TiO₂) and UV light.[4][5][6] It is plausible that 2,6-DCHQ would undergo similar photocatalytic degradation.
Hydrolysis
Hydrolysis can be a significant degradation pathway for chlorinated compounds in water. The rate of hydrolysis is often dependent on pH and temperature. For the related compound 2,6-DCBQ, hydrolysis has been shown to be a key degradation pathway in drinking water distribution systems, with the rate being first-order with respect to both the compound and hydroxide ion concentration.[7] While hydroquinones are generally more stable to hydrolysis than their corresponding quinones, the presence of electron-withdrawing chlorine atoms on the aromatic ring of 2,6-DCHQ may influence its susceptibility to hydrolytic transformation, particularly at elevated pH.
Oxidation
2,6-DCHQ is susceptible to oxidation to form the more stable 2,6-dichloro-1,4-benzoquinone (2,6-DCBQ). This oxidation can be mediated by various environmental oxidants, including dissolved oxygen, metal oxides (e.g., manganese dioxide), and reactive oxygen species. The interconversion between 2,6-DCHQ and 2,6-DCBQ is a critical aspect of its environmental chemistry, as 2,6-DCBQ is a known toxic disinfection byproduct.[8][9][10]
The following diagram illustrates the key abiotic degradation pathways for 2,6-DCHQ.
Ecotoxicity and Environmental Risk
Direct ecotoxicological data for 2,6-DCHQ is scarce in the scientific literature. However, the toxicity of its parent compounds and its primary oxidation product, 2,6-DCBQ, provides a basis for a preliminary risk assessment.
Aquatic Toxicity
Hydroquinone, the parent compound of 2,6-DCHQ, is known to be highly toxic to aquatic organisms.[2] The introduction of chlorine atoms to the aromatic ring often increases the toxicity of phenolic compounds. 2,6-DCBQ is a highly toxic and potentially carcinogenic disinfection byproduct found in drinking water.[8][11] It has been shown to exhibit high toxicity to aquatic organisms.[11] Given this, it is reasonable to infer that 2,6-DCHQ would also exhibit significant aquatic toxicity.
Soil and Sediment Toxicity
In soil and sediment environments, the fate and toxicity of 2,6-DCHQ will be influenced by its sorption behavior. The Log Kow of 2.7 suggests that it will partition to organic matter, potentially reducing its bioavailability but also increasing its persistence.[1] The sorption of the related compound 2,6-dichlorobenzamide has been shown to be higher in unoxidized clayey till compared to oxidized sediments, indicating that the redox state of the soil can influence its mobility.[12] The potential for toxicity to soil microorganisms should also be considered, as high concentrations of chlorinated phenols can be inhibitory to microbial activity.
Analytical Methodologies: Detection and Quantification
The accurate assessment of the environmental fate of 2,6-DCHQ relies on robust analytical methods for its detection and quantification in various environmental matrices.
Sample Preparation
-
Water Samples: Solid-phase extraction (SPE) is a common technique for extracting and concentrating chlorinated phenols and their metabolites from water samples. Various sorbents, such as C18 or polymeric phases, can be employed.
-
Soil and Sediment Samples: Extraction from solid matrices typically involves solvent extraction, such as Soxhlet extraction or accelerated solvent extraction (ASE), using a suitable organic solvent or solvent mixture.
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of semi-volatile organic compounds like 2,6-DCHQ. Derivatization, such as acetylation or silylation, is often required to improve the volatility and chromatographic behavior of hydroquinones.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector, such as a UV-Vis or mass spectrometric (LC-MS) detector, is another widely used technique. Reversed-phase HPLC with a C18 column is commonly employed for the separation of phenolic compounds. LC-MS offers high sensitivity and selectivity, allowing for the direct analysis of 2,6-DCHQ without derivatization.
The following workflow outlines a general approach for the analysis of 2,6-DCHQ in environmental samples.
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An In-depth Technical Guide to the Discovery and History of 2,6-Dichlorohydroquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Doubly Chlorinated Phenol
2,6-Dichlorohydroquinone (2,6-DCHQ) is a halogenated dihydric phenol that has garnered interest in various scientific fields. Its structure, a hydroquinone ring substituted with two chlorine atoms at the 2 and 6 positions, imparts specific chemical properties that make it a subject of study in areas ranging from environmental science to synthetic chemistry. The chlorination of the hydroquinone ring is known to increase its antioxidative activity.[1] Furthermore, 2,6-DCHQ has been identified as a metabolite of the widely used biocide pentachlorophenol in microorganisms, highlighting its relevance in toxicological and environmental studies.[1] This guide provides a comprehensive overview of the discovery and historical development of this compound, detailing its seminal synthesis and the evolution of preparative methodologies.
The Historical Context: Aromatic Chemistry in the 19th Century
The story of this compound is rooted in the burgeoning field of organic chemistry in the 19th century. Following the isolation of hydroquinone itself in 1820 by the French chemists Pierre Joseph Pelletier and Joseph-Bienaime Caventou, the subsequent decades saw a surge in the exploration of aromatic compounds.[2] This era was characterized by the meticulous investigation of reactions of phenols and related substances, leading to the discovery of a vast array of substituted aromatic structures.[2] The development of new analytical and synthetic techniques allowed chemists to systematically modify aromatic rings, paving the way for the discovery of compounds like this compound.
The Discovery: Georg Andreas Karl Städeler and the Chlorination of Quinone (1849)
The first documented synthesis of dichlorohydroquinone is attributed to the German chemist Georg Andreas Karl Städeler (1821-1871) in his 1849 publication in the esteemed journal Annalen der Chemie und Pharmacie.[3] Städeler, a student of the renowned chemist Friedrich Wöhler, was a significant contributor to the field of physiological and organic chemistry.[3] His work, titled "Ueber die Einwirkung von Chlor auf Chinon" (On the Action of Chlorine on Quinone), detailed the preparation of various chlorinated compounds derived from p-benzoquinone.
Städeler's pioneering work involved the direct reaction of chlorine gas with an aqueous suspension of quinone. This reaction yielded a mixture of chlorinated hydroquinones, from which he was able to isolate and characterize different species, including what we now know as 2,5- and this compound. His experimental approach laid the groundwork for understanding the reactivity of the quinone ring towards electrophilic addition and substitution reactions.
Diagram: Conceptual Workflow of Städeler's Discovery
Caption: Städeler's 1849 experimental approach.
The Seminal Synthesis: A Detailed Protocol
Based on Städeler's 1849 publication, the following protocol outlines the foundational method for the synthesis of dichlorohydroquinones. It is important to note that this historical procedure often resulted in a mixture of isomers and other chlorinated byproducts.
Objective: To synthesize dichlorohydroquinone by the direct chlorination of p-benzoquinone.
Materials:
-
p-Benzoquinone
-
Chlorine gas (generated from a suitable source, e.g., manganese dioxide and hydrochloric acid)
-
Distilled water
-
Glass reaction vessel with gas inlet and outlet tubes
-
Crystallization dishes
Step-by-Step Methodology:
-
Preparation of the Quinone Suspension: A quantity of finely powdered p-benzoquinone is suspended in distilled water within the glass reaction vessel. Vigorous stirring is essential to ensure a homogenous suspension.
-
Introduction of Chlorine Gas: A slow and steady stream of chlorine gas is bubbled through the aqueous suspension of p-benzoquinone.
-
Causality: The direct introduction of chlorine gas serves as the chlorinating agent. The reaction proceeds through an initial addition of chlorine to the double bonds of the quinone ring, followed by subsequent elimination and aromatization steps, leading to the formation of chlorinated hydroquinones.
-
-
Reaction Monitoring: The reaction is allowed to proceed for an extended period. Städeler would have likely monitored the reaction by observing color changes in the solution and the dissolution of the solid quinone.
-
Isolation of Products: Upon completion of the reaction, the resulting solution, containing a mixture of chlorinated hydroquinones, is subjected to a separation process.
-
Self-Validation: Städeler likely employed fractional crystallization from water or other solvents to isolate the different chlorinated species based on their varying solubilities. The formation of distinct crystalline structures would have served as a primary means of validating the separation of different compounds.
-
-
Characterization: The isolated crystalline products would have been characterized using the analytical methods available in the 19th century, such as elemental analysis and melting point determination.
Evolving Methodologies in the Synthesis of this compound
While Städeler's direct chlorination of quinone was a landmark achievement, subsequent research has led to the development of more controlled and higher-yielding synthetic routes to this compound. These modern methods often focus on the selective chlorination of hydroquinone or its derivatives.
Method 1: Chlorination of Hydroquinone with Sulfuryl Chloride
A common and more selective method for the preparation of chlorinated hydroquinones involves the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. This reagent offers better control over the degree of chlorination compared to chlorine gas.
Reaction Scheme: Hydroquinone + 2 SO₂Cl₂ → this compound + 2 SO₂ + 2 HCl
Experimental Protocol:
-
Reaction Setup: Hydroquinone is dissolved in a suitable inert solvent, such as a halogenated hydrocarbon or an ether, in a reaction flask equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap to neutralize the evolving HCl and SO₂ gases.
-
Addition of Sulfuryl Chloride: Sulfuryl chloride (2 molar equivalents) is added dropwise to the stirred solution of hydroquinone. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Causality: Sulfuryl chloride acts as a source of electrophilic chlorine. The reaction proceeds via electrophilic aromatic substitution on the electron-rich hydroquinone ring. The use of a stoichiometric amount of the reagent allows for more precise control over the formation of the dichlorinated product.
-
-
Reaction Completion and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to ensure complete reaction. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of an organic solvent and water, to yield pure this compound.
Table 1: Comparison of Synthetic Methodologies
| Feature | Städeler's Method (1849) | Sulfuryl Chloride Method |
| Chlorinating Agent | Chlorine Gas (Cl₂) | Sulfuryl Chloride (SO₂Cl₂) |
| Starting Material | p-Benzoquinone | Hydroquinone |
| Selectivity | Low (mixture of isomers) | Higher for dichlorination |
| Control | Difficult | Good |
| Byproducts | Various chlorinated species | SO₂, HCl |
| Yield | Not quantitatively reported | Generally higher |
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂O₂ | PubChem[4] |
| Molecular Weight | 179.00 g/mol | PubChem[4] |
| Appearance | Solid | ChemicalBook[1] |
| Melting Point | 163-165 °C | ChemicalBook[5] |
| IUPAC Name | 2,6-dichlorobenzene-1,4-diol | PubChem[4] |
| CAS Number | 20103-10-0 | ChemicalBook[1] |
Conclusion and Future Perspectives
The journey of this compound, from its initial discovery in the mid-19th century by Georg Andreas Karl Städeler to the more refined synthetic methods of today, reflects the broader evolution of organic chemistry. Städeler's pioneering work on the chlorination of quinone, while lacking the precision of modern techniques, was a crucial step in understanding the reactivity of this important class of compounds. Today, with a deeper understanding of reaction mechanisms and the availability of selective reagents, the synthesis of this compound can be achieved with greater control and efficiency. As research continues to explore the biological and material properties of halogenated hydroquinones, the historical context of their discovery provides a valuable foundation for future innovation.
References
- Städeler, G. A. (1849). Ueber die Einwirkung von Chlor auf Chinon. Annalen der Chemie und Pharmacie, 69, 300-334.
-
Georg Andreas Karl Städeler. (2023, January 24). In Wikipedia. [Link]
-
1,4-Benzoquinone. (2023, November 28). In Wikipedia. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 88366, this compound. Retrieved December 14, 2023 from [Link].
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Theoretical studies on 2,6-Dichlorohydroquinone
An In-depth Technical Guide to the Theoretical and Computational Analysis of 2,6-Dichlorohydroquinone
Abstract
This compound (DCHQ) is a chlorinated aromatic compound of significant interest due to its role as a metabolite in the biodegradation of pesticides and as a substrate in enzymatic reactions.[1][2] Understanding its molecular structure, electronic properties, and vibrational behavior at a quantum mechanical level is crucial for elucidating its reactivity, environmental fate, and biological interactions. This technical guide provides a comprehensive framework for the theoretical study of DCHQ using Density Functional Theory (DFT), a powerful computational method for investigating the physicochemical characteristics of molecules. We detail the computational protocols, from geometry optimization to the prediction of spectroscopic and electronic properties, and discuss the interpretation of the expected results. This document is intended for researchers and scientists in computational chemistry, drug development, and environmental science, offering a robust methodology for gaining deep insights into the molecular nature of DCHQ.
Introduction: The Significance of this compound (DCHQ)
This compound (IUPAC name: 2,6-dichlorobenzene-1,4-diol) is a halogenated hydroquinone that has been identified as a key intermediate in the metabolic pathways of various microorganisms.[1] For instance, it is a substrate for the enzyme 2,6-dichloro-p-hydroquinone 1,2-dioxygenase (PcpA) from the bacterium Sphingobium chlorophenolicum, which is capable of cleaving its aromatic ring.[2] The study of DCHQ is therefore vital for understanding bioremediation processes.
Theoretical studies provide a powerful, non-experimental lens through which to analyze molecules like DCHQ. By applying quantum chemical calculations, we can:
-
Determine the most stable three-dimensional structure.
-
Predict its vibrational spectra (Infrared and Raman) to aid in its experimental identification.
-
Analyze its electronic properties, such as charge distribution and frontier molecular orbitals, to predict its reactivity and sites susceptible to metabolic attack.
-
Model its interactions with biological macromolecules, such as enzymes, to understand its biological function and mechanism of action.[3]
This guide outlines the standard-of-practice computational workflows to achieve these insights.
Computational Methodology: A Validating Protocol
The cornerstone of modern theoretical analysis for organic molecules of this size is Density Functional Theory (DFT). Its balance of computational cost and accuracy makes it ideal. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is a widely used and well-validated choice for such systems, often paired with Pople-style basis sets like 6-311++G(d,p) to ensure high accuracy.[4]
Step-by-Step Computational Workflow
A typical theoretical investigation of DCHQ follows a sequential and self-validating workflow.
Step 1: Geometry Optimization
-
Objective: To find the lowest energy (most stable) conformation of the DCHQ molecule.
-
Protocol:
-
Construct the initial 3D structure of DCHQ using molecular modeling software (e.g., GaussView, Avogadro).
-
Perform a full geometry optimization using DFT (e.g., at the B3LYP/6-311++G(d,p) level of theory) in a quantum chemistry package like Gaussian.
-
The calculation minimizes the total energy of the molecule by adjusting all bond lengths, bond angles, and dihedral angles.
-
Step 2: Vibrational Frequency Analysis
-
Objective: To confirm the optimized structure is a true energy minimum and to predict the theoretical FT-IR and FT-Raman spectra.
-
Protocol:
-
Using the optimized geometry from Step 1, perform a frequency calculation at the same level of theory.
-
Validation: Confirm that no imaginary frequencies are present. The existence of an imaginary frequency would indicate a transition state rather than a stable minimum.
-
The calculated frequencies correspond to the fundamental vibrational modes of the molecule. These are often scaled by an empirical factor (~0.96 for B3LYP) to correct for anharmonicity and achieve better agreement with experimental spectra.[4]
-
Step 3: Electronic Property Calculation
-
Objective: To understand the charge distribution, reactivity, and electronic transitions of the molecule.
-
Protocol:
-
From the optimized geometry, perform single-point energy calculations to derive various electronic properties.
-
Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between them is a key indicator of chemical stability.[5]
-
Molecular Electrostatic Potential (MEP): Generate an MEP surface map. This map visualizes the electrostatic potential on the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[6]
-
Mulliken or Natural Bond Orbital (NBO) Analysis: Calculate the partial atomic charges on each atom to understand the charge distribution and dipole moment.[3]
-
Computational Workflow Diagram
Caption: A standard workflow for the theoretical analysis of this compound using DFT.
Predicted Molecular and Electronic Properties
While a dedicated comprehensive study on DCHQ is not prominent in the literature, we can predict the nature of the results based on theoretical studies of closely related chlorohydroquinones and chlorophenols.[5]
Molecular Geometry
The geometry optimization is expected to yield a planar benzene ring. The key structural parameters are the C-C, C-O, O-H, and C-Cl bond lengths and the various bond angles. These computed values serve as a benchmark for crystallographic data.
Table 1: Predicted Optimized Geometrical Parameters for DCHQ (Illustrative) Based on typical values for related structures.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-Cl | ~1.74 | C-C-Cl | ~121.0 |
| C-O | ~1.36 | C-C-O | ~118.0 |
| O-H | ~0.97 | C-O-H | ~109.0 |
| C-C (aromatic) | ~1.39 | C-C-C (aromatic) | ~120.0 |
Vibrational Analysis
The calculated vibrational frequencies can be assigned to specific molecular motions (e.g., O-H stretch, C-Cl stretch, aromatic ring breathing). This theoretical spectrum is an invaluable tool for interpreting and assigning peaks in an experimental FT-IR or FT-Raman spectrum of DCHQ. Key expected vibrations include a strong O-H stretching mode above 3500 cm⁻¹ and characteristic aromatic C-C stretching modes in the 1400-1600 cm⁻¹ region.
Frontier Molecular Orbitals (FMOs) and Reactivity
The FMOs are critical for understanding chemical reactivity.
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For DCHQ, the HOMO is expected to be localized on the electron-rich aromatic ring and the oxygen atoms.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO will likely be distributed across the aromatic ring, with influence from the electron-withdrawing chlorine atoms.
The HOMO-LUMO energy gap (ΔE) is a crucial descriptor. A small gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron.[5] For chlorinated hydroquinones, DFT methods typically predict an energy gap in the range of 5.0-5.5 eV.[5]
Caption: The relationship between HOMO, LUMO, and the energy gap (ΔE).
Molecular Electrostatic Potential (MEP)
The MEP map is a visual guide to the molecule's charge distribution. For DCHQ, it is predicted to show:
-
Negative Regions (Red/Yellow): Concentrated around the electronegative oxygen atoms, indicating sites prone to electrophilic attack or hydrogen bonding.[6]
-
Positive Regions (Blue): Located around the hydroxyl hydrogen atoms, making them susceptible to nucleophilic attack or deprotonation.
-
Neutral Regions (Green): The carbon-hydrogen and carbon-chlorine regions of the ring will show intermediate potential.
Application Case Study: DCHQ Interaction with PcpA Dioxygenase
Theoretical calculations have been applied to understand how DCHQ binds to the active site of the PcpA enzyme.[3] In one study, a hybrid quantum mechanics/molecular mechanics (QM/MM) approach, which uses high-level theory for the active site and classical mechanics for the rest of the protein, was employed. Gas-phase Mulliken population analysis at the CAM-B3LYP level of theory was used to determine the partial charges on the Fe(II) ion and the coordinating DCHQ ligand within the enzyme's active site.[3] This information is critical for modeling the enzymatic reaction mechanism, including the steps of oxygen binding and subsequent ring cleavage.[3] Such studies demonstrate how theoretical data on the isolated ligand (DCHQ) forms the foundation for more complex biological simulations.
Conclusion
The theoretical investigation of this compound through established quantum chemical methods like Density Functional Theory provides indispensable insights into its fundamental properties. The computational protocols outlined in this guide—from geometry optimization and vibrational analysis to the characterization of electronic properties—constitute a robust framework for predicting its structure, stability, and reactivity. The resulting data not only supports experimental findings but also provides a predictive foundation for applications in environmental science, toxicology, and drug design. By understanding the molecule at this detailed theoretical level, researchers can better predict its environmental fate, design more effective bioremediation strategies, and explore its potential interactions with biological systems.
References
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de Oliveira, S. A., et al. (2021). Theoretical Study of 2,6-Dichloro-3-methyl-1,4-benzoquinone Interacting with Graphene. Available at: [Link]
-
Hegedűs, C., et al. (2013). Structural characterization of 2,6-dichloro-p-hydroquinone 1,2-dioxygenase (PcpA) from Sphingobium chlorophenolicum, a new type of aromatic ring-cleavage enzyme. Molecular Microbiology, 88(3), 523-36. Available at: [Link]
-
PubChem. Compound Summary for CID 88366, this compound. National Center for Biotechnology Information. Available at: [Link]
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de Oliveira, S. A., et al. (2021). Theoretical Study of 2,6-Dichloro-3-methyl-1,4-benzoquinone Interacting with Graphene. Materials Science Forum, 1022, 11-18. Available at: [Link]
-
Hegedűs, C., et al. (2013). Structural characterization of 2,6-dichloro-p-hydroquinone 1,2-dioxygenase (PcpA) from Sphingobium chlorophenolicum, a new type of aromatic ring-cleavage enzyme. PubMed. Available at: [Link]
-
Al-Otaibi, J. S., et al. (2024). The electronic structure and physicochemical characteristics of chlorohydroquinone compounds using density functional theory and. Journal of the Chilean Chemical Society. Available at: [Link]
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PubChemLite. This compound (C6H4Cl2O2). Available at: [Link]
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NIST. This compound. NIST Chemistry WebBook. Available at: [Link]
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PubChem. Compound Summary for CID 12771, 2,6-Dichloro-1,4-benzoquinone. National Center for Biotechnology Information. Available at: [Link]
-
Hashemi, S. A., et al. (2023). Density functional theory and machine learning for electrochemical square-scheme prediction: an application to quinone-type molecules relevant to redox flow batteries. Digital Discovery, 2(6), 1782-1791. Available at: [Link]
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Al-Zaqri, N., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies. RSC Advances, 13(45), 31631-31651. Available at: [Link]
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ResearchGate. (2023). Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of 2,6-Dibromo-3-Chloro-4-Fluoroaniline. Available at: [Link]
-
da Silva, A. F., et al. (2022). Spectroscopic and Theoretical Study of 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society, 33, 1335-1348. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2,6-Dichlorohydroquinone from 2,6-Dichlorophenol
Abstract
This comprehensive guide details the synthesis of 2,6-dichlorohydroquinone, a valuable chemical intermediate, from the starting material 2,6-dichlorophenol. The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis. The methodology presented is a robust two-step process involving the initial oxidation of 2,6-dichlorophenol to 2,6-dichloro-1,4-benzoquinone, followed by the subsequent reduction to the final product, this compound. This document provides a thorough examination of the underlying chemical principles, detailed step-by-step protocols, safety considerations, and data interpretation to ensure reliable and reproducible results.
Introduction
This compound is a significant benzene diol derivative utilized in various fields, including the synthesis of pharmaceuticals, agrochemicals, and as a precursor in polymer chemistry. Its structural features, with chlorine atoms ortho to the hydroxyl groups, impart unique chemical properties that are leveraged in the development of novel molecules. The synthesis of this compound from the readily available 2,6-dichlorophenol is a key transformation that requires a controlled and efficient methodology.
This application note outlines a reliable synthetic route that proceeds through a quinone intermediate. The para-position of 2,6-dichlorophenol is susceptible to electrophilic attack, and its oxidation leads to the formation of 2,6-dichloro-1,4-benzoquinone. This intermediate is then selectively reduced to yield the desired this compound. This two-step approach offers a high degree of control and generally results in good yields of the final product.
Reaction Mechanism
The overall synthesis is a two-step process:
-
Oxidation: 2,6-Dichlorophenol is oxidized to 2,6-dichloro-1,4-benzoquinone.
-
Reduction: 2,6-Dichloro-1,4-benzoquinone is reduced to this compound.
Step 1: Oxidation of 2,6-Dichlorophenol
The oxidation of 2,6-dichlorophenol to 2,6-dichloro-1,4-benzoquinone is a critical step. While various oxidizing agents can be employed, this protocol will focus on the use of Fremy's salt (dipotassium nitrosodisulfonate), a reagent known for its selective oxidation of phenols to quinones, a reaction known as the Teuber reaction.[1]
The mechanism of the Teuber reaction involves the reaction of the phenoxide ion with the Fremy's salt radical. The phenoxide is generated in situ under mildly basic conditions. The reaction proceeds through a series of single-electron transfer steps, ultimately leading to the formation of the corresponding p-benzoquinone.
Step 2: Reduction of 2,6-Dichloro-1,4-benzoquinone
The reduction of the quinone intermediate to the hydroquinone is a straightforward transformation. Sodium dithionite (Na₂S₂O₄) is a common and effective reducing agent for this purpose. The reaction proceeds via a conjugate addition of the dithionite to the quinone, followed by a rearrangement and subsequent hydrolysis to yield the hydroquinone.
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 2,6-Dichlorophenol and its derivatives are toxic and should be handled with care. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Step 1: Synthesis of 2,6-Dichloro-1,4-benzoquinone
Materials:
-
2,6-Dichlorophenol
-
Fremy's salt (dipotassium nitrosodisulfonate)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Diethyl ether
-
Chloroform
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Protocol:
-
Prepare a buffer solution by dissolving sodium dihydrogen phosphate in deionized water to create a 0.1 M solution.
-
In a large separatory funnel, add a solution of Fremy's salt in the 0.1 M sodium dihydrogen phosphate buffer.
-
Prepare a solution of 2,6-dichlorophenol in diethyl ether.
-
Add the 2,6-dichlorophenol solution to the Fremy's salt solution in the separatory funnel.
-
Shake the mixture vigorously for approximately 20-30 minutes. The color of the aqueous layer will change from purple to a reddish-brown, indicating the progress of the reaction.
-
Extract the product into chloroform. Perform three extractions to ensure complete recovery.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,6-dichloro-1,4-benzoquinone as a solid.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Step 2: Synthesis of this compound
Materials:
-
2,6-Dichloro-1,4-benzoquinone (from Step 1)
-
Sodium dithionite (Na₂S₂O₄)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Dissolve the crude 2,6-dichloro-1,4-benzoquinone in dichloromethane in a round-bottom flask.
-
In a separate beaker, prepare a solution of sodium dithionite in deionized water.
-
Add the sodium dithionite solution to the solution of the quinone while stirring vigorously.
-
Continue stirring until the color of the organic layer disappears, indicating the complete reduction of the quinone. This typically takes 30-60 minutes.
-
Transfer the reaction mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with deionized water, followed by a wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent, such as toluene or a mixture of ethyl acetate and hexanes.
Data and Expected Results
| Parameter | 2,6-Dichlorophenol | 2,6-Dichloro-1,4-benzoquinone | This compound |
| Molecular Formula | C₆H₄Cl₂O | C₆H₂Cl₂O₂ | C₆H₄Cl₂O₂ |
| Molecular Weight | 163.00 g/mol | 176.98 g/mol | 179.00 g/mol |
| Appearance | White crystalline solid | Yellow crystalline solid | Off-white to light brown solid |
| Melting Point | 66-68 °C | 120-122 °C | 163-165 °C[2] |
| Expected Yield | - | 70-85% | 85-95% |
Visualizations
Reaction Workflow
Caption: Overall workflow for the synthesis of this compound.
Chemical Transformation Pathway
Caption: Chemical transformations in the two-step synthesis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction. | Ensure vigorous shaking during the oxidation step. Increase reaction time if necessary. Check the quality of Fremy's salt. |
| Loss of product during work-up. | Ensure complete extraction with chloroform. Minimize transfers of solutions. | |
| Incomplete reduction in Step 2 | Insufficient reducing agent. | Add a slight excess of sodium dithionite. Monitor the reaction by TLC to confirm completion. |
| Poor quality of sodium dithionite. | Use fresh, high-purity sodium dithionite. | |
| Product is discolored | Air oxidation of the hydroquinone. | Work quickly during the final stages of purification. Store the final product under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of impurities. | Ensure thorough purification by recrystallization. |
Conclusion
The two-step synthesis of this compound from 2,6-dichlorophenol via a 2,6-dichloro-1,4-benzoquinone intermediate is an effective and reproducible method. This application note provides the necessary details for researchers to successfully perform this synthesis, from understanding the reaction mechanism to practical execution and troubleshooting. Adherence to the outlined protocols and safety precautions will facilitate the reliable production of this important chemical compound for further research and development applications.
References
-
Briviba, K., Devasagayam, T. P. A., Sies, H., & Steenken, S. (1993). Selective para hydroxylation of phenol and aniline by singlet molecular oxygen. Chemical research in toxicology, 6(4), 548-553. [Link]
-
Organic Syntheses. 2,6-Dichlorophenol. [Link]
-
Organic Syntheses. Oxidation with the nitrosodisulfonate radical. I. Preparation and use of Fremy's salt. [Link]
-
Li, B., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Frontiers in Pharmacology, 13, 848981. [Link]
-
Li, Z., et al. (2021). Selective hydroxylation of aryl iodides to produce phenols under mild conditions using a supported copper catalyst. RSC Advances, 11(45), 28169-28174. [Link]
-
Semantic Scholar. Selective para hydroxylation of phenol and aniline by singlet molecular oxygen. [Link]
-
Xin, H., et al. (2017). Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate. RSC Advances, 7(21), 12933-12938. [Link]
-
ResearchGate. Photochemical transformations of 2, 6-dichlorophenol and 2-chlorophenol with superoxide ions in the atmospheric aqueous phase. [Link]
-
Organic Syntheses. 3,5-Cyclohexadiene-1,2-dione, 4,5-dimethyl-. [Link]
-
Ferreira, V. F., et al. (2014). Fremy's Salt-Mediated Oxidative Addition. A New Approach in the Total Synthesis of Naturally Dipetalolactone and Its Immunomodulatory Activity. Molecules, 19(11), 17854-17868. [Link]
Sources
Laboratory-scale synthesis protocol for 2,6-Dichlorohydroquinone
An Application Note and Laboratory Protocol for the Synthesis of 2,6-Dichlorohydroquinone
Introduction
This compound is a halogenated dihydric phenol that serves as a valuable intermediate in organic synthesis and a subject of study in various chemical and biological fields.[1][2] Its structure, featuring a hydroquinone core with chlorine substituents ortho to the hydroxyl groups, imparts specific chemical properties that make it a useful building block for more complex molecules. The chlorination of the hydroquinone ring is also noted to increase antioxidative activity.[1][2]
This document provides a comprehensive, laboratory-scale protocol for the synthesis of this compound. The described method is based on the direct chlorination of hydroquinone using sulfuryl chloride as the chlorinating agent in a glacial acetic acid solvent system. This approach offers a controllable and effective means of achieving dichlorination.[3] This guide is intended for researchers and scientists in chemistry and drug development, providing in-depth procedural details, mechanistic insights, safety protocols, and methods for product purification and characterization.
Principle and Reaction Mechanism
The synthesis proceeds via an electrophilic aromatic substitution reaction. Hydroquinone's two hydroxyl (-OH) groups are strongly activating and ortho-, para-directing. In this reaction, sulfuryl chloride (SO₂Cl₂) serves as the source of the electrophilic chlorine. The reaction mechanism can be summarized as follows:
-
Electrophile Generation : Sulfuryl chloride acts as a source of electrophilic chlorine.
-
First Substitution (Monochlorination) : The electron-rich hydroquinone ring attacks the electrophilic chlorine. The hydroxyl groups direct the substitution to the ortho positions (positions 2 and 5), yielding 2-chlorohydroquinone.
-
Second Substitution (Dichlorination) : The resulting 2-chlorohydroquinone is still an activated ring system. A second electrophilic substitution occurs at the other available ortho position (position 6) to yield the desired product, this compound.
The overall balanced chemical equation for the reaction is:
C₆H₄(OH)₂ + 2 SO₂Cl₂ → C₆H₂Cl₂(OH)₂ + 2 SO₂ + 2 HCl
Visualization of Synthesis and Workflow
The following diagrams illustrate the chemical reaction and the overall experimental workflow for clarity and reproducibility.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (Example) | Notes |
| Hydroquinone | C₆H₄(OH)₂ | 110.11 | 1.0 | 11.0 g (0.1 mol) | Starting material. |
| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | 2.1 | 28.3 g, 17.0 mL (0.21 mol) | Chlorinating agent. Highly corrosive and water-reactive. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 150 mL | Solvent. Corrosive. |
| Deionized Water | H₂O | 18.02 | - | As needed | For work-up and washing. |
| Toluene | C₇H₈ | 92.14 | - | As needed | Recrystallization solvent. |
| Heptane | C₇H₁₆ | 100.21 | - | As needed | Recrystallization co-solvent. |
Instrumentation
-
Three-neck round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Pressure-equalizing dropping funnel (125 mL)
-
Reflux condenser with a gas outlet to a scrubbing system (e.g., sodium hydroxide solution)
-
Ice-water bath
-
Büchner funnel and vacuum flask for filtration
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Melting point apparatus
-
NMR spectrometer
Critical Safety Precautions
This protocol involves hazardous materials that require strict safety measures.
-
Work Area : All steps must be performed inside a certified chemical fume hood with good ventilation.
-
Sulfuryl Chloride (SO₂Cl₂) Handling :
-
Sulfuryl chloride is extremely toxic by inhalation, corrosive, and reacts violently with water.[4][5] It causes severe chemical burns to the skin, eyes, and respiratory tract.[6][7]
-
Always wear appropriate Personal Protective Equipment (PPE): chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).
-
The reaction of sulfuryl chloride with water or moist air produces toxic gases, including hydrogen chloride and sulfuric acid.[8] Ensure all glassware is scrupulously dry.
-
Have a neutralizing agent (e.g., sodium bicarbonate) and an appropriate spill kit readily available.
-
-
Solvent Hazards : Glacial acetic acid is corrosive. Toluene and heptane are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Reaction Byproducts : The reaction evolves sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which are toxic and corrosive. The reaction apparatus must be equipped with a gas outlet connected to a gas trap or scrubber containing a dilute sodium hydroxide solution to neutralize these acidic gases.
-
Waste Disposal : All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations. Aqueous acidic and basic washes should be neutralized before disposal.
Detailed Experimental Protocol
1. Reaction Setup a. Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a 125 mL pressure-equalizing dropping funnel, and a reflux condenser. b. Ensure all glassware is completely dry to prevent a violent reaction with sulfuryl chloride. c. Connect the top of the condenser to a gas scrubber (e.g., a tube leading to a beaker with dilute NaOH solution) to neutralize the HCl and SO₂ gases produced during the reaction. d. In the flask, combine hydroquinone (11.0 g, 0.1 mol) and glacial acetic acid (150 mL). Stir the mixture to form a slurry or solution.[3]
2. Chlorination a. Place the reaction flask in an ice-water bath and cool the mixture to 0-5 °C with continuous stirring. b. Charge the dropping funnel with sulfuryl chloride (17.0 mL, 0.21 mol). c. Add the sulfuryl chloride dropwise to the stirred, cooled hydroquinone mixture over a period of 60-90 minutes. Maintain the internal temperature of the reaction below 10 °C during the addition. The reaction is exothermic. A controlled addition rate is crucial to prevent overheating and excessive gas evolution.
3. Reaction Completion a. After the addition is complete, remove the ice-water bath and allow the reaction mixture to slowly warm to room temperature. b. Continue stirring the mixture at room temperature for an additional 3-4 hours to ensure the reaction goes to completion. The color of the mixture may darken, and a precipitate may form.
4. Product Isolation and Work-up a. Upon completion, carefully and slowly pour the reaction mixture into a beaker containing 500 mL of cold deionized water. This step should be done in the fume hood with vigorous stirring to quench any unreacted sulfuryl chloride and precipitate the crude product. b. Stir the resulting slurry for 15-20 minutes to ensure complete precipitation. c. Collect the crude solid product by vacuum filtration using a Büchner funnel. d. Wash the filter cake thoroughly with several portions of cold deionized water (total of 200-300 mL) until the filtrate is neutral to pH paper. This removes residual acetic acid and inorganic byproducts. e. Press the solid as dry as possible on the funnel.
Purification and Characterization
1. Purification by Recrystallization a. Transfer the crude, air-dried solid to an appropriately sized Erlenmeyer flask. b. Add a minimal amount of a suitable hot solvent system to dissolve the solid. A mixed solvent system of toluene and heptane is effective. Start by dissolving the crude product in a minimum volume of boiling toluene, then add hot heptane dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot toluene to redissolve the precipitate. c. Allow the solution to cool slowly to room temperature. Crystal formation should be observed. d. Further cool the flask in an ice-water bath for at least 30 minutes to maximize crystal yield. e. Collect the purified crystals by vacuum filtration, wash them with a small amount of cold heptane, and dry them under vacuum.
2. Characterization The identity and purity of the final product should be confirmed by the following methods:
-
Appearance : The purified product should be off-white to light brown crystals.
-
Melting Point : The literature melting point for this compound is 157-158 °C.[1][9] A sharp melting range close to this value indicates high purity.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides a clear confirmation of the structure.
-
Expected Spectrum (in CDCl₃): δ ~6.81 ppm (singlet, 2H, aromatic protons H-3 and H-5), δ ~5.4 ppm (broad singlet, 2H, hydroxyl protons).[10] Note: The hydroxyl proton shift is variable and depends on concentration and solvent.
-
-
¹³C NMR Spectroscopy : The carbon NMR spectrum can further confirm the symmetrical structure.
-
Infrared (IR) Spectroscopy : Look for characteristic peaks corresponding to O-H stretching (broad, ~3300-3500 cm⁻¹) and C-Cl stretching (~700-800 cm⁻¹).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; loss during work-up or recrystallization. | Ensure dropwise addition is slow and reaction time is sufficient. Use minimal solvent for recrystallization and ensure complete precipitation by cooling. |
| Dark, Oily Product | Impurities from side reactions or decomposition. | Ensure the reaction temperature was well-controlled during SO₂Cl₂ addition. Purify carefully via recrystallization, possibly with the addition of activated charcoal during the hot dissolution step. |
| Product is difficult to filter | Very fine particles formed during precipitation. | Allow the precipitate to digest (stir) for a longer period in the quench solution before filtration. |
| Broad Melting Range | Impure product. | Repeat the recrystallization step. Ensure the product is completely dry before measuring the melting point. |
Conclusion
This protocol details a reliable and scalable laboratory method for synthesizing this compound from hydroquinone and sulfuryl chloride. By adhering to the procedural steps and, most importantly, the stringent safety precautions outlined, researchers can safely and efficiently produce this valuable chemical intermediate. The inclusion of detailed purification and characterization steps ensures the final product is of high purity, suitable for subsequent applications in research and development.
References
-
International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0198 - SULPHURYL CHLORIDE. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]
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New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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ChemBK. (n.d.). 2,6-Dichloro-p-benzohydroquinone. Retrieved from [Link]
- Wajon, J. E., Rosenblatt, D. H., & Burrows, E. P. (1982). Oxidation of phenol and hydroquinone by chlorine dioxide. Environmental Science & Technology, 16(7), 396–402.
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 20103-10-0). Retrieved from [Link]
- Beake, B. D., Moodie, R. B., & Sandall, J. P. B. (1994). The kinetics and mechanism of oxidation of hydroquinone and chlorohydroquinone in the presence of nitrous acid in aqueous acid solution. Journal of the Chemical Society, Perkin Transactions 2, (5), 957-960.
- Irwin, C. F. (1984). U.S. Patent No. 4,439,596. Washington, DC: U.S. Patent and Trademark Office.
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Application Note: High-Purity 2,6-Dichlorohydroquinone via Recrystallization and Sublimation
Introduction
2,6-Dichlorohydroquinone (2,6-DCHQ) is a halogenated dihydric phenol, identified as a metabolite in microorganisms and serving as a key intermediate in various chemical syntheses.[1] As with many fine chemicals and active pharmaceutical ingredients, achieving high purity is critical for ensuring predictable reactivity, accurate analytical results, and safety in downstream applications. Crude 2,6-DCHQ synthesized in the laboratory often contains impurities such as starting materials, by-products from side reactions (e.g., isomers like 2,5-dichlorohydroquinone), or residual solvents.
This application note provides detailed, field-proven protocols for the purification of this compound by two common and effective laboratory techniques: recrystallization and vacuum sublimation. The guide is designed for researchers, chemists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific principles to empower users to adapt and troubleshoot these methods effectively.
Physicochemical Properties and Safety Data
A thorough understanding of the physical properties and hazards of 2,6-DCHQ is essential for safe handling and successful purification.
2.1 Properties Overview
| Property | Value | Source(s) |
| IUPAC Name | 2,6-dichlorobenzene-1,4-diol | [2][3] |
| CAS Number | 20103-10-0 | [1][3] |
| Molecular Formula | C₆H₄Cl₂O₂ | [1][2] |
| Molecular Weight | 179.00 g/mol | [2][3] |
| Appearance | Dark Green to Dark Brown Solid (Crude) | [1] |
| Melting Point | 157-158 °C (literature); may be higher after purification | [1][4] |
| Boiling Point | ~255 °C (rough estimate) | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
2.2 Critical Safety Precautions
This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE). All operations should be performed inside a certified chemical fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
Method 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solids by leveraging differences in solubility between the target compound and its impurities in a chosen solvent at different temperatures.[5] The ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities remain either insoluble at high temperatures or fully soluble at low temperatures.
3.1 Principle of Recrystallization The process involves dissolving the crude solid in a minimum amount of a hot, appropriate solvent to create a saturated solution.[5] As this solution slowly cools, the solubility of 2,6-DCHQ decreases, forcing it to crystallize out of the solution. The organized crystal lattice structure tends to exclude impurity molecules, which remain in the cooled solvent (mother liquor). The pure crystals are then isolated by filtration.[5]
3.2 Solvent Selection: A Systematic Approach Since specific solubility data for 2,6-DCHQ is limited, a systematic solvent screening is the most rigorous approach. The goal is to find a solvent (or solvent pair) that meets the criteria described above.
Protocol for Solvent Screening (Microscale):
-
Place approximately 20-30 mg of crude 2,6-DCHQ into several small test tubes.
-
To each tube, add a different test solvent (see Table 2) dropwise at room temperature, vortexing after each addition. Note the solubility in the cold solvent. A good solvent should show low solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a warm water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of purified crystals.
Table 2: Suggested Solvents for Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale & Notes |
| Water | High | 100 | Good for polar compounds; likely a poor solvent for 2,6-DCHQ but an excellent anti-solvent.[6] |
| Ethanol | High | 78 | Chlorinated phenols often show good solubility in ethanol.[7][8] |
| Methanol | High | 65 | 2,6-DCHQ is cited as slightly soluble; may be a good single solvent or used with water.[1] |
| Acetone | Medium | 56 | A versatile solvent for many organic compounds. |
| Ethyl Acetate | Medium | 77 | Common recrystallization solvent. |
| Toluene | Low | 111 | Good for compounds with aromatic rings. |
| Hexanes | Low | ~69 | Unlikely to dissolve 2,6-DCHQ when hot, but may be a useful anti-solvent. |
3.3 Protocol 1: Two-Solvent Recrystallization (Methanol and Water)
This protocol is recommended based on the properties of similar phenolic compounds.[9] It uses a primary solvent in which 2,6-DCHQ is soluble (Methanol) and an anti-solvent in which it is insoluble (Water).[10]
Materials:
-
Crude this compound
-
Methanol (ACS Grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Hotplate/stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude 2,6-DCHQ in an Erlenmeyer flask with a stir bar.
-
Add the primary solvent (Methanol) in small portions while heating the mixture gently on a hotplate with stirring. Add just enough hot methanol to completely dissolve the solid.
-
While the solution is still hot, add the anti-solvent (Water) dropwise until the solution just becomes persistently cloudy (turbid). This indicates the point of saturation.[10]
-
Add a few more drops of the primary solvent (Methanol) until the solution becomes clear again.
-
Remove the flask from the heat, remove the stir bar, cover the flask (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Wash the crystals with a small amount of a cold methanol/water mixture to rinse away any remaining mother liquor.
-
Allow the crystals to dry on the filter under vacuum for 15-20 minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum desiccator.
-
Determine the melting point of the dried crystals. A sharp melting point close to the literature value (157-158 °C or higher) indicates high purity.
3.4 Recrystallization Workflow Diagram
Caption: Workflow for two-solvent recrystallization of 2,6-DCHQ.
Method 2: Purification by Vacuum Sublimation
Sublimation is a phase transition where a substance passes directly from a solid to a gas, bypassing the liquid phase. This technique is exceptionally effective for separating volatile solids from non-volatile impurities, such as salts, polymers, or other high-molecular-weight materials.[11] Applying a vacuum lowers the pressure, allowing sublimation to occur at a much lower temperature, which prevents thermal decomposition of the compound.[12][13] The presence of a "Heat of Sublimation" in the physicochemical data for 2,6-DCHQ confirms its suitability for this method.[2][14]
4.1 Apparatus A standard vacuum sublimation apparatus consists of an outer piece of glassware to hold the crude sample and an inner piece, known as a "cold finger," which is cooled with water or an ice bath. The apparatus has a side arm for connection to a vacuum source.
4.2 Protocol 2: Vacuum Sublimation
Materials:
-
Crude, dry this compound
-
Sublimation apparatus
-
High-vacuum pump and tubing
-
Heating source (heating mantle or heat gun)
-
Source for coolant (ice water)
-
High-vacuum grease
Procedure:
-
Ensure the crude 2,6-DCHQ is completely dry. Moisture can interfere with the vacuum and wash deposited crystals from the cold finger.[12]
-
Place the crude, dry solid in the bottom of the outer piece of the sublimation apparatus.
-
Lightly grease the ground glass joint that connects the two pieces of the apparatus.[12]
-
Insert the cold finger and assemble the apparatus. Secure it vertically to a ring stand.
-
Connect the apparatus to a high-vacuum pump using thick-walled tubing. Apply the vacuum first before starting the coolant. This prevents atmospheric water from condensing on the cold finger.[12][13]
-
Once a stable vacuum is achieved, begin circulating the coolant (e.g., ice water) through the cold finger.
-
Gently heat the bottom of the apparatus using a heating mantle or by waving a heat gun.[12] Begin heating slowly. Sublimation should begin within a few minutes as the solid vaporizes and deposits as pure crystals on the cold surface.
-
Continue heating until all the volatile substance has transferred from the bottom of the apparatus to the cold finger. Avoid overheating, which can cause decomposition.
-
Once sublimation is complete, turn off the heat and allow the entire apparatus to cool to room temperature while still under vacuum.
-
Turn off the coolant flow.
-
Very slowly and carefully reinstate atmospheric pressure. A sudden rush of air will dislodge the purified crystals from the cold finger.[12][13]
-
Disassemble the apparatus and carefully scrape the pure, crystalline 2,6-DCHQ from the cold finger onto a clean, tared watch glass. The non-volatile impurities will remain as a residue in the bottom of the apparatus.[15]
-
Determine the melting point of the sublimed crystals to confirm purity.
4.3 Sublimation Workflow Diagram
Caption: Workflow for purification of 2,6-DCHQ by vacuum sublimation.
Comparison of Methods
| Feature | Recrystallization | Vacuum Sublimation |
| Principle | Differential solubility | Difference in volatility |
| Best For | Removing impurities with different solubility profiles | Removing non-volatile or polymeric impurities |
| Scale | Easily scalable from mg to kg | Typically best for small to medium lab scales (mg to g) |
| Solvent Use | Requires solvent, which must be removed later | Solvent-free process |
| Yield | Can have losses due to solubility in cold solvent | Can be very high with minimal mechanical loss |
| Equipment | Standard laboratory glassware | Requires specialized sublimation apparatus and a vacuum pump |
| Purity | Generally yields high purity | Can yield exceptionally high purity |
Conclusion
Both recrystallization and vacuum sublimation are highly effective methods for the purification of this compound. The choice between them depends on the nature of the impurities, the scale of the purification, and the available equipment. Recrystallization is a versatile and scalable technique that is effective for a wide range of impurities. Vacuum sublimation is a superior, solvent-free method for removing non-volatile contaminants and can often yield a product of very high purity, making it ideal for preparing analytical standards. For optimal results, a sequential purification involving both methods (e.g., recrystallization followed by sublimation) can be employed to remove a broad spectrum of impurities. Purity should always be verified post-purification by methods such as melting point analysis or chromatography.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88366, this compound. Available at: [Link]
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Cheméo (2024). Chemical Properties of this compound (CAS 20103-10-0). Available at: [Link]
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Nichols, L. (2022). 6.3B: Step-by-Step Procedures for Sublimation in the Laboratory. Chemistry LibreTexts. Available at: [Link]
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Not Voodoo X (2020). How to perform a vacuum sublimation. YouTube. Available at: [Link]
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University of Calgary (n.d.). Organic Laboratory Techniques: Sublimation. Available at: [Link]
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Nichols, L. (2022). 7.28: Vacuum Sublimation. Chemistry LibreTexts. Available at: [Link]
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Cole-Parmer (n.d.). Material Safety Data Sheet - 2,6-Dichloroquinone-4-Chloroimide. Available at: [Link]
-
ChemBK (n.d.). 2,6-Dichloro-p-benzohydroquinone. Available at: [Link]
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JoVE (2017). Sublimation: Concept, Purification of Ferrocene, Applications. Available at: [Link]
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National Institute of Standards and Technology (n.d.). This compound. NIST WebBook. Available at: [Link]
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University of Rochester, Department of Chemistry (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
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University of California, Los Angeles (n.d.). Recrystallization. Available at: [Link]
- Leston, G. (1984). Process for separating chlorinated phenols. U.S. Patent No. 4,429,168.
-
Thermo Fisher Scientific (2025). Safety Data Sheet - 2,3-Dichloroquinoxaline. Available at: [Link]
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- Fleche, G. & Lafay, J. (2010). Separation and purification of hydroquinone from crude mixtures thereof. U.S. Patent Application No. 12/521,895.
-
Cornea, S. et al. (2010). Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase. PubMed Central. Available at: [Link]
-
Reddit r/chemistry community (2024). What's the best solvent to remove these crystals and recrystallize it?. Available at: [Link]
-
Kolvenbach, B. A. et al. (2011). Purification and characterization of hydroquinone dioxygenase from Sphingomonas sp. strain TTNP3. PubMed Central. Available at: [Link]
-
Massachusetts Institute of Technology (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]
- Horvitz, D. & Foster, H.D. (1960). Process for production of chlorinated phenols with recovery of hydrochloric acid. U.S. Patent No. 2,947,790.
-
University of Wisconsin-Madison (n.d.). Recrystallization and Crystallization. Available at: [Link]
-
Reddit r/Chempros community (2023). Go-to recrystallization solvent mixtures. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6899, 2,6-Dichlorophenol. Available at: [Link]
-
Al-Hyali, A. (2021). Experimental No. (5) Sublimation. Available at: [Link]
- Li, J. et al. (2010). Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol. Chinese Patent No. CN101781175A.
- Yan, H. (2007). Prepn process of high purity 2, 6-dichloro quinoxaline. Chinese Patent No. CN100345831C.
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Analytical methods for 2,6-Dichlorohydroquinone quantification (HPLC, GC-MS)
An in-depth guide to the robust quantification of 2,6-Dichlorohydroquinone, this document provides two detailed analytical methodologies utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, analytical scientists, and quality control professionals, these protocols offer a framework for accurate and reproducible analysis in diverse sample matrices.
Introduction: The Analytical Imperative for this compound
This compound (2,6-DCHQ) is a halogenated dihydric phenol, a class of compounds significant in various chemical and biological contexts.[1][2] It can be found as a metabolite of certain microorganisms or as an impurity in chemical synthesis processes.[2] The chlorination of the hydroquinone ring can influence its chemical properties and biological activity.[1][2] Accurate and precise quantification of 2,6-DCHQ is therefore critical for environmental monitoring, ensuring the purity of pharmaceutical intermediates, and in metabolic studies.
This guide presents two validated approaches: an HPLC-UV method, ideal for routine quality control due to its robustness and accessibility, and a highly sensitive and specific GC-MS method, which is superior for trace-level detection and unambiguous identification in complex matrices.
Physicochemical Characteristics of this compound
A thorough understanding of the analyte's properties is fundamental to successful analytical method development. Key properties of 2,6-DCHQ are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂O₂ | [1][3] |
| Molecular Weight | 179.00 g/mol | [1][4] |
| Melting Point | 157-158 °C | [1][3] |
| Boiling Point | ~255.02 °C (rough estimate) | [1][3] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| pKa | 7.75 ± 0.23 (Predicted) | [1][3] |
| Appearance | Dark Green to Dark Brown Solid | [1] |
A critical characteristic of hydroquinones is their susceptibility to oxidation, which can convert them into their corresponding benzoquinones.[5] This necessitates careful sample handling, the use of fresh standards, and potentially the addition of antioxidants to prevent analyte degradation during analysis.
Method Selection: A Comparative Rationale
The choice between HPLC and GC-MS depends on the specific analytical requirements, such as sensitivity, selectivity, sample matrix, and available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[6] | Separation of volatile compounds based on boiling point and column interaction, with mass-based detection.[6] |
| Analyte Volatility | Not required; ideal for non-volatile and thermally labile compounds.[6] | Requires analyte to be volatile or rendered volatile via derivatization.[6][7] |
| Sensitivity | Good, typically in the low µg/mL to ng/mL range.[6] | Excellent, often in the low ng/mL to pg/mL range, especially in SIM mode.[6][8] |
| Selectivity | Good, based on chromatographic retention time and UV absorbance spectrum. | Excellent, based on retention time and unique mass fragmentation patterns, providing structural confirmation.[6] |
| Primary Use Case | Robust, routine quantification in quality control and process monitoring.[7] | Trace-level quantification, impurity profiling, and definitive identification in complex matrices (e.g., environmental, biological).[7] |
Application Protocol 1: Quantification by HPLC-UV
This protocol details a reversed-phase HPLC method with UV detection, a reliable and widely accessible technique for quantifying 2,6-DCHQ in samples like process solutions or simple formulations.
Causality Behind the Method
The method employs a C18 stationary phase, which is non-polar. 2,6-DCHQ, being a moderately polar molecule, will be retained and separated from more polar or less polar impurities. The mobile phase, a mixture of acetonitrile and acidified water, allows for the elution of the analyte. The acid (e.g., phosphoric acid) is crucial for suppressing the ionization of the phenolic hydroxyl groups, which results in sharper, more symmetrical peaks and consistent retention times.[9] UV detection at a wavelength near the absorbance maximum of the hydroquinone provides good sensitivity.[7]
Experimental Protocol
1. Sample Preparation
The goal of sample preparation is to extract 2,6-DCHQ into a clean solution compatible with the HPLC mobile phase while removing interfering matrix components.[10][11]
-
For Aqueous Samples (e.g., process water):
-
Allow the sample to reach room temperature.
-
Filter the sample through a 0.45 µm syringe filter directly into an HPLC vial. This removes particulate matter that could damage the HPLC system.[7]
-
If high concentrations of interfering substances are present, a solid-phase extraction (SPE) cleanup may be necessary.
-
-
For Solid Samples or Creams:
-
Accurately weigh approximately 1.0 g of the homogenized sample into a 50 mL beaker.
-
Add 25 mL of a methanol/water (60:40, v/v) mixture.
-
Gently heat in a water bath (e.g., 60°C) for 10 minutes to facilitate extraction.[7]
-
Cool the mixture to room temperature and quantitatively transfer it to a 50 mL volumetric flask.
-
Bring to volume with the methanol/water mixture and mix thoroughly.
-
Filter the solution through a 0.45 µm membrane filter before analysis.[7]
-
2. HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Standard HPLC with UV-Vis Detector |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (e.g., 40:60 v/v) |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30°C[12] |
| Detection Wavelength | 295 nm |
| Injection Volume | 20 µL[7][12] |
For Mass Spectrometry compatibility, replace 0.1% phosphoric acid with 0.1% formic acid.[9]
3. Calibration and Quantification
-
Stock Solution: Accurately weigh and dissolve 10 mg of 2,6-DCHQ reference standard in the mobile phase in a 100 mL volumetric flask to obtain a 100 µg/mL solution.
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Calibration Curve: Inject each standard in triplicate and plot the average peak area against the concentration. The resulting curve should be linear with a correlation coefficient (R²) ≥ 0.999.[13]
Method Validation Parameters
To ensure the trustworthiness of the results, the method should be validated for the following parameters:
-
Specificity: Demonstrated by the absence of interfering peaks at the retention time of 2,6-DCHQ in a blank matrix.
-
Linearity: R² ≥ 0.999 over the desired concentration range.[13]
-
Accuracy: Determined by spike-recovery experiments, with recovery typically expected to be within 95-105%.[13]
-
Precision: Expressed as the relative standard deviation (RSD) for replicate injections, which should be < 2% for repeatability and < 5% for intermediate precision.[12]
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
HPLC Workflow Diagram
Caption: Workflow for 2,6-DCHQ analysis by HPLC-UV.
Application Protocol 2: Quantification by GC-MS
This protocol is designed for high-sensitivity, high-selectivity analysis of 2,6-DCHQ, making it suitable for complex matrices or when trace-level quantification is required.
Causality Behind the Method
2,6-DCHQ has polar hydroxyl groups that make it non-volatile and prone to thermal degradation in a hot GC injector. Therefore, a critical step is derivatization . By reacting 2,6-DCHQ with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), the acidic protons of the hydroxyl groups are replaced with non-polar trimethylsilyl (TMS) groups.[7] This derivatized molecule is much more volatile and thermally stable, allowing it to be analyzed by GC. Mass spectrometry provides exceptional selectivity. For quantification, Selected Ion Monitoring (SIM) is used to monitor specific, characteristic ions of the derivatized analyte, drastically reducing background noise and improving sensitivity.[8]
Experimental Protocol
1. Sample Preparation and Derivatization
-
Extraction:
-
For aqueous samples, perform a liquid-liquid extraction (LLE). Acidify 10 mL of the sample to pH ~2 with HCl.
-
Extract twice with 5 mL of a suitable organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract residue, add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 100 µL of a solvent like pyridine or acetonitrile.[7]
-
Seal the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[7]
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
| Parameter | Specification |
| GC-MS System | Standard GC with a Quadrupole Mass Spectrometer |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[6] |
| Injector | Split/Splitless, 250°C |
| Injection Mode | Splitless (for trace analysis), 1 µL injection volume |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial: 100°C, hold 2 min. Ramp: 15°C/min to 280°C, hold 5 min.[6] |
| MS Source | Electron Ionization (EI), 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode | Scan (for identification) and Selected Ion Monitoring (SIM) for quantification. |
3. Data Acquisition and Quantification
-
Identify Characteristic Ions: First, inject a derivatized standard in full scan mode to identify the molecular ion and major, stable fragment ions of the TMS-derivatized 2,6-DCHQ.
-
Set up SIM Mode: Select 2-3 characteristic ions for quantification and confirmation. For example, one ion for quantification (quantifier) and another for confirmation (qualifier).
-
Calibration: Prepare, extract, and derivatize a set of calibration standards as described in step 1. Inject each and build a calibration curve by plotting the peak area of the quantifier ion against concentration.
Method Validation Parameters
Validation follows the same principles as HPLC but with an emphasis on the specificity conferred by mass spectrometry. The ratio of the qualifier to quantifier ion should be constant across all standards and samples, providing an additional layer of identity confirmation.
GC-MS Workflow Diagram
Caption: Workflow for 2,6-DCHQ analysis by GC-MS.
Conclusion
The two methods presented provide a comprehensive toolkit for the quantification of this compound. The HPLC-UV method serves as a workhorse for routine analysis where high sample throughput and robustness are key. For applications demanding lower detection limits and absolute certainty in identification, the GC-MS method, which incorporates a crucial derivatization step, is the superior choice. The selection of the appropriate method should be guided by the specific goals of the analysis, the nature of the sample matrix, and the required level of sensitivity and selectivity. Proper method validation is paramount to ensure the generation of accurate, reliable, and defensible data.
References
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SIELC Technologies. Separation of 2,6-Dichloro-4-hydroquinone on Newcrom R1 HPLC column. Available from: [Link]
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Cheméo. Chemical Properties of this compound (CAS 20103-10-0). Available from: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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N-Alves, G., et al. (2013). Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. PubMed. Available from: [Link]
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Lawal, B., et al. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Malaysian Journal of Fundamental and Applied Sciences. Available from: [Link]
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Lee, S. H., et al. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Food Science and Biotechnology. Available from: [Link]
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ChemBK. 2,6-Dichloro-p-benzohydroquinone. Available from: [Link]
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Phenomenex. Sample Preparation: A Comprehensive Guide. (2025). Available from: [Link]
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Organomation. Sample Preparation: A Comprehensive Guide. Available from: [Link]
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Agilent Technologies. Sample Preparation Fundamentals for Chromatography. Available from: [Link]
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European Commission. Identification and Determination of Hydroquinone in Cosmetic Products by TLC and HPLC. Available from: [Link]
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Gachoka, M. T., et al. (2010). Comparison of two methods to quantify 2,6-dichlorophenol from tick Amblyomma cajennense by GC/MS-SIM. ResearchGate. Available from: [Link]
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Using 2,6-Dichlorohydroquinone in organic synthesis reactions
An Application Guide to the Synthetic Utility of 2,6-Dichlorohydroquinone and its Quinone Form
Authored by: A Senior Application Scientist
This document provides researchers, synthetic chemists, and drug development professionals with a detailed guide to the practical applications of this compound in organic synthesis. The primary focus is on its role as a precursor to the highly reactive and synthetically versatile 2,6-dichloro-1,4-benzoquinone (DCBQ). We will explore the causality behind experimental choices, provide validated protocols, and offer insights into troubleshooting common challenges.
Introduction: A Tale of Two Forms
In the realm of organic synthesis, this compound serves a critical, albeit often indirect, role. It is the stable, reduced hydroquinone form of the potent electrophile and oxidant, 2,6-dichloro-1,4-benzoquinone (DCBQ).[1][2] While the hydroquinone itself has applications, particularly due to its antioxidant properties, its major utility in synthesis is as a stable precursor or as the resulting product of a redox reaction involving its oxidized counterpart.[3][4]
The synthetic power truly lies with DCBQ. The presence of two electron-withdrawing chlorine atoms and two carbonyl groups renders the quinone ring highly electron-deficient.[5] This electronic profile makes DCBQ a prime substrate for nucleophilic aromatic substitution (SNAr) reactions and a competent oxidizing agent, opening pathways to a diverse array of substituted benzoquinones and other complex molecules.[5][6] This guide will focus on the preparation of DCBQ and its subsequent use as a foundational building block in key organic transformations.
Physicochemical Properties and Critical Safety Protocols
Handling chlorinated quinones and hydroquinones requires strict adherence to safety protocols due to their potential toxicity.[1][2] DCBQ, in particular, is recognized as a toxic and carcinogenic agent and is a skin and strong eye irritant.[2][7]
Table 1: Physicochemical Data
| Property | This compound | 2,6-Dichloro-1,4-benzoquinone (DCBQ) |
| CAS Number | 20103-10-0 | 697-91-6 |
| Molecular Formula | C₆H₄Cl₂O₂ | C₆H₂Cl₂O₂ |
| Molecular Weight | 179.00 g/mol | 176.98 g/mol |
| Appearance | Colorless crystals | Yellow crystalline solid |
| Melting Point | 163-165 °C | 122-124 °C |
| Solubility | Soluble in polar organic solvents | Insoluble in water, soluble in methanol, acetone, chloroform.[3][7] |
Mandatory Safety and Handling Protocol
-
Engineering Controls : All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8] Ensure that an eyewash station and safety shower are readily accessible.[8]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Chemical safety goggles or a full-face shield are mandatory.[7]
-
Skin Protection : Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[5]
-
Respiratory Protection : For handling powders, a NIOSH/MSHA-approved air-purifying respirator (e.g., N95 dust mask) is required to prevent respiratory irritation.[7]
-
-
Storage : Store in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases.[7][8] Keep containers tightly closed and consider storing under an inert atmosphere (e.g., nitrogen or argon), as DCBQ can be hygroscopic.
-
Disposal : Dispose of chemical waste and contaminated materials in sealed, labeled containers.[7] Consult local, regional, and national hazardous waste regulations for complete classification and disposal procedures.[7][8]
Preparation of the Key Reagent: 2,6-Dichloro-1,4-benzoquinone (DCBQ)
The successful application of this chemical in synthesis begins with access to high-purity DCBQ. Below are two reliable methods.
Protocol 1: Synthesis of DCBQ via Oxidation of 2,4,6-Trichlorophenol
This is an efficient and common method for producing DCBQ on a larger scale.[7]
Experimental Details:
-
Materials : 2,4,6-trichlorophenol, Methanol, 5% Dilute Nitric Acid, Oxygen gas, 1000 mL and 2000 mL four-neck reaction flasks, Stirring apparatus, Gas inlet tube.
-
Procedure :
-
In the 1000 mL four-neck flask, dissolve 197.5 g of 2,4,6-trichlorophenol in 600 g of methanol.
-
Charge the 2000 mL four-neck flask with 200 mL of 5% dilute nitric acid and begin stirring.
-
Slowly add the 2,4,6-trichlorophenol solution to the stirring nitric acid.
-
Through the gas inlet tube, begin bubbling oxygen gas through the reaction mixture at a pressure of 2 atm.[7]
-
Maintain the reaction temperature at 20°C with continued stirring for 2 hours.[7]
-
Upon completion, the yellow solid product is collected by vacuum filtration, washed with cold water, and dried.
-
Causality : In this reaction, nitric acid acts as a catalyst to facilitate the oxidation of the trichlorophenol by oxygen. The methanol serves as a solvent that is relatively inert to oxidation under these conditions. Maintaining a controlled temperature is crucial to prevent side reactions.
Protocol 2: General Oxidation of this compound to DCBQ
For researchers starting with the hydroquinone, a direct oxidation is required. While numerous oxidizing agents can effect this transformation, a common and mild approach is presented.
Experimental Details:
-
Materials : this compound, Acetone, Ferric chloride (FeCl₃) solution (e.g., 1 M in water), Deionized water.
-
Procedure :
-
Dissolve this compound (1.0 eq.) in a minimal amount of acetone in a round-bottom flask.
-
While stirring at room temperature, add the ferric chloride solution dropwise (approx. 2.2 eq.).
-
Monitor the reaction by Thin-Layer Chromatography (TLC) until all the hydroquinone is consumed. The appearance of a distinct yellow color indicates the formation of DCBQ.
-
Once the reaction is complete, add a large volume of deionized water to the flask to precipitate the crude DCBQ.
-
Collect the yellow solid by vacuum filtration, wash thoroughly with water to remove iron salts, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
-
Causality : Ferric chloride is a mild and effective one-electron oxidant. Two equivalents of Fe(III) are required to oxidize the hydroquinone to the quinone, with the iron being reduced to Fe(II). Acetone is used as a solvent because it readily dissolves the hydroquinone and is miscible with the aqueous oxidant solution.
Core Applications: DCBQ in Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic utility of DCBQ is its reaction with nucleophiles, which typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, displacing both chlorine atoms in a stepwise manner.[5]
Caption: Stepwise nucleophilic substitution on the DCBQ ring.
Protocol 3: Synthesis of 2,6-Diamino-1,4-benzoquinone Derivatives
This protocol describes the reaction of DCBQ with primary or secondary amines.[5]
Experimental Details:
-
Materials : 2,6-Dichloro-1,4-benzoquinone (DCBQ), Primary or secondary amine (e.g., aniline, morpholine), Ethanol or acetonitrile, Round-bottom flask with stir bar and reflux condenser.
-
Procedure :
-
In the round-bottom flask, dissolve DCBQ (1.0 eq.) in ethanol.
-
To the stirred solution, add the desired amine (at least 2.2 equivalents to react with both chlorine atoms and neutralize the HCl byproduct).
-
Heat the reaction mixture to reflux and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting material, followed by water to remove any amine hydrochloride salt.
-
Dry the purified product. Further purification can be achieved by recrystallization if necessary.
-
Causality : The amine acts as the nucleophile, attacking the electron-deficient carbon atoms of the quinone ring. Using an excess of the amine is crucial as it not only drives the reaction to completion but also acts as a base to neutralize the hydrochloric acid (HCl) that is formed during the substitution, preventing protonation of the unreacted amine.
Protocol 4: Synthesis of 2,6-Bis(thio)-1,4-benzoquinone Derivatives
Thiols are excellent soft nucleophiles for this reaction, but their reactivity is significantly enhanced by converting them to the corresponding thiolate anion.[5]
Experimental Details:
-
Materials : 2,6-Dichloro-1,4-benzoquinone (DCBQ), Thiol (e.g., thiophenol, benzyl mercaptan), A non-nucleophilic base (e.g., triethylamine (TEA) or potassium carbonate), Ethanol or Tetrahydrofuran (THF), Two round-bottom flasks, Magnetic stirrers.
-
Procedure :
-
Thiolate Formation : In one flask, dissolve the thiol (2.2 eq.) in ethanol. Add the base (2.2 eq.) and stir at room temperature for 15-20 minutes to generate the thiolate anion.
-
Reaction Setup : In the second flask, dissolve DCBQ (1.0 eq.) in the same solvent.
-
Addition : Slowly add the freshly prepared thiolate solution to the stirred DCBQ solution at room temperature. An immediate color change is typically observed.
-
Reaction : Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up : Once the reaction is complete, quench by adding water. Extract the product with an organic solvent like ethyl acetate.
-
Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]
-
Causality : Deprotonating the thiol with a base creates the thiolate (R-S⁻), which is a much stronger nucleophile than the neutral thiol (R-SH).[5] This significantly accelerates the rate of the SNAr reaction. A non-nucleophilic base is chosen to avoid its competition with the thiol in attacking the DCBQ.
Troubleshooting Common Reaction Failures
Even with robust protocols, challenges can arise. Low yields or failed reactions with DCBQ often stem from a few common issues.
Caption: A logical flow for troubleshooting low-yield DCBQ reactions.
Table 2: Common Issues and Validated Solutions
| Issue | Causality | Recommended Action & Rationale |
| Poor Nucleophile Activation | Weak nucleophiles (e.g., neutral thiols, hindered amines) may not be reactive enough to attack the quinone ring efficiently. | Add a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to deprotonate the nucleophile, increasing its electron-donating ability and reactivity. |
| Inappropriate Solvent Choice | Polar protic solvents (water, alcohols) can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its reactivity. | Switch to a polar aprotic solvent (DMF, DMSO, acetonitrile). These solvents solvate the counter-ion but not the nucleophile, leaving it "naked" and highly reactive. |
| Reaction Temperature Too Low | The activation energy for the SNAr reaction may not be met at room temperature, especially with less reactive nucleophiles. | Gradually increase the reaction temperature in increments (e.g., to 50°C, then 80°C), monitoring the reaction by TLC to find the optimal balance between reaction rate and potential decomposition. |
| Degradation of Starting Material | DCBQ is hygroscopic and can degrade upon exposure to moisture and air over time, leading to lower effective concentrations of the active reagent. | Use freshly purified DCBQ for best results. Always store the reagent in a desiccator under an inert atmosphere. Confirm purity by melting point or NMR before use. |
Biological Context for Drug Development Professionals
The high reactivity of DCBQ is not only useful in a flask but is also the basis of its biological activity and toxicity. Understanding these mechanisms is vital for drug development.
-
Redox Cycling : In a biological system, DCBQ can be reduced by one electron to form a semiquinone radical. This radical can then react with molecular oxygen to regenerate DCBQ and produce a superoxide radical (O₂⁻), initiating a cascade of reactive oxygen species (ROS) that leads to oxidative stress.
-
Covalent Modification : The electrophilic nature of DCBQ allows it to react with biological nucleophiles, most notably the thiol groups in cysteine residues of proteins (e.g., Keap1) and glutathione. This covalent modification can disrupt protein function and deplete cellular antioxidant reserves.
These two processes can perturb critical cellular signaling pathways, such as the FoxO pathway (involved in stress response) and the apoptosis pathway, ultimately leading to cell death. This reactivity profile is a double-edged sword: it is responsible for the compound's toxicity but also provides a mechanistic basis for designing novel therapeutic agents that target specific cellular processes.
Caption: How DCBQ's chemical reactivity translates to biological effects.
References
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Kosaka, K., et al. (2017). Formation of 2,6-dichloro-1,4-benzoquinone from aromatic compounds after chlorination. Water Research, 111, 105-113. doi:10.1016/j.watres.2016.12.005. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Retrieved from [Link]
-
Kreslavski, V. D., et al. (2023). Action of 2,6-Dichloro-1,4-benzoquinone on the O2-Evolving Activity of Photosystem II in Chlamydomonas reinhardtii Cells with and without Cell Wall: Inhibitory Effect of Its Oxidized Form. Cells, 12(6), 907. doi:10.3390/cells12060907. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dichlorohydroquinone. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2015). Novel features in the oxidation of dihydroxy benzenes by 2,6-dichloroquinone-4-chloro-imide in acetic acid and sodium acetate buffer medium. Retrieved from [Link]
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NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dichloro-1,4-benzoquinone. National Center for Biotechnology Information. Retrieved from [Link]
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J Med Chem. (2019). Synthesis and Pharmacological Characterization of... a Positive Allosteric Modulator of the Human Dopamine D1 Receptor. doi:10.1021/acs.jmedchem.9b01234. Retrieved from [Link]
-
NIH National Cancer Institute. (n.d.). Design, synthesis and cytotoxic activity of water-soluble quinones.... Retrieved from [Link]
-
ResearchGate. (n.d.). Quinones in bio-inspired oxidation/reduction reactions. Retrieved from [Link]
-
IntechOpen. (2022). Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. doi:10.5772/intechopen.106510. Retrieved from [Link]
-
ResearchGate. (2015). Synthetic approaches in obtaining novel biologically active quinones. Retrieved from [Link]
-
Semantic Scholar. (2010). Synthesis of quinone/hydroquinone sesquiterpenes. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dichlorohydroquinone. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2022). Photochemical Redox Reactions of 2,6-Dichlorophenolindophenol.... doi:10.3390/reactions3020019. Retrieved from [Link]
-
MDPI. (2022). Redox and Nucleophilic Reactions of Naphthoquinones with Small Thiols.... doi:10.3390/antiox11050819. Retrieved from [Link]
-
Du Bois Laboratory, Stanford University. (n.d.). Total Synthesis. Retrieved from [Link]
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Application Notes and Protocols for 2,6-Dichlorohydroquinone in Polymer Chemistry
Foreword for the Advanced Researcher
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 2,6-dichlorohydroquinone in polymer chemistry. Eschewing a rigid template, this guide is structured to provide an in-depth understanding of the synthesis, characterization, and potential applications of polymers derived from this chlorinated monomer. The protocols and discussions herein are grounded in established principles of polymer chemistry, drawing parallels from well-studied analogous systems to provide a robust framework for laboratory investigation. Every protocol is designed as a self-validating system, with explanations for the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Potential of this compound in High-Performance Polymers
This compound is a halogenated aromatic diol with significant potential as a monomer for the synthesis of high-performance polymers. Its chlorinated benzene ring and reactive hydroxyl groups make it a candidate for producing polymers with enhanced thermal stability, flame retardancy, and chemical resistance. The primary polymer of interest derived from this monomer is poly(2,6-dichloro-1,4-phenylene oxide) (PDCPO), a member of the poly(phenylene oxide) (PPO) or poly(phenylene ether) (PPE) family.[1] PPOs are known for their excellent mechanical properties, dimensional stability, and high glass transition temperatures, making them valuable engineering thermoplastics.[2] The incorporation of chlorine atoms into the polymer backbone is anticipated to further enhance these properties, particularly flame retardancy and resistance to certain chemical environments.[3]
This guide will focus on the synthesis of PDCPO via oxidative coupling polymerization, a common and effective method for preparing PPOs.[4] We will also delve into the characterization of the resulting polymer and discuss its potential applications based on the properties of analogous halogenated polymers.
Synthesis of Poly(2,6-dichloro-1,4-phenylene oxide): An Adapted Oxidative Coupling Protocol
While direct, detailed protocols for the polymerization of this compound are not abundant in readily available literature, a robust and reliable procedure can be adapted from the well-established synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) from 2,6-dimethylphenol.[5] The underlying principle is the oxidative coupling of phenolic compounds to form ether linkages.[4]
Causality of Experimental Choices
-
Monomer Purity: The purity of this compound is critical. Impurities can act as chain terminators or lead to undesirable side reactions, ultimately affecting the molecular weight and properties of the final polymer.
-
Catalyst System: A copper-based catalyst, typically in conjunction with an amine ligand, is employed to facilitate the oxidative coupling. The copper(I) species is the active catalyst that coordinates with the phenolate anion, while the amine acts as a ligand to solubilize the copper salt and as a base to deprotonate the phenol.[5]
-
Oxygen as Oxidant: Molecular oxygen is a convenient and economical oxidant for this reaction. It reoxidizes the copper(I) catalyst to its active state, allowing the catalytic cycle to continue.
-
Solvent: A solvent that can dissolve both the monomer and the growing polymer chain is necessary. Toluene is a common choice for PPO synthesis, often used with a co-solvent like N,N-dimethylacetamide (DMAc) to enhance the solubility of the catalyst complex.[5]
-
Temperature Control: The reaction temperature influences the rate of polymerization and the potential for side reactions. A moderately elevated temperature is typically used to ensure a reasonable reaction rate without promoting degradation.[5]
-
Reaction Termination and Polymer Precipitation: The polymerization is terminated by removing the copper catalyst, usually by chelation with a reagent like ethylenediaminetetraacetic acid (EDTA). The polymer is then precipitated by adding the reaction mixture to a non-solvent, such as methanol, which allows for the separation of the polymer from the soluble catalyst residues and unreacted monomer.
Experimental Workflow: Oxidative Coupling Polymerization
The following diagram illustrates the general workflow for the synthesis of poly(2,6-dichloro-1,4-phenylene oxide).
Detailed Step-by-Step Protocol
Materials:
-
This compound (high purity)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) or other suitable amine ligand
-
Toluene (anhydrous)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Oxygen (high purity)
-
Ethylenediaminetetraacetic acid disodium salt (EDTA) solution (e.g., 0.1 M in water)
-
Methanol
-
Hydrochloric acid (HCl, dilute solution)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet, and condenser
-
Heating mantle with temperature controller
-
Oxygen cylinder with a flowmeter
-
Dropping funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (e.g., 10.0 g, 55.8 mmol) in a mixture of toluene (e.g., 100 mL) and DMAc (e.g., 20 mL).
-
Catalyst Preparation: In a separate small flask, prepare the catalyst solution by dissolving CuBr (e.g., 0.080 g, 0.56 mmol) and the amine ligand (e.g., TMEDA, 0.065 g, 0.56 mmol) in a small amount of toluene.
-
Initiation of Polymerization: Add the catalyst solution to the monomer solution in the reaction flask. Begin vigorous stirring and start bubbling oxygen through the solution at a controlled rate.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60°C) and maintain it for a specified period (e.g., 4-8 hours). The viscosity of the solution will increase as the polymerization proceeds.
-
Termination: After the desired reaction time, stop the oxygen flow and cool the mixture to room temperature. Add the EDTA solution to the flask and stir for about 1 hour to chelate the copper catalyst.
-
Polymer Precipitation and Collection: Slowly pour the viscous polymer solution into a large volume of methanol (e.g., 1 L) with vigorous stirring. The polymer will precipitate as a fibrous solid.
-
Purification: Collect the polymer by filtration. Wash the polymer thoroughly with methanol to remove any remaining catalyst residues and unreacted monomer. A final wash with a dilute HCl solution followed by deionized water can help to remove any remaining traces of amine.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 80°C) until a constant weight is achieved.
Quantitative Data Summary
The following table provides a hypothetical set of reaction parameters for the synthesis of poly(2,6-dichloro-1,4-phenylene oxide). Researchers should optimize these conditions for their specific requirements.
| Parameter | Value | Rationale |
| Monomer Concentration | 0.5 M | A balance between achieving a reasonable reaction rate and maintaining a manageable viscosity. |
| Monomer:Catalyst Ratio | 100:1 | A typical ratio for efficient polymerization; can be adjusted to control molecular weight. |
| CuBr:Amine Ligand Ratio | 1:1 | Ensures proper complexation and activation of the copper catalyst. |
| Reaction Temperature | 60°C | Promotes a sufficient polymerization rate while minimizing side reactions. |
| Reaction Time | 6 hours | Should be optimized by monitoring the viscosity or by taking aliquots for molecular weight analysis. |
| Oxygen Flow Rate | 1-2 L/min | Sufficient to regenerate the catalyst without causing excessive oxidation. |
Characterization of Poly(2,6-dichloro-1,4-phenylene oxide)
A thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and thermal properties.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer. Key expected peaks include those for the aromatic C-H stretching, C=C stretching of the benzene ring, and the characteristic C-O-C stretching of the ether linkage. The absence of a broad O-H stretching band would indicate successful polymerization.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the polymer. The chemical shifts of the aromatic protons and carbons will confirm the formation of the poly(phenylene oxide) backbone.[5]
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. These parameters are crucial for understanding the mechanical properties of the material.
Thermal Properties
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature. The onset of decomposition temperature is a key indicator of the polymer's ability to withstand high temperatures. The presence of chlorine is expected to result in a higher char yield compared to non-halogenated PPOs.[5]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polymer. A high Tg is a characteristic feature of PPOs and is indicative of a rigid polymer backbone.[5]
The following diagram outlines the characterization workflow for the synthesized polymer.
Potential Applications and Future Directions
Based on the known properties of PPOs and other halogenated polymers, poly(2,6-dichloro-1,4-phenylene oxide) is expected to be a high-performance thermoplastic with a range of potential applications.
| Property | Anticipated Advantage | Potential Applications |
| High Thermal Stability | Suitable for use in high-temperature environments. | Automotive under-the-hood components, electrical connectors, and appliance housings.[1] |
| Inherent Flame Retardancy | The presence of chlorine atoms enhances its fire-resistant properties. | Electronics and electrical insulation, circuit boards.[3] |
| Excellent Mechanical Properties | High strength and stiffness. | Structural components in various industries.[2] |
| Good Chemical Resistance | The chlorinated backbone may offer resistance to a wider range of chemicals. | Components for chemical processing equipment, membranes for separations. |
| Low Dielectric Constant | Suitable for applications in electronics and telecommunications. | High-frequency circuit boards, insulation for wires and cables.[5] |
Future research should focus on optimizing the synthesis of PDCPO to achieve high molecular weights and controlled polydispersity. Furthermore, blending PDCPO with other polymers could lead to new materials with tailored properties. Investigations into the material's long-term stability, processability, and performance in specific applications will be crucial for its potential commercialization.
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Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. MDPI. Available at: [Link]
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Polyphenylene Oxide (PPO) Spin Cast Films by XPS. AIP Publishing. Available at: [Link]
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Poly(phenylene oxide) Films with Hydrophilic Sulfonated Amorphous Phase and Physically Cross-Linking Hydrophobic Crystalline Phase. ACS Applied Polymer Materials. Available at: [Link]
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Novel Preparation Method for Poly(2,6-dichloro-1,4-phenylene oxide). ElectronicsAndBooks. Available at: [Link]
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Features of the Gas-Permeable Crystalline Phase of Poly-2,6-dimethylphenylene Oxide. MDPI. Available at: [Link]
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Application Note: 2,6-Dichlorohydroquinone (DCHQ) for Advanced Monomer Stabilization
An in-depth guide for researchers, scientists, and drug development professionals on the application of 2,6-Dichlorohydroquinone as a polymerization inhibitor.
Introduction: The Imperative of Polymerization Control
Uncontrolled polymerization of vinyl and acrylic monomers is a significant challenge in the chemical and pharmaceutical industries. Premature or runaway polymerization during synthesis, purification, storage, and transport can lead to product loss, equipment fouling, and serious safety hazards. The primary initiators of such undesirable polymerization are free radicals, which can be generated by heat, light, or the presence of peroxides.
Polymerization inhibitors are essential chemical agents that intercept these free radicals, effectively quenching the polymerization chain reaction before it can propagate.[1][2] Hydroquinone (HQ) and its derivatives are a widely utilized class of inhibitors, valued for their efficacy in scavenging radicals.[1][3] This application note provides a detailed technical guide on the use of a specific halogenated derivative, this compound (DCHQ), as a high-performance polymerization inhibitor. We will explore its mechanism of action, provide detailed protocols for its application, and discuss critical safety and handling considerations.
Scientific Foundation of DCHQ Inhibition
Like other phenolic inhibitors, the efficacy of this compound is fundamentally tied to its ability to donate a hydrogen atom from one of its hydroxyl groups to a propagating radical, thereby terminating the chain reaction. The process is most effective in the presence of oxygen.[3][4]
-
Initiation: A monomer molecule (M) can form a free radical (R•) under the influence of heat or light.
-
Peroxy Radical Formation: In the presence of dissolved oxygen (O₂), this monomer radical rapidly converts to a peroxy radical (ROO•). This reaction is orders of magnitude faster than monomer self-polymerization.[3]
-
Inhibition by DCHQ: DCHQ intercepts the highly reactive peroxy radical. It donates a hydrogen atom, neutralizing the radical and forming a stable, non-reactive species. The DCHQ itself is converted into a resonance-stabilized semiquinone radical, which is far less reactive than the initial ROO• radical.
-
Termination: The semiquinone radical can then react with a second peroxy radical to form stable, non-radical products, effectively terminating two radical chains.
The presence of electron-withdrawing chlorine atoms on the hydroquinone ring influences the molecule's redox potential and hydrogen-donating ability, potentially enhancing its performance under specific conditions compared to unsubstituted hydroquinone.
Caption: Mechanism of DCHQ as a polymerization inhibitor.
A thorough understanding of DCHQ's properties is crucial for its effective application.
| Property | Value | Source |
| IUPAC Name | 2,6-dichlorobenzene-1,4-diol | [5] |
| CAS Number | 20103-10-0 (Note: Often researched under related quinone structures) | [6] |
| Molecular Formula | C₆H₄Cl₂O₂ | [5] |
| Molecular Weight | 179.00 g/mol | [5] |
| Appearance | Typically an off-white to light-colored solid | General Knowledge |
| Solubility | Insoluble in water; soluble in alcohols and other organic solvents. | [7][8] |
Experimental Protocols: Application of DCHQ
The following protocols are designed to be self-validating, providing a framework for researchers to optimize the use of DCHQ for their specific monomer and process conditions.
Objective: To determine the minimum effective concentration of DCHQ required to stabilize a given monomer for a specified shelf life under defined storage conditions.
Causality: The efficiency of an inhibitor is concentration-dependent. Using too little will result in premature polymerization, while using an excess can be uneconomical and may interfere with downstream polymerization processes. This protocol uses an accelerated aging test to find the optimal balance.
Materials:
-
Monomer of interest (e.g., styrene, acrylic acid, vinyl acetate)
-
This compound (DCHQ)
-
Control inhibitor (e.g., MEHQ)
-
Inert gas (Nitrogen or Argon)
-
Heating block or water bath with precise temperature control
-
Sealed vials or ampoules
-
Viscometer or GC/HPLC for analysis
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of DCHQ in the monomer of interest (e.g., 10,000 ppm). This minimizes volume errors during sample preparation.
-
Sample Preparation:
-
Label a series of vials.
-
Prepare samples with varying concentrations of DCHQ (e.g., 50, 100, 150, 200, 250 ppm) by diluting the stock solution.
-
Prepare a "blank" sample with no inhibitor and a "control" sample with a standard concentration of a known inhibitor like MEHQ (e.g., 200 ppm).
-
-
Oxygenation: Ensure a controlled amount of oxygen is present. For storage inhibitors, this is crucial. Gently bubble air or a specified O₂/N₂ mix through each sample for a short, standardized period (e.g., 30 seconds).
-
Sealing: Immediately seal the vials tightly to prevent oxygen ingress/egress during the test.
-
Accelerated Aging: Place the vials in a heating block at an elevated, controlled temperature (e.g., 60°C or 80°C). The temperature should be high enough to induce polymerization in the blank within a reasonable timeframe but not so high as to change the fundamental polymerization mechanism.
-
Monitoring: At regular intervals (e.g., every 4, 8, 12, 24 hours), remove a set of vials from the heat.
-
Visual Inspection: Note any changes in clarity or viscosity.
-
Viscosity Measurement: A significant increase in viscosity indicates polymer formation.
-
Quantitative Analysis (Optional): Use GC or HPLC to measure the remaining monomer concentration. The point at which monomer concentration begins to drop is the end of the induction period.
-
-
Data Analysis: Plot the induction period (time until the onset of polymerization) against the DCHQ concentration. The optimal concentration is typically the point at which the induction period plateaus, providing the desired stability without excessive inhibitor use.
Caption: Workflow for optimizing DCHQ concentration.
Objective: To apply the optimized DCHQ concentration for stabilizing bulk quantities of monomer for storage and transport.
Causality: Proper mixing and maintenance of oxygen levels are critical for long-term stability. Phenolic inhibitors require oxygen to function effectively.[3]
Procedure:
-
Determine Required Amount: Based on the results from Protocol 1, calculate the mass of DCHQ needed for the total volume of the monomer to be stabilized.
-
Pre-dissolving: Dissolve the calculated amount of DCHQ in a small amount of the monomer to create a concentrate. This ensures rapid and homogenous distribution in the main batch.
-
Addition: Add the concentrate to the bulk monomer storage tank.
-
Mixing: Ensure thorough mixing. This can be achieved by recirculating the monomer through a pump loop or using a tank agitator.
-
Headspace Control: The headspace in the storage tank should not be completely inert. A headspace of air or a nitrogen/air mixture (e.g., 50/50) is often used to provide the necessary dissolved oxygen for the inhibitor to function.[3]
-
Quality Control: After mixing, take a sample and use an appropriate analytical method (see Section 4) to verify that the DCHQ concentration is within the target range.
-
Documentation: Record the batch number, date of stabilization, inhibitor concentration, and recommended shelf life.
Objective: To prevent polymerization during high-temperature processing where thermal initiation of radicals is prevalent.
Causality: At high temperatures, oxygen can act as an oxidant, leading to color and tar formation.[3] Therefore, process inhibitors are often used under low-oxygen conditions, and their mechanism may involve direct scavenging of monomer radicals (R•). The choice of inhibitor and its injection point is critical to protecting the entire system.
Procedure:
-
System Evaluation: Identify the areas of the process with the highest risk of polymerization (e.g., reboiler, distillation column trays, condenser).
-
Inhibitor Selection: While DCHQ can be effective, some processes may benefit from a combination of inhibitors. For example, a phenolic inhibitor like DCHQ might be used with a different type of inhibitor that does not require oxygen.
-
Injection Strategy:
-
Concentration: The effective concentration for process inhibition is typically higher than for storage and may range from 100 ppm to several thousand ppm, depending on the monomer's reactivity and the process temperature.[9]
-
Process Monitoring: Regularly monitor process parameters such as pressure drop across the column and heat exchanger efficiency. An increase in pressure drop can indicate fouling due to polymer formation.
Analytical Methods for DCHQ Quantification
Verifying the concentration of DCHQ in a monomer is essential for quality assurance.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly specific and sensitive method. The monomer sample is diluted in a suitable solvent, and an internal standard is added. The sample is then injected into the GC-MS, and the DCHQ is identified by its retention time and mass spectrum. Quantification is achieved by comparing the peak area of DCHQ to that of the internal standard.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is another powerful technique. A reversed-phase column (e.g., C18) is typically used with a mobile phase such as acetonitrile/water. DCHQ can be detected by its UV absorbance, and concentration is determined by comparison to a calibration curve generated from known standards.
-
Spectrophotometry: For a simpler, more rapid analysis, spectrophotometric methods can be developed. These often involve reacting the DCHQ with another reagent to form a colored charge-transfer complex, the absorbance of which can be measured.[11] This method is best suited for systems with a simple, known matrix.
Safety, Handling, and Storage
DANGER: this compound and its related compounds (e.g., quinones, chloroimides) are hazardous chemicals. Always consult the most current Safety Data Sheet (SDS) before handling.[12][13][14]
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Use in a well-ventilated area or with a fume hood to avoid inhaling dust or vapors.[15]
-
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[12]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][15]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12][15]
-
-
Handling & Storage:
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This compound | C6H4Cl2O2 | CID 88366. PubChem, National Center for Biotechnology Information. [Link]
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Chemical Properties of this compound (CAS 20103-10-0). Cheméo. [Link]
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Illustration of the mechanism of hydroquinone as a polymerization inhibitor. ResearchGate. [Link]
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-
The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. Wiley Online Library. [Link]
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This compound (C6H4Cl2O2). PubChemLite. [Link]
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This compound (CHEBI:27633). EMBL-EBI. [Link]
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(PDF) Comparison of two methods to quantify 2,6-dichlorophenol from tick Amblyomma cajennense by GC/MS-SIM. ResearchGate. [Link]
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Spectrophotometric Assay Methods for Determination of Amiloride: A Charge-Transfer Reaction Approach with 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone and p-Chloranilic Acid Reagents. Indian Journal of Pharmaceutical Sciences. [Link]
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Investigating the Antioxidant Activity of 2,6-Dichlorohydroquinone: A Comprehensive Methodological Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichlorohydroquinone (2,6-DCHQ), a halogenated dihydric phenol, presents a compelling case for antioxidant research, as chlorination of the hydroquinone ring is suggested to enhance antioxidative activity.[1][2][3] However, like other hydroquinones, it possesses a dual chemical nature, capable of acting as both a beneficial antioxidant and a potentially detrimental pro-oxidant.[4][5][6][7] A thorough investigation is therefore critical to characterize its true biological potential. This guide provides a detailed framework and validated protocols for the comprehensive evaluation of 2,6-DCHQ's antioxidant capacity, moving from fundamental chemical reactivity to a more biologically relevant cellular context. We present step-by-step methodologies for the DPPH and ABTS radical scavenging assays, and the Cellular Antioxidant Activity (CAA) assay, equipping researchers to generate robust and reliable data.
The Scientific Rationale: A Molecule of Duality
Understanding the antioxidant potential of any compound requires looking beyond simple radical scavenging. For hydroquinones, this is particularly true. Their mechanism of action is a delicate balance between electron donation and participation in redox cycles that can, under specific conditions, generate reactive oxygen species (ROS).
1.1. Mechanism of Antioxidant Action The primary antioxidant function of 2,6-DCHQ stems from the ability of its two hydroxyl (-OH) groups to donate hydrogen atoms to neutralize unstable free radicals. This process stabilizes the radical, terminating damaging chain reactions. Upon donating a hydrogen atom, the hydroquinone is converted into a relatively stable semiquinone radical, which can then be further oxidized to the corresponding quinone (2,6-dichloro-1,4-benzoquinone).[7][8] This two-step donation makes hydroquinones potent antioxidants.
1.2. The Pro-oxidant Counterpart The potential for pro-oxidant activity arises from the same chemical properties. In the presence of transition metal ions like iron (Fe²⁺) or copper (Cu²⁺), the 2,6-DCHQ can undergo redox cycling.[4] In this process, the hydroquinone is oxidized to a semiquinone radical, reducing the metal ion. This reduced metal ion can then react with molecular oxygen (O₂) to generate a superoxide radical (O₂•⁻), which can lead to the formation of other ROS, including hydrogen peroxide (H₂O₂).[8] This catalytic generation of ROS can induce oxidative stress, a mechanism that must be considered during drug development.
Caption: Duality of this compound (2,6-DCHQ) action.
Acellular Assays: Quantifying Direct Radical Scavenging
These assays provide a fundamental assessment of 2,6-DCHQ's intrinsic ability to neutralize free radicals in a controlled chemical system. They are rapid, reproducible, and essential for initial screening.
2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep purple color. When an antioxidant donates a hydrogen atom, the DPPH is reduced to a yellow-colored non-radical form.[9] The change in absorbance is measured spectrophotometrically at approximately 517 nm.[9][10]
Caption: Workflow for the DPPH radical scavenging assay.
Protocol: DPPH Assay
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol.[11][12] This solution should be freshly prepared and kept in an amber bottle to protect it from light.
-
Test Compound Stock: Prepare a 1 mg/mL stock solution of 2,6-DCHQ in a suitable solvent (e.g., methanol or DMSO).
-
Working Solutions: Create a series of dilutions from the stock solution to achieve a range of final concentrations for testing.
-
Positive Control: Prepare a similar dilution series of a known antioxidant like Trolox or Ascorbic Acid.
-
-
Assay Procedure (96-well plate format):
-
Add 180 µL of the DPPH stock solution to each well.
-
Add 20 µL of the respective working solutions (2,6-DCHQ, positive control, or solvent for the blank) to the wells.
-
Mix gently by pipetting.
-
Incubate the plate in the dark at room temperature for 30 minutes.[9][13]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[9][10]
-
-
Calculation of Results:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100[9]
-
Where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
-
Plot the % inhibition against the concentration of 2,6-DCHQ and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[14] The resulting blue-green radical solution is then treated with the antioxidant, and the reduction in absorbance is measured at approximately 734 nm.[14][15]
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Protocol: CAA Assay
-
Cell Culture and Seeding:
-
Assay Procedure:
-
Remove the culture medium and wash the confluent cell monolayer gently with Phosphate-Buffered Saline (PBS).
-
Treat the cells with 100 µL of treatment medium containing various concentrations of 2,6-DCHQ (or Quercetin as a positive control) and 25 µM DCFH-DA.
-
Incubate the plate at 37°C in a CO₂ incubator for 1 hour to allow for compound uptake and probe de-esterification.
-
Aspirate the treatment medium and wash the cells twice with 100 µL of warm PBS.
-
Add 100 µL of 600 µM AAPH solution (in HBSS) to all wells to initiate the oxidative reaction. [17] * Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure fluorescence emission at ~530-538 nm with excitation at ~480-485 nm every 5 minutes for 1 hour. [16][17]
-
-
Calculation of Results:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of the control and sample-treated wells.
-
Calculate the percentage inhibition of DCF formation.
-
The CAA value can be expressed as quercetin equivalents (QE), where the activity of the test compound is compared to that of the standard, quercetin. [18]
-
Data Presentation and Interpretation
To facilitate analysis, results should be tabulated clearly. Below are examples of how data from these assays can be presented.
Table 1: Acellular Antioxidant Activity of 2,6-DCHQ
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | TEAC Value |
|---|---|---|---|
| 2,6-DCHQ | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Trolox | Reference Value | Reference Value | 1.00 |
A lower IC₅₀ value indicates higher radical-scavenging potency.
Table 2: Cellular Antioxidant Activity of 2,6-DCHQ
| Compound | CAA EC₅₀ (µM) | CAA Value (µmol QE / 100 µmol) |
|---|---|---|
| 2,6-DCHQ | Hypothetical Value | Hypothetical Value |
| Quercetin | Reference Value | 100 |
A lower EC₅₀ value and higher CAA value indicate greater antioxidant protection in a cellular environment.
A comprehensive analysis requires comparing the results. High activity in acellular assays (low IC₅₀) that does not translate to the cellular assay may suggest poor cell permeability or rapid metabolism to an inactive form. Conversely, moderate acellular activity but high cellular activity could indicate that the compound is readily taken up by cells or that its metabolites are also active.
Safety and Handling of this compound
Researchers must handle 2,6-DCHQ and its potential oxidation product, 2,6-dichloro-1,4-benzoquinone, with care, as the latter is known to be a toxic agent. [19][20][21]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles. [22][23][24]* Engineering Controls: Handle the solid compound and prepare stock solutions in a certified chemical fume hood to avoid inhalation of dust or vapors. [22][24]* Handling: Avoid contact with skin and eyes. [23]Wash hands thoroughly after handling. [24]Store the compound in a tightly closed container in a cool, dry, and well-ventilated area. [24]* Disposal: All waste materials contaminated with 2,6-DCHQ should be collected in a designated, sealed hazardous waste container and disposed of according to institutional and local regulations. [24]
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- 23. angenechemical.com [angenechemical.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Experimental setup for studying the antioxidant mechanism of 2,6-Dichlorohydroquinone
Application Note & Protocol Guide
Topic: A Multi-Tiered Experimental Framework for Elucidating the Antioxidant Mechanisms of 2,6-Dichlorohydroquinone
Audience: Researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Introduction: Beyond Simple Scavenging - A Mechanistic Approach to this compound
This compound (2,6-DCHQ) is a halogenated hydroquinone, a class of compounds recognized for their redox-active properties.[1][2][3] The presence of electron-withdrawing chlorine atoms on the hydroquinone ring is suggested to enhance its antioxidative activity, making it a compound of interest for therapeutic development against pathologies rooted in oxidative stress.[1][2] However, a comprehensive understanding of its antioxidant potential requires moving beyond simple free radical scavenging assays. A robust evaluation must dissect its direct chemical reactivity, its efficacy within a complex biological environment, and its ability to modulate endogenous cellular defense pathways.
This guide presents a structured, multi-tiered experimental workflow designed to provide a holistic characterization of the antioxidant mechanism of 2,6-DCHQ. We begin with foundational in vitro chemical assays to establish baseline activity, progress to cell-based models to assess cytoprotective effects and bioavailability, and culminate in mechanistic studies to probe the molecular signaling pathways it may modulate, particularly the Nrf2 antioxidant response pathway.[4][5][6] This framework is designed not merely as a set of protocols, but as a logical and self-validating system to generate a comprehensive and publication-quality dataset.
Logical Experimental Workflow
The investigation is structured to build from fundamental chemical properties to complex cellular responses. This progression ensures that data from each stage informs the design and interpretation of the next.
Caption: Principle of the DCFH-DA cellular antioxidant assay.
Materials:
-
Human cell line (e.g., HepG2 liver cells)
-
DCFH-DA probe
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - a peroxyl radical generator
-
Quercetin (positive control)
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader (Ex/Em ~485/535 nm)
Procedure:
-
Seed cells in a black 96-well plate and grow to confluence. [7]2. Wash cells gently with PBS.
-
Pre-load cells by incubating them with DCFH-DA (e.g., 25 µM) and various non-toxic concentrations of 2,6-DCHQ (or Quercetin) for 1 hour at 37°C. [8]4. Wash the cells again with PBS to remove the probe and compound from the media.
-
Induce oxidative stress by adding a solution of AAPH (e.g., 600 µM) to the wells.
-
Immediately place the plate in a fluorescence reader pre-heated to 37°C.
-
Measure fluorescence intensity every 5 minutes for 1 hour.
-
Calculation: Calculate the area under the curve (AUC) for the fluorescence kinetics. Compare the AUC of treated wells to the control (AAPH only) to determine the percent inhibition of ROS production.
Protocol 2.3: Lipid Peroxidation Inhibition (MDA Assay)
Principle: Oxidative stress can damage cellular membranes through lipid peroxidation. Malondialdehyde (MDA) is a major end-product of this process and serves as a key biomarker. [9]This assay measures MDA levels by its reaction with Thiobarbituric Acid (TBA) to form a pink-colored adduct, which can be measured colorimetrically (~532 nm) or fluorometrically. [10] Materials:
-
Cell line, culture reagents, and 6-well plates
-
Oxidative stress inducer (e.g., H₂O₂, FeSO₄/Ascorbate)
-
MDA Assay Kit (containing TBA, lysis buffer, and MDA standard)
-
Microplate reader
Procedure:
-
Seed cells in 6-well plates. Pre-treat with non-toxic concentrations of 2,6-DCHQ for 2-4 hours.
-
Induce oxidative stress by adding an inducer like H₂O₂ for a defined period (e.g., 1 hour).
-
Wash cells with cold PBS, scrape, and lyse them according to the kit manufacturer's protocol. [10]4. Centrifuge the lysate to pellet cellular debris.
-
Add the TBA reagent to the supernatant and to a series of MDA standards. 6. Incubate the mixture at 95°C for 60 minutes to facilitate the MDA-TBA adduct formation. [10]7. Cool the samples on ice and centrifuge briefly.
-
Transfer the supernatant to a 96-well plate and measure the absorbance at 532 nm.
-
Calculate the MDA concentration in the samples by comparing their absorbance to the standard curve.
Tier 3: Mechanistic Pathway Analysis
Scientific Rationale: The most sophisticated level of analysis investigates how 2,6-DCHQ achieves its protective effects. Many hydroquinones are known to act not just by direct scavenging, but by activating the Nrf2 signaling pathway. [4][6]Nrf2 is a transcription factor that, under basal conditions, is sequestered in the cytoplasm by Keap1. Upon exposure to electrophiles or oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the transcription of a battery of protective genes, including endogenous antioxidant enzymes. [11]2,6-DCHQ, as a hydroquinone, can be oxidized to its corresponding electrophilic quinone, making it a prime candidate for Nrf2 activation.
Visualizing the Nrf2/ARE Signaling Pathway
Caption: Activation of the Nrf2/ARE antioxidant response pathway by 2,6-DCHQ.
Protocol 3.1: Assessing Nrf2 Nuclear Translocation by Western Blot
Principle: A hallmark of Nrf2 activation is its translocation from the cytoplasm to the nucleus. This can be visualized and quantified by separating cytoplasmic and nuclear protein fractions and probing for Nrf2 via Western blot.
Procedure:
-
Treat cells with 2,6-DCHQ (using a concentration shown to be effective in the CAA assay) for various time points (e.g., 0, 1, 2, 4, 6 hours).
-
Harvest the cells and perform cytoplasmic and nuclear fractionation using a commercial kit.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Separate 20-30 µg of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for Nrf2.
-
Use Lamin B1 as a nuclear loading control and β-actin or GAPDH as a cytoplasmic loading control to ensure proper fractionation and equal loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.
-
Analysis: Quantify the band intensity. An increase in the Nrf2/Lamin B1 ratio in the nuclear fraction indicates activation.
Protocol 3.2: Quantifying Nrf2 Target Gene Expression by RT-qPCR
Principle: Upon binding to the ARE, Nrf2 drives the transcription of target genes. Measuring the mRNA levels of these genes provides functional confirmation of pathway activation.
Procedure:
-
Treat cells with 2,6-DCHQ as described above.
-
Extract total RNA from the cells using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for Nrf2 target genes (e.g., NQO1, GCLC, HMOX1) and a housekeeping gene for normalization (e.g., ACTB, GAPDH).
-
Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method. A significant increase in the expression of target genes in treated cells compared to untreated controls confirms Nrf2 pathway activation.
Protocol 3.3: Activity of Endogenous Antioxidant Enzymes (SOD, CAT)
Principle: To determine if Nrf2 activation translates to enhanced enzymatic defenses, the activity of key antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT) should be measured. [12]SOD converts superoxide radicals to hydrogen peroxide, which is then detoxified into water and oxygen by catalase. [12] Procedure:
-
Treat cells with 2,6-DCHQ for a longer duration (e.g., 24 hours) to allow for protein translation.
-
Lyse the cells and prepare a protein lysate.
-
Measure the total protein concentration.
-
Use commercially available assay kits to measure the enzymatic activity of SOD and CAT according to the manufacturer's instructions. [13][14][15] * SOD assays often rely on the inhibition of a reaction that generates a colored product, where SOD competes for the superoxide radical. [12] * Catalase assays typically measure the decomposition of hydrogen peroxide. [13]5. Analysis: Normalize the enzyme activity to the total protein content and express it as units/mg of protein. Compare the activity in treated cells to untreated controls.
Conclusion and Interpretation
By systematically executing this multi-tiered experimental plan, researchers can build a comprehensive profile of this compound's antioxidant mechanism. Positive results in Tier 1 establish its fundamental chemical ability. Success in Tier 2 demonstrates its practical efficacy and safety in a biological system, showing it can protect cells from oxidative damage. Finally, data from Tier 3 provides powerful mechanistic insight, potentially identifying it as an activator of the Nrf2 pathway, a highly sought-after mechanism for therapeutic antioxidants. This integrated approach ensures that the resulting data is not only robust and reproducible but also tells a complete scientific story about the compound's mode of action.
References
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-
Satoh, T., McKercher, S. R., & Lipton, S. A. (2015). Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential. ASN NEURO, 7(4). [Link]
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Re, R., Pellegrini, N., Proteggente, A., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. Sourced from protocols.io. [Link]
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Weydert, C. J., & Cullen, J. J. (2010). Measurement of Superoxide Dismutase, Catalase and Glutathione Peroxidase in Cultured Cells and Tissue. Nature Protocols, 5(1), 51–66. [Link]
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Satoh, T., Stalder, R., McKercher, S. R., et al. (2015). Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential. ASN NEURO, 7(4). [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Assay Kit. Retrieved January 14, 2026, from [Link]
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Li, G., et al. (2024). Nrf2 activation by pyrroloquinoline quinone inhibits natural aging-related intervertebral disk degeneration in mice. Aging Cell, 23(5), e14155. [Link]
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Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay Kit. Retrieved January 14, 2026, from [Link]
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Tang, Q., et al. (2019). Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum. Bio-protocol, 9(12), e3273. [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved January 14, 2026, from [Link]
-
Arigo biolaboratories. (n.d.). Lipid Peroxidation (MDA) Assay Kit. Retrieved January 14, 2026, from [Link]
-
Northwest Life Science Specialties. (n.d.). NWK-MDA01 Malondialdehyde Protocol. Retrieved January 14, 2026, from [Link]
-
Benkhaira, N., Koraichi, S. I., & Fikri-Benbrahim, K. (2021). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
-
ResearchGate. (2024). Nrf2 activation by pyrroloquinoline quinone inhibits natural aging-related intervertebral disk degeneration in mice. [Link]
-
Yu, Y., et al. (2017). Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans. Bio-protocol, 7(16), e2502. [Link]
-
Gaber, M., et al. (2021). Novel Potentiometric 2,6-Dichlorophenolindo-phenolate (DCPIP) Membrane-Based Sensors: Assessment of Their Input in the Determination of Total Phenolics and Ascorbic Acid in Beverages. Sensors, 21(23), 7851. [Link]
-
Singh, L. A., et al. (2020). Schematic presentation of cellular antioxidant activity assay. ResearchGate. [Link]
-
Nakamura, H., et al. (2013). An isothermal absorptiometric assay for viable microbes using the redox color indicator 2,6-dichlorophenolindophenol. Analytical Biochemistry, 441(2), 162-167. [Link]
-
Science & Plants for Schools. (n.d.). Measuring changes in ascorbic acid (vitamin C) concentration in ripening fruit and vegetables. Retrieved January 14, 2026, from [Link]
-
Sadowska-Bartosz, I., & Bartosz, G. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Antioxidants, 10(6), 929. [Link]
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van der Merwe, J., et al. (2023). Determining superoxide dismutase content and catalase activity in mammalian cell lines. MethodsX, 11, 102395. [Link]
-
Carreño, I., et al. (2021). Antioxidant Activity of Natural Hydroquinones. Antioxidants, 10(4), 548. [Link]
-
Stratton, S. P., et al. (2020). Photochemical Redox Reactions of 2,6-Dichlorophenolindophenol and Its Use to Detect Photoreduced Quinones. Molecules, 25(18), 4068. [Link]
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Della Torre, C., et al. (2022). In-Gel Assay to Evaluate Antioxidant Enzyme Response to Silver Nitrate and Silver Nanoparticles in Marine Bivalve Tissues. Gels, 8(3), 164. [Link]
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Pulsus Group. (2022). Natural hydroquinones' antioxidant activity. Retrieved January 14, 2026, from [Link]
-
Munteanu, I. G., & Apetrei, C. (2021). Genesis and development of DPPH method of antioxidant assay. MethodsX, 8, 101378. [Link]
-
Shcherbakov, A. B., et al. (2019). Antioxidant Activity of SOD and Catalase Conjugated with Nanocrystalline Ceria. Nanomaterials, 9(10), 1438. [Link]
-
Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. Journal of the Brazilian Chemical Society, 27(4), 0-0. [Link]
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Wikipedia. (n.d.). NFE2L2. Retrieved January 14, 2026, from [Link]
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Özyürek, M., et al. (2021). DPPH Radical Scavenging Assay. Molecules, 26(23), 7335. [Link]
-
Wikipedia. (n.d.). Dichlorophenolindophenol. Retrieved January 14, 2026, from [Link]
-
Benkhaira, N., Koraichi, S. I., & Fikri-Benbrahim, K. (2021). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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ResearchGate. (2025). The chemical and biological activities of quinones: Overview and implications in analytical detection. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
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- 3. This compound | C6H4Cl2O2 | CID 88366 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2,6-Dichlorohydroquinone Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,6-Dichlorohydroquinone. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this valuable chemical intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to diagnose issues and optimize your experimental outcomes.
Section 1: Foundational Knowledge - The Chlorination of Hydroquinone
The most common and direct route to this compound is the electrophilic aromatic substitution of hydroquinone using a chlorinating agent. Hydroquinone is an activated aromatic ring, making it susceptible to multiple additions of the electrophile (in this case, a chlorine equivalent). The primary challenge lies in controlling the reaction to favor the desired 2,6-dichloro isomer over unreacted starting material, the monochlorinated intermediate, and other dichlorinated or polychlorinated byproducts.[1][2]
Sulfuryl chloride (SO₂Cl₂) is a frequently used chlorinating agent for this transformation, often in solvents like glacial acetic acid or ethyl acetate.[1][3] The reaction proceeds by releasing SO₂ and HCl as byproducts.
Caption: General reaction pathway for the chlorination of hydroquinone.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My final product is a complex mixture containing significant amounts of unreacted hydroquinone and monochlorohydroquinone. What went wrong?
Answer: This outcome strongly indicates an incomplete reaction. The root cause is typically insufficient chlorinating agent or suboptimal reaction conditions that hinder the second chlorination step.
Causality: The first chlorination of hydroquinone to form monochlorohydroquinone is generally faster than the second chlorination to the dichloro- product. If the reaction is stopped prematurely or if there isn't enough electrophile, you will isolate a mixture dominated by the starting material and the intermediate.
Troubleshooting Steps:
-
Verify Stoichiometry: The mole ratio of the chlorinating agent to hydroquinone is the most critical parameter. For the synthesis of dichlorinated products, a mole ratio of at least 2.0 equivalents of the chlorinating agent is theoretically required. However, to drive the reaction to completion and account for any side reactions, a slight excess may be necessary. For syntheses targeting monochlorohydroquinone, ratios are kept much lower, around 0.8 to 1.2.[1] To favor the dichloro- product, ensure your stoichiometry is appropriately adjusted.
-
Increase Reaction Time: Allow the reaction to stir for a longer period at the designated temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point at which the starting material and monochloro- intermediate are consumed.
-
Check Temperature: While lower temperatures (5-20°C) are often used to control selectivity, an excessively low temperature may slow the reaction rate to a prohibitive degree.[3] If the reaction stalls, consider a modest increase in temperature, while carefully monitoring for the formation of over-chlorinated byproducts.
Q2: I'm observing significant amounts of tri- and tetrachlorinated byproducts. How can I improve selectivity for the 2,6-dichloro- product?
Answer: The formation of polychlorinated species is a classic sign of over-chlorination. This occurs when the reaction conditions are too harsh or when the concentration of the chlorinating agent is too high, causing the desired product to react further.
Causality: The this compound product is still an activated aromatic ring and can undergo further electrophilic substitution if a sufficient concentration of the chlorinating agent and activating conditions are present.
Caption: Decision tree for troubleshooting low yield issues.
Troubleshooting Steps:
-
Refine Stoichiometry: Carefully control the mole ratio of sulfuryl chloride to hydroquinone. Exceeding the optimal ratio significantly increases the proportion of polychlorinated products.[1] Start with ~2.1 equivalents of SO₂Cl₂ and optimize from there.
-
Control Reagent Addition: The method of addition is paramount. Add the sulfuryl chloride dropwise to the stirred solution of hydroquinone over an extended period. This practice maintains a low, steady concentration of the chlorinating agent, preventing localized "hot spots" where over-chlorination can occur rapidly.[1]
-
Maintain Low Temperature: Conduct the reaction at a reduced temperature, typically between 5°C and 15°C, using an ice bath.[3] Lower temperatures decrease the rate of all reactions, but often have a more pronounced effect on the third and fourth chlorination steps, thus improving selectivity for the desired dichloro- product.
Q3: My product is highly colored (e.g., yellow, brown, or dark). What causes this discoloration and how can I prevent it?
Answer: The discoloration is almost certainly due to the oxidation of the hydroquinone species to their corresponding benzoquinones. This compound oxidizes to 2,6-dichloro-1,4-benzoquinone, which is a yellow crystalline solid.[4][5] Further degradation can lead to darker, polymeric materials.
Causality: Hydroquinones are potent reducing agents and are highly susceptible to oxidation by atmospheric oxygen, especially in the presence of trace metals or under non-acidic conditions. The synthesis itself, if not performed under an inert atmosphere, can introduce oxygen.
Troubleshooting Steps:
-
Use an Inert Atmosphere: The most effective preventative measure is to conduct the entire reaction and workup under an inert atmosphere of nitrogen or argon. This minimizes the presence of oxygen, the primary oxidant.
-
Check Starting Material Quality: Ensure your starting hydroquinone is white and crystalline. If it has a brownish tint, it may already be partially oxidized. Consider purifying it by recrystallization before use.
-
Purification: The colored quinone byproducts can often be separated during purification. 2,6-dichloro-1,4-benzoquinone is less polar than the corresponding hydroquinone. This difference can be exploited in column chromatography or recrystallization.[6] A wash with a mild reducing agent solution (e.g., sodium bisulfite) during the workup can sometimes reduce the quinone back to the hydroquinone, but this can complicate purification.
Q4: My isolated yield is low after purification. What are the best methods to purify this compound and minimize losses?
Answer: Low yield after purification can result from using a non-optimal purification method, physical loss of material during transfers, or incomplete extraction from the reaction mixture.
Causality: this compound and its isomers have similar polarities, which can make separation challenging. Choosing the right technique is key to achieving high purity without sacrificing yield.
Troubleshooting Steps:
-
Optimize Extraction: Ensure you perform a thorough extraction of the product from the aqueous phase after quenching the reaction. Use a suitable organic solvent (e.g., ethyl acetate, diethyl ether) and perform multiple extractions (e.g., 3-5 times) to ensure complete recovery.
-
Column Chromatography: This is often the most effective method for separating a mixture of chlorinated hydroquinones.[7]
-
Stationary Phase: Use silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The less polar byproducts (polychlorinated species) will elute first, followed by the desired 2,6-dichloro product, and finally the more polar monochloro and unreacted hydroquinone.
-
-
Recrystallization: If the crude product is relatively pure (>90%), recrystallization can be effective. However, finding a solvent system that effectively separates the 2,6-isomer from the 2,5-isomer can be difficult and may require experimentation. Solvents to consider include toluene, ethanol/water mixtures, or petroleum ether.[6] Note that significant material can be lost in the mother liquor.
Q5: How can I confirm the identity and purity of my product and byproducts?
Answer: Proper analytical characterization is essential to accurately diagnose yield issues. Relying solely on melting point or TLC is insufficient.
Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable. The symmetry of the 2,6- and 2,5-dichloro isomers gives rise to simple, characteristic singlets in the aromatic region, but with different chemical shifts. The ¹³C NMR will also show distinct patterns for each isomer.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent tool for identifying the components of your product mixture. All chlorinated hydroquinone isomers will have the same mass, but they will separate based on their boiling points and polarity, allowing you to determine the relative percentages of each component.[8]
-
High-Performance Liquid Chromatography (HPLC): Like GC-MS, HPLC can separate the components of the mixture and provide quantitative data on the purity and the distribution of byproducts.[9]
Section 3: Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this reaction? A: Both glacial acetic acid and alkyl esters like ethyl acetate have been successfully used.[1][3] Glacial acetic acid can help to keep the hydroquinone species in solution and provides an acidic environment that can stabilize the product against oxidation.[1] Ethyl acetate is a less harsh solvent and can be easier to remove during workup.[3] The choice may depend on the specific scale and downstream applications.
Q: What are the key safety precautions when working with sulfuryl chloride? A: Sulfuryl chloride is a corrosive and toxic liquid that reacts violently with water. Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. It should be added to the reaction mixture carefully, and the reaction vessel should be equipped with a gas outlet to vent the HCl and SO₂ byproducts to a scrubbing system.
Q: How stable is this compound and how should it be stored? A: As a hydroquinone derivative, it is sensitive to light and air (oxygen), which can cause oxidation to the corresponding benzoquinone.[10][11] It should be stored in a tightly sealed, amber-colored container, preferably under an inert atmosphere (nitrogen or argon), and kept in a cool, dark, and dry place.
Section 4: Protocols & Data
Protocol 1: Optimized Synthesis of this compound
This protocol is a representative procedure based on established principles and should be adapted and optimized for your specific laboratory conditions.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet/outlet, add hydroquinone (1.0 eq).
-
Dissolution: Add glacial acetic acid to the flask to dissolve the hydroquinone completely.[1]
-
Cooling: Place the flask in an ice/water bath and allow the solution to cool to 5-10°C.
-
Reagent Preparation: In the dropping funnel, add sulfuryl chloride (2.1 eq) diluted in a small amount of glacial acetic acid.
-
Addition: Add the sulfuryl chloride solution dropwise to the stirred hydroquinone solution over a period of 1-2 hours, ensuring the internal temperature does not rise above 15°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 10°C for an additional 2-4 hours, or until TLC/HPLC analysis indicates the consumption of starting material and monochloro-intermediate.
-
Quenching: Slowly pour the reaction mixture into a beaker of ice water with stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of acetic acid used).
-
Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution (carefully, to neutralize acid), and finally with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography as described in the troubleshooting section.
Table 1: Impact of SO₂Cl₂ Stoichiometry on Product Distribution
| Mole Ratio (SO₂Cl₂ : HQ) | Expected Major Product(s) | Potential for Byproducts | Recommended For |
| 0.8 - 1.2 | Monochlorohydroquinone | High % of unreacted HQ; some dichloro- | Selective synthesis of monochlorohydroquinone[1][3] |
| 2.0 - 2.2 | This compound | Some monochloro- and trichloro- | Optimized synthesis of the target compound |
| > 2.5 | Tri- & Tetrachlorohydroquinone | High % of over-chlorinated species | Non-selective or exhaustive chlorination |
Section 5: References
-
US4439595A - Chlorination of hydroquinone - Google Patents.
-
US4439596A - Chlorination of hydroquinone - Google Patents.
-
The Chemistry of Disinfectants in Water: Reactions and Products - NCBI - NIH. [Link]
-
This compound | C6H4Cl2O2 | CID 88366 - PubChem. [Link]
-
Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - NIH. [Link]
-
reactions involving chlorine: Topics by Science.gov. [Link]
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - Wikipedia. [Link]
-
2,6-Dichloro-1,4-benzoquinone | C6H2Cl2O2 | CID 12771 - PubChem. [Link]
-
O-Methylation of Chlorinated para-Hydroquinones by Rhodococcus chlorophenolicus. [Link]
-
Formation of 2,6-dichloro-1,4-benzoquinone from aromatic compounds after chlorination - PubMed. [Link]
-
Suggested oxidation pathway for hydroquinone. Two iron(III) are reduced... - ResearchGate. [Link]
-
THE PREPARATION OF 2,3-DICYANO-5,6-DICHLOROQUINONE (D.D.Q.) - Canadian Science Publishing. [Link]
-
This compound (C6H4Cl2O2) - PubChemLite. [Link]
-
This compound - CRO SPLENDID LAB. [Link]
-
CN117105817B - Synthesis method of 2, 3-dicyanohydroquinone - Google Patents.
-
Hydroquinone (EHC 157, 1994) - Inchem.org. [Link]
-
Synthesis of 2,6-di-tert.butyl-hydroquinone - PrepChem.com. [Link]
-
ANALYTICAL METHODS. [Link]
-
2,5-Dichlorohydroquinone | C6H4Cl2O2 | CID 65 - PubChem. [Link]
-
A toxic disinfection by-product, 2,6-dichloro-1,4-benzoquinone, identified in drinking water. [Link]
-
Analysis and Occurrence of 2,6-Dichloro-1,4-benzoquinone in Drinking Water by Liquid Chromatography-Tandem Mass Spectrometry - ResearchGate. [Link]
-
CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents.
Sources
- 1. US4439596A - Chlorination of hydroquinone - Google Patents [patents.google.com]
- 2. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4439595A - Chlorination of hydroquinone - Google Patents [patents.google.com]
- 4. 2,6-DICHLORO-1,4-BENZOQUINONE CAS#: 697-91-6 [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,5-DICHLOROHYDROQUINONE synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | C6H4Cl2O2 | CID 88366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. 2,6-DICHLORO-1,4-HYDROQUINONE CAS#: 20103-10-0 [amp.chemicalbook.com]
- 11. 2,6-DICHLORO-1,4-HYDROQUINONE | 20103-10-0 [chemicalbook.com]
Technical Support Center: Identification and Removal of Impurities in 2,6-Dichlorohydroquinone
Welcome to the comprehensive technical support guide for 2,6-Dichlorohydroquinone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and removing impurities encountered during your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues you might encounter with this compound, offering explanations for the underlying causes and providing step-by-step solutions.
Issue 1: Discolored (e.g., yellow, brown) crystalline product.
-
Possible Cause: The discoloration of this compound, which should be a white to off-white solid, is typically due to the presence of oxidation byproducts. Hydroquinones are susceptible to oxidation, especially in the presence of air, light, or trace metal impurities, leading to the formation of the corresponding benzoquinone, in this case, 2,6-Dichloro-1,4-benzoquinone, which is a yellow crystalline solid.[1][2] The presence of polymeric degradation products can also contribute to darker colors.[3]
-
Troubleshooting Steps:
-
Minimize Exposure: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light by using amber-colored vials or wrapping containers in aluminum foil.
-
Solvent Purity: Ensure that all solvents used for synthesis and purification are deoxygenated and free of peroxides.
-
Purification: If discoloration has already occurred, purification via recrystallization or column chromatography is necessary. For significant discoloration, a preliminary treatment with a reducing agent might be beneficial.
-
Issue 2: Broader than expected melting point range.
-
Possible Cause: A broad melting point range is a classic indicator of an impure substance. The impurities depress and broaden the melting point of the pure compound. For this compound, these impurities could include unreacted starting materials, isomeric byproducts such as 2,5-Dichlorohydroquinone, or residual solvents.[4]
-
Troubleshooting Steps:
-
Identify Impurities: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the nature of the impurities.[5][6]
-
Select Appropriate Purification: Based on the identified impurities, choose the most effective purification method.
-
Recrystallization: Effective for removing small amounts of impurities with different solubility profiles.
-
Column Chromatography: Ideal for separating isomeric impurities and other closely related compounds.[5][7]
-
Sublimation: A suitable technique for separating volatile solids like this compound from non-volatile impurities.[1]
-
-
Issue 3: Unexpected peaks in HPLC or GC-MS analysis.
-
Possible Cause: The presence of unexpected peaks indicates contamination. These could originate from various sources:
-
Synthesis Byproducts: Side reactions during the synthesis of this compound can lead to various chlorinated hydroquinone isomers or related compounds.
-
Starting Material Carryover: Incomplete reaction can result in the presence of the starting materials. For instance, if synthesized from 2,4,6-trichlorophenol, residual starting material might be present.[2]
-
Degradation Products: As mentioned, this compound can degrade, especially under harsh conditions or prolonged storage.[8][9]
-
-
Troubleshooting Steps:
-
Characterize Unknowns: If possible, use mass spectrometry data (from GC-MS or LC-MS) to determine the molecular weight of the impurity, which can provide clues to its identity.[5]
-
Review Synthesis Route: Carefully examine the synthetic pathway to anticipate potential byproducts. For example, the chlorination of hydroquinone can lead to a mixture of chlorinated isomers.
-
Optimize Reaction Conditions: Adjust reaction parameters such as temperature, reaction time, and stoichiometry to minimize the formation of byproducts.
-
Implement a Robust Purification Strategy: A multi-step purification process, such as a combination of recrystallization and column chromatography, may be necessary to remove all significant impurities.
-
Section 2: Frequently Asked Questions (FAQs)
This FAQ section provides concise answers to common questions regarding the handling and purification of this compound.
Q1: What are the most common impurities found in commercial this compound?
A1: The most common impurities are typically process-related and can include:
-
Isomeric Dichloroanilines: If the synthesis route involves aniline derivatives.[3]
-
Unreacted Starting Materials: Such as 2,6-dichloronitrobenzene if the synthesis is via hydrogenation.[3]
-
Mono-chlorinated Anilines: For example, 2-chloroaniline and 4-chloroaniline.[3]
-
Degradation Products: Such as 2,6-Dichloro-1,4-benzoquinone, which forms upon oxidation.[10]
Q2: What are the best analytical techniques to assess the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[6][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities. The mass spectrometer provides valuable structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the main compound and for identifying and quantifying impurities, especially when using a quantitative NMR (qNMR) approach with an internal standard.[6]
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to monitor reaction progress and assess the purity of fractions during purification.[2]
Q3: Can you provide a reliable protocol for the recrystallization of this compound?
A3: Yes, recrystallization is a highly effective method for purifying this compound. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
Protocol 1: Single Solvent Recrystallization
-
Solvent Selection: Based on solubility data, solvents like ethanol, methanol, or aqueous mixtures can be effective.[12] Water can also be a good choice for polar compounds.[12]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate with stirring) until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.
Q4: When is column chromatography preferred over recrystallization?
A4: Column chromatography is preferred in the following scenarios:
-
Separating Isomers: When dealing with impurities that have very similar solubility profiles to the desired compound, such as isomers (e.g., 2,5-Dichlorohydroquinone), recrystallization may be ineffective. Column chromatography, which separates compounds based on differences in their interaction with the stationary phase, is much more powerful for this purpose.[4]
-
Complex Mixtures: If the crude product contains multiple impurities, column chromatography can separate them in a single run.
-
"Oiling Out": If the compound "oils out" instead of crystallizing during recrystallization, column chromatography provides a reliable alternative for purification.[13]
Q5: How can I prevent the oxidation of this compound during storage?
A5: To prevent oxidation and maintain the integrity of this compound during storage, follow these guidelines:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon.
-
Light Protection: Use amber glass vials or store in a dark place to prevent photochemical degradation.
-
Low Temperature: Store at reduced temperatures (e.g., in a refrigerator or freezer) to slow down the rate of degradation.
-
Avoid Contaminants: Ensure the storage container is clean and free of any trace metals or other contaminants that could catalyze oxidation.
Section 3: Experimental Protocols & Data
Data Presentation: Solvent Selection for Recrystallization
| Solvent System | Suitability for this compound | Rationale |
| Ethanol/Water | Good | High solubility in hot ethanol, low solubility in cold aqueous ethanol. Allows for good crystal formation upon cooling. |
| Methanol | Fair to Good | Good solvent, but care must be taken as it has a lower boiling point.[2] |
| Toluene | Good | Can be effective for compounds that crystallize well in aromatic solvents.[12] |
| Hexane/Ethyl Acetate | Potentially Good | A common mixed-solvent system for compounds of intermediate polarity.[12] Requires careful optimization of the solvent ratio. |
Experimental Protocol: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
-
TLC Analysis: First, determine a suitable solvent system using Thin-Layer Chromatography (TLC). The ideal solvent system should give the this compound a retention factor (Rf) of approximately 0.2-0.3.[7] A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, taking care to avoid air bubbles.
-
Allow the silica to settle, and then add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[7]
-
-
Elution:
-
Carefully add the eluent to the column and apply gentle pressure (using a pump or inert gas) to begin elution.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization: Workflow Diagrams
Diagram 1: Impurity Identification and Removal Workflow
Caption: A logical workflow for identifying and removing impurities from this compound.
Diagram 2: Recrystallization Protocol Steps
Caption: Step-by-step protocol for the purification of this compound by recrystallization.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,5-DICHLOROHYDROQUINONE synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. DSpace [scholarworks.umass.edu]
- 9. Hydrolysis and Chlorination of 2,6-Dichloro-1,4-benzoquinone under conditions typical of drinking water distribution systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,6-DICHLORO-1,4-BENZOQUINONE | 697-91-6 [chemicalbook.com]
- 11. Separation of 2,6-Dichloro-4-hydroquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2,6-Dichlorohydroquinone Derivatives
Welcome to the technical support center for the synthesis and optimization of 2,6-dichlorohydroquinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of these versatile chemical entities. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific experimental issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis and properties of this compound and its derivatives.
Q1: What are the most common starting materials and synthetic routes for preparing this compound?
A1: this compound is a dichlorohydroquinone where the hydroquinone is substituted by chloro groups at positions 2 and 6.[1][2] A common synthetic approach involves the chlorination of hydroquinone or the reduction of 2,6-dichloro-1,4-benzoquinone. Another route is the disproportionation of 2-chloro-1,4-dimethoxyhydroquinone.[3] The choice of starting material often depends on availability, cost, and the desired scale of the reaction.
Q2: My synthesis of 2,6-dichloro-1,4-benzoquinone from 2,4,6-trichlorophenol is giving a low yield. What are the critical parameters to control?
A2: The oxidation of 2,4,6-trichlorophenol is a common and efficient method for synthesizing 2,6-dichloro-1,4-benzoquinone.[4] To optimize the yield, pay close attention to the following:
-
Reaction Temperature: The reaction should be maintained at a specific temperature, for instance, 20°C, as higher temperatures can lead to side product formation.[4][5]
-
Oxygen Pressure: The reaction is typically carried out under a controlled oxygen atmosphere (e.g., 2 atm).[4][5]
-
Purity of Starting Material: Ensure the 2,4,6-trichlorophenol is of high purity, as impurities can interfere with the oxidation process.
-
Stirring: Vigorous and efficient stirring is crucial to ensure proper mixing of the reactants.
Q3: What are the key safety precautions I should take when working with this compound and its derivatives?
A3: this compound and its derivatives, such as 2,6-dichloro-1,4-benzoquinone, are hazardous chemicals and must be handled with care. They are recognized as toxic and carcinogenic agents, and are skin and strong eye irritants.[4][6] Always adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[6][7]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7][8]
-
Handling: Avoid generating dust and minimize contact with skin and eyes.[7] Wash hands thoroughly after handling.[8]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[6]
Q4: How can I monitor the progress of my reaction when synthesizing derivatives of this compound?
A4: Thin Layer Chromatography (TLC) is a highly effective and common method for monitoring the progress of these reactions.[4][9] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. This allows for real-time assessment of the reaction's completion.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Yield in Nucleophilic Substitution Reactions with 2,6-Dichloro-1,4-benzoquinone
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Increase the reaction time and/or temperature. Monitor the reaction progress closely using TLC to ensure the complete consumption of the starting material.[9] |
| Suboptimal Solvent | The choice of solvent can significantly impact the reaction rate and yield. For reactions with amines, polar solvents like ethanol, methanol, or acetonitrile are often suitable.[9] For thiol nucleophiles, ethanol, methanol, or THF are commonly used.[9] Experiment with different solvents to find the optimal one for your specific nucleophile. |
| Base Incompatibility | For reactions involving thiols, a base is often required to generate the more nucleophilic thiolate anion. Common bases include sodium hydroxide, potassium carbonate, or triethylamine.[9] Ensure the chosen base is compatible with your substrate and solvent. |
| Decomposition of Starting Material | 2,6-Dichloro-1,4-benzoquinone can be unstable under certain conditions.[10] Avoid unnecessarily high temperatures and prolonged reaction times. |
Issue 2: Difficulty in Purifying the Final Product
| Potential Cause | Recommended Solution |
| Presence of Isomeric Impurities | The synthesis of this compound can sometimes yield the 2,5-dichloro isomer as a byproduct.[3] Careful column chromatography is often necessary to separate these isomers. Different elution systems, such as hexane-acetone mixtures, can be effective.[3] |
| Formation of Colored Impurities | Over-oxidation or side reactions can lead to the formation of colored byproducts, often appearing as a dark, tarry substance.[11] Recrystallization from a suitable solvent can help remove these impurities. The use of activated carbon during recrystallization can also be beneficial for decolorization.[12] |
| Product Precipitation Issues | If the product does not precipitate upon cooling, the solvent may be too good at dissolving it. In such cases, removing the solvent under reduced pressure and then purifying the residue by column chromatography is a standard procedure.[9] |
| Loss of Product During Workup | Minimize the number of transfer steps during extraction and washing to reduce mechanical losses.[12] Ensure the pH is appropriately adjusted during aqueous workup to prevent the loss of acidic or basic products into the aqueous layer. |
Section 3: Experimental Protocols & Visual Guides
Protocol 1: General Procedure for Nucleophilic Substitution with 2,6-Dichloro-1,4-benzoquinone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dichloro-1,4-benzoquinone (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).[9]
-
Addition of Nucleophile: Add the nucleophile (2.0-2.2 eq.) to the stirred solution. The addition can be done dropwise at room temperature or at an elevated temperature, depending on the reactivity of the nucleophile.[9]
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.[9]
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration, wash with a cold solvent, and dry. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.[9]
Workflow for Troubleshooting Low Yields
Caption: A decision tree for troubleshooting low product yields.
Reaction Pathway: Nucleophilic Substitution on 2,6-Dichloro-1,4-benzoquinone
Caption: General reaction scheme for the synthesis of disubstituted derivatives.
References
-
Cole-Parmer. Material Safety Data Sheet - 2,6-Dichloroquinone-4-Chloroimide. [Link]
-
Loba Chemie. 2,6-DICHLOROQUINONE-4-CHLORIMIDE AR 99% MSDS CAS-No.. [Link]
-
PubChem. This compound. [Link]
-
Organic Syntheses Procedure. quinone. [Link]
-
YouTube. Synthesis of Hydroquinone. [Link]
-
Canadian Science Publishing. THE PREPARATION OF 2,3-DICYANO-5,6-DICHLOROQUINONE (D.D.Q.). [Link]
-
PubMed. Hydrolysis and Chlorination of 2,6-Dichloro-1,4-benzoquinone under conditions typical of drinking water distribution systems. [Link]
- Google Patents.
-
CAS Common Chemistry. This compound. [Link]
-
Eureka | Patsnap. Hydroquinone synthesis method. [Link]
-
PMC - NIH. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. [Link]
-
PubChem. 2,5-Dichlorohydroquinone. [Link]
-
LookChem. Cas 824-69-1,2,5-DICHLOROHYDROQUINONE. [Link]
-
NCBI. Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. [Link]
-
Indian Journal of Pharmaceutical Sciences. Spectrophotometric Assay Methods for Determination of Amiloride: A Charge-Transfer Reaction Approach with 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone and p-Chloranilic Acid Reagents. [Link]
-
ResearchGate. Analysis and Occurrence of 2,6-Dichloro-1,4-benzoquinone in Drinking Water by Liquid Chromatography-Tandem Mass Spectrometry. [Link]
-
NIST WebBook. This compound. [Link]
-
Cambridge Open Engage. Optimization of the Synthesis of Chloro Dodecachloro Boron Subphthalocyanine. [Link]
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- 2. 2,6-DICHLORO-1,4-HYDROQUINONE | 20103-10-0 [chemicalbook.com]
- 3. 2,5-DICHLOROHYDROQUINONE synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,6-DICHLORO-1,4-BENZOQUINONE synthesis - chemicalbook [chemicalbook.com]
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- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 10. Hydrolysis and Chlorination of 2,6-Dichloro-1,4-benzoquinone under conditions typical of drinking water distribution systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Preventing degradation of 2,6-Dichlorohydroquinone during storage
Welcome to the technical support guide for 2,6-Dichlorohydroquinone. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you prevent its degradation during storage and ensure the integrity of your experiments.
Understanding the Instability of this compound
This compound, like other hydroquinone derivatives, is susceptible to degradation, primarily through oxidation. This process involves the loss of electrons and is the root cause of the compound's instability. The two hydroxyl (-OH) groups on the benzene ring make the molecule highly susceptible to oxidation, which can be initiated or accelerated by several factors, including exposure to oxygen (air), light, and elevated temperatures.
The primary degradation pathway involves a two-electron oxidation process that converts the colorless this compound into the yellow-colored 2,6-Dichloro-p-benzoquinone. This transformation is often the first visible sign of degradation. The presence of electron-withdrawing chlorine atoms on the ring influences the redox potential of the molecule, making it a good electron acceptor and prone to oxidation.[1]
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the storage and handling of this compound.
Question 1: Why has my previously white/off-white this compound powder turned yellow or brown?
Answer: A color change to yellow or brown is the most common indicator of degradation. This is due to the oxidation of this compound to 2,6-Dichloro-p-benzoquinone and potentially other polymeric degradation products. This oxidation is an irreversible process under standard laboratory conditions and indicates that the purity of your compound has been compromised.
Question 2: What are the primary factors that accelerate the degradation of this compound?
Answer: The main culprits are:
-
Oxygen: Exposure to air, especially in the presence of humidity, is a primary driver of oxidation.
-
Light: Similar to other phenolic compounds, this compound can be sensitive to light, which provides the energy to initiate oxidative reactions.[2]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
pH: While specific data for this compound is limited, hydroquinone itself shows increased discoloration in neutral to alkaline pH ranges.[3]
Question 3: Can I still use my this compound if it has slightly discolored?
Answer: For applications requiring high purity, such as in drug development or for creating analytical standards, it is strongly advised not to use discolored this compound. The presence of degradation products can lead to inaccurate experimental results, side reactions, and misleading data. For less sensitive applications, the suitability of the material would need to be determined on a case-by-case basis, ideally after re-analysis of its purity.
Question 4: How can I prevent the degradation of this compound during long-term storage?
Answer: Proper storage is critical. The key is to minimize its exposure to oxygen, light, and heat. An optimal storage protocol is detailed in the next section.
Experimental Protocols
Optimal Storage Protocol for this compound
This protocol is designed to maximize the shelf-life of this compound by creating a self-validating system that minimizes exposure to degradative elements.
Materials:
-
High-purity this compound
-
Amber glass vials with Teflon-lined caps
-
Inert gas (Argon or Nitrogen) with a regulator and tubing
-
Parafilm or other sealing film
-
Desiccator cabinet
-
Refrigerator or freezer (non-sparking, if possible)
Procedure:
-
Aliquotting: Upon receiving a new bottle of this compound, avoid repeatedly opening the main container. Instead, aliquot the compound into smaller, single-use amber glass vials in a controlled, dry environment (e.g., a glove box or under a gentle stream of inert gas).
-
Inert Gas Purging: Before sealing each vial, flush the headspace with an inert gas like argon or nitrogen for 15-30 seconds. This displaces the oxygen, which is a key initiator of oxidation.
-
Secure Sealing: Tightly cap the vials. For an extra layer of protection against moisture and air ingress, wrap the cap-vial interface with Parafilm.
-
Light Protection: The use of amber vials is the first line of defense against light. For added protection, store the vials in a light-blocking secondary container (e.g., a cardboard box or an opaque plastic container).
-
Temperature Control: Store the sealed and protected vials in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is recommended. Ensure the storage area is well-ventilated.
-
Desiccation: Place the secondary container inside a desiccator to protect against ambient moisture, especially if stored in a refrigerator where condensation can be an issue.
Visual Inspection Guide
Regularly inspect your stored this compound for any signs of degradation.
-
Color: The most obvious sign is a change from a white or off-white powder to shades of yellow, tan, or brown.
-
Clumping: Increased moisture content can lead to the powder clumping together, which can also indicate a breach in the container seal.
-
Odor: While this compound has a faint characteristic odor, any significant change or a more pungent smell could indicate decomposition.
Data Presentation
| Storage Condition | Impact on Stability | Recommended Action |
| Ambient, Light, Air | High risk of rapid degradation | Avoid; for short-term use only (hours) |
| Ambient, Dark, Air | Moderate risk of degradation | Suitable for short-term benchtop use |
| Refrigerated, Dark, Air | Lower risk, but oxidation still occurs | Acceptable for short-term storage (days to weeks) |
| Refrigerated, Dark, Inert Gas | Optimal for Long-Term Storage | Recommended Protocol |
Visualizations
Degradation Pathway of this compound
Caption: Oxidation of this compound to its colored degradation products.
Troubleshooting Logic for this compound Degradation
Caption: A decision tree for assessing and preventing degradation.
References
- Google Patents. (n.d.). Process for stabilizing hydroquinone.
-
Fagron Academy. (n.d.). Stabilization of Oxidation Prone Ingredients. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroquinone. Retrieved from [Link]
-
PubMed. (2015). Enhanced stability and dermal delivery of hydroquinone using solid lipid nanoparticles. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (1999). Effect of antioxidants on radical intensity and cytotoxicity of hydroquinone. Retrieved from [Link]
-
PubMed. (1990). Chlorinated benzo-1,2-quinones: an example of chemical transformation of toxicants during tests with aquatic organisms. Retrieved from [Link]
-
University of Massachusetts Amherst Libraries. (n.d.). Analysis and Fate of 2,6-Dichloro-1,4-Benzoquinone in Real and Model Drinking Waters. Retrieved from [Link]
-
PubMed. (2007). Stability to light, heat, and hydrogen peroxide at different pH values and DPPH radical scavenging activity of acylated anthocyanins from red radish extract. Retrieved from [Link]
Sources
Technical Support Center: A Guide to Overcoming Challenges in the Scale-up of 2,6-Dichlorohydroquinone Synthesis
Answering the user's request.
Welcome to the technical support center for the synthesis of 2,6-Dichlorohydroquinone (2,6-DCHQ). This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to larger-scale production. As a key intermediate in various fine chemicals and pharmaceutical compounds, robust and scalable synthesis of 2,6-DCHQ is critical. This document provides in-depth, field-proven insights into common challenges, troubleshooting strategies, and validated protocols to ensure a successful scale-up.
This compound is a dichlorohydroquinone isomer where chloro groups substitute the hydroquinone at positions 2 and 6.[1][2] Its unique electronic and structural properties make it a valuable building block, but its synthesis and purification present distinct challenges that are often magnified during scale-up.
Section 1: Overview of Synthetic Pathways
The most reliable and commonly employed industrial synthesis of this compound is a two-step process starting from 2,4,6-trichlorophenol. This method offers superior control over regioselectivity compared to the direct chlorination of hydroquinone, which often yields a mixture of isomers that are difficult to separate.
-
Step 1: Oxidation: 2,4,6-trichlorophenol is oxidized to form the intermediate, 2,6-dichloro-1,4-benzoquinone (DCBQ).[3] This reaction is typically performed using an oxidizing agent like nitric acid in the presence of oxygen.
-
Step 2: Reduction: The isolated 2,6-dichloro-1,4-benzoquinone is then reduced to the final product, this compound. Common reducing agents include sodium dithionite or catalytic hydrogenation.
This two-step approach is favored for its high selectivity, which simplifies purification and improves the overall process economy on a larger scale.
Caption: General workflow for the two-step synthesis of this compound.
Section 2: Troubleshooting and FAQ for Scale-Up
This section addresses the most common issues encountered when scaling the synthesis of this compound.
Q1: My reaction yield dropped significantly when I moved from a 1L flask to a 20L reactor. What are the likely causes?
A1: This is a classic scale-up challenge primarily rooted in physical phenomena that change with reactor size. Common culprits include:
-
Inefficient Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making it harder to dissipate heat from exothermic reactions.[4] This can lead to localized "hot spots," causing decomposition of reactants or products and promoting side reactions. Solution: Use a reactor with a jacketed cooling system and ensure precise temperature monitoring with an internal probe, not just an external one.
-
Poor Mixing: What constitutes vigorous stirring in a small flask may be inadequate in a large reactor, leading to localized high concentrations of reagents and non-uniform temperature distribution.[4] This can drastically increase the formation of byproducts. Solution: Select an appropriate impeller (e.g., anchor, turbine) for the viscosity of your reaction mixture and determine the optimal agitation speed to ensure homogeneity.
-
Reagent Addition Rate: The rate of adding a reagent becomes far more critical on a large scale. Adding a reagent too quickly can overwhelm the reactor's cooling capacity, leading to a temperature spike and byproduct formation.[4] Solution: Use a calibrated addition funnel or a metering pump to control the addition rate precisely. Profile the addition rate, starting slowly and potentially increasing it as the reaction proceeds, while carefully monitoring the internal temperature.
Q2: I'm observing significant isomeric impurities, particularly 2,5-Dichlorohydroquinone. How can I improve regioselectivity?
A2: The formation of the 2,5-isomer and other chlorinated species is a common problem, especially in direct chlorination approaches. The two-step synthesis from 2,4,6-trichlorophenol is designed to prevent this. If you are still seeing isomers, consider:
-
Starting Material Purity: The primary cause could be impurities in your 2,4,6-trichlorophenol starting material, such as 2,4,5-trichlorophenol. Ensure the purity of your starting material is confirmed by GC or HPLC before starting.
-
Reaction Conditions in Step 1 (Oxidation): While the oxidation of 2,4,6-trichlorophenol is generally selective, deviations from optimal conditions can cause issues. Overly aggressive conditions (high temperature or excess oxidant) could potentially lead to rearrangement or degradation pathways. Adhere strictly to the validated temperature and stoichiometric ranges.
Q3: The reduction of the benzoquinone intermediate (DCBQ) is sluggish and the final product is off-color. What's going wrong?
A3: Hydroquinones are highly sensitive to oxidation, especially under neutral or basic conditions. The off-color (often pink, brown, or purple) indicates the presence of the corresponding quinone, which forms via air oxidation of the desired hydroquinone.
-
Incomplete Reduction: Ensure you are using a sufficient stoichiometric excess of the reducing agent (e.g., sodium dithionite). Monitor the reaction by TLC or HPLC until all the yellow 2,6-dichloro-1,4-benzoquinone has been consumed.
-
Air Oxidation during Workup: This is the most common cause of discoloration. Once the reduction is complete, the this compound solution is highly susceptible to oxidation by atmospheric oxygen. Solution: Perform the workup (filtration, washing) under an inert atmosphere of nitrogen or argon. Degas all solvents (water, washing solvents) before use by sparging with nitrogen.
-
pH Control: The rate of air oxidation is pH-dependent. During workup, keeping the aqueous solution acidic (pH < 4) can significantly slow the rate of re-oxidation to the quinone.
Q4: What is the most effective method for purifying this compound on a multi-kilogram scale?
A4: While column chromatography is excellent for small-scale purification, it is often impractical and expensive for large quantities. Recrystallization is the preferred industrial method.[5]
-
Solvent Selection: The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. A mixed solvent system is often effective. For this compound, consider systems like toluene/heptane or ethyl acetate/hexane.
-
Procedure: Dissolve the crude product in the minimum amount of the hot primary solvent (e.g., toluene). If insoluble impurities are present, perform a hot filtration. Slowly add the anti-solvent (e.g., heptane) until turbidity persists. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Cool further with an ice bath before filtering.
-
Decolorization: If the crude product is highly colored, a pre-treatment with a small amount of activated carbon in the hot dissolution step can be effective at removing colored impurities. Use carbon sparingly, as it can also adsorb your product and reduce yield.
Caption: Troubleshooting logic for common scale-up issues.
Section 3: Validated Experimental Protocols
These protocols are provided as a starting point and should be optimized for your specific equipment and scale.
Protocol 1: Synthesis of 2,6-Dichloro-1,4-benzoquinone (DCBQ)[3]
-
Setup: In a well-ventilated fume hood, equip a jacketed reactor with an overhead stirrer, internal temperature probe, gas inlet tube, and a condenser.
-
Reagents: Charge the reactor with 200 mL of 5% dilute nitric acid. In a separate vessel, dissolve 197.5 g of 2,4,6-trichlorophenol in 600 g of methanol.
-
Reaction: Begin stirring the nitric acid solution and start the slow, controlled addition of the dissolved 2,4,6-trichlorophenol solution.
-
Gas Purge: Simultaneously, begin bubbling oxygen gas (at approx. 2 atm) through the reaction mixture via the gas inlet tube.
-
Temperature Control: Maintain the internal reaction temperature at 20°C using the reactor's cooling jacket. Continue stirring for a minimum of 2 hours.
-
In-Process Check: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), observing the consumption of the starting material.
-
Isolation: Once the reaction is complete, stop the oxygen flow and filter the resulting solid slurry. Wash the yellow crystalline product with cold methanol and then water.
-
Drying: Dry the product under vacuum at 40-50°C to a constant weight. The expected product is 2,6-dichloro-1,4-benzoquinone.
Protocol 2: Reduction to this compound
-
Setup: Equip a clean, dry, jacketed reactor for inert atmosphere work (purged with nitrogen).
-
Reagents: Prepare a solution of sodium dithionite (approx. 2.2 equivalents) in degassed water.
-
Reaction: Charge the reactor with the 2,6-dichloro-1,4-benzoquinone from the previous step and degassed water. Begin stirring to form a slurry.
-
Reduction: Slowly add the sodium dithionite solution to the stirred slurry. The yellow color of the quinone should fade. Maintain the temperature below 30°C.
-
In-Process Check: Monitor by TLC until the yellow spot corresponding to the starting material has completely disappeared.
-
Workup: Once the reaction is complete, cool the mixture to 10-15°C. Acidify the mixture with cold, dilute HCl to a pH of ~2-3 to precipitate the product and improve its stability.
-
Isolation: Filter the resulting off-white solid under a nitrogen blanket. Wash the filter cake with cold, degassed water until the washings are neutral.
-
Drying: Dry the purified this compound under vacuum at 50-60°C. Store the final product under an inert atmosphere, protected from light.
Section 4: Analytical Quality Control
Confirming the purity and identity of the final product is a non-negotiable step. A combination of analytical methods provides the most comprehensive purity profile.[6]
| Analytical Method | Parameter Measured | Typical Application for 2,6-DCHQ |
| HPLC (UV) | Purity (% Area), Impurity Profile | The primary method for quantitative purity assessment. Can resolve 2,6-DCHQ from isomers (e.g., 2,5-DCHQ) and the quinone intermediate. |
| ¹H NMR | Chemical Structure, Molar Purity | Confirms the identity and substitution pattern of the aromatic ring. The spectrum should show a clean singlet for the two equivalent aromatic protons.[7] |
| GC-MS | Volatile Impurities, Mass Confirmation | Useful for detecting residual solvents and confirming the molecular weight of the product and any volatile byproducts.[1] |
| Melting Point | Purity Indication | A sharp melting point within the expected range (Lit. 163-165 °C) indicates high purity. A broad or depressed range suggests impurities.[7] |
| FTIR | Functional Groups | Confirms the presence of key functional groups, such as the broad O-H stretch for the hydroxyl groups and C-Cl stretches.[7] |
Section 5: References
-
This compound | C6H4Cl2O2 | CID 88366 - PubChem. (n.d.). Retrieved January 10, 2024, from [Link]
-
THE PREPARATION OF 2,3-DICYANO-5,6-DICHLOROQUINONE (D.D.Q.) - Canadian Science Publishing. (n.d.). Retrieved January 10, 2024, from [Link]
-
2,6-Dichloro-1,4-benzoquinone | C6H2Cl2O2 | CID 12771 - PubChem. (n.d.). Retrieved January 10, 2024, from [Link]
-
Method for synthetizing 2,6-dichloroquinoxaline by using diketene - Google Patents. (n.d.). Retrieved January 10, 2024, from
-
Process for preparing 2,6-dicholoroquinoxaline - Google Patents. (n.d.). Retrieved January 10, 2024, from
-
This compound - CRO SPLENDID LAB. (n.d.). Retrieved January 10, 2024, from [Link]
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - Wikipedia. (n.d.). Retrieved January 10, 2024, from [Link]
-
A Toxic Disinfection By-Product, 2,6-Dichloro-1,4-Benzoquinone, Identified in Drinking Water | Request PDF - ResearchGate. (n.d.). Retrieved January 10, 2024, from [Link]
-
A toxic disinfection by-product, 2,6-dichloro-1,4-benzoquinone, identified in drinking water - PubMed. (n.d.). Retrieved January 10, 2024, from [Link]
-
2,5-Dichlorohydroquinone | C6H4Cl2O2 | CID 65 - PubChem. (n.d.). Retrieved January 10, 2024, from [Link]
-
Analysis and Occurrence of 2,6-Dichloro-1,4-benzoquinone in Drinking Water by Liquid Chromatography-Tandem Mass Spectrometry - ResearchGate. (n.d.). Retrieved January 10, 2024, from [Link]
-
Optimization of the Synthesis of Chloro Dodecachloro Boron Subphthalocyanine. | Materials Chemistry | ChemRxiv | Cambridge Open Engage. (n.d.). Retrieved January 10, 2024, from [Link]
Sources
- 1. This compound | C6H4Cl2O2 | CID 88366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-DICHLORO-1,4-HYDROQUINONE | 20103-10-0 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,5-DICHLOROHYDROQUINONE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Resolving Poor Solubility of 2,6-Dichlorohydroquinone
Welcome to the technical support center for 2,6-Dichlorohydroquinone. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered during experimentation. We will explore the underlying reasons for poor solubility and provide actionable, evidence-based strategies to overcome them, ensuring the integrity and success of your research.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the solubility of this compound.
Q1: Why is my this compound not dissolving in water?
A1: this compound has low aqueous solubility.[1] This is due to the presence of two hydrophobic chlorine atoms on the benzene ring, which outweighs the hydrophilic character of the two hydroxyl (-OH) groups.[2][3]
Q2: What are the best initial solvents to try for dissolving this compound?
A2: Polar aprotic solvents and alcohols are generally good starting points. Solvents such as dimethyl sulfoxide (DMSO) and methanol are effective at dissolving this compound.[4] It also shows some solubility in other organic solvents like ethanol and acetone.[2]
Q3: Can I heat the solvent to improve solubility?
A3: Yes, for many organic compounds, increasing the temperature will increase the rate of dissolution and overall solubility.[5][6] However, it is crucial to be aware of the compound's thermal stability and the solvent's boiling point. For this compound, gentle heating can be an effective strategy, but always monitor for any signs of degradation.
Q4: Will adjusting the pH of my aqueous solution help?
A4: Yes, pH modification can significantly enhance the solubility of this compound in aqueous media. As a weak acid due to its hydroxyl groups, it will become deprotonated and form a more soluble phenolate salt under basic (higher pH) conditions.[7][8]
Q5: Are there any safety precautions I should take when handling this compound?
A5: Yes, this compound is a hazardous substance. It can cause skin, eye, and respiratory tract irritation, and is harmful if swallowed.[9][10] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[11]
II. In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols to address persistent solubility issues with this compound.
A. Problem: Compound "Oils Out" or Precipitates Upon Addition to Aqueous Buffer
This common issue arises when a concentrated stock solution of this compound in an organic solvent is added to an aqueous medium. The drastic change in solvent polarity causes the compound to crash out of the solution.
Causality Analysis
The root cause is the immiscibility of the organic solvent with the aqueous buffer and the low aqueous solubility of the compound. The hydrophobic nature of this compound drives it to aggregate and separate from the water-based phase.
Troubleshooting Workflow
Caption: Workflow to diagnose and resolve batch-to-batch solubility variations.
Step-by-Step Protocols
1. Particle Size Reduction:
Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate. [12]
-
Protocol:
-
If you have access to micronization equipment, process the solid this compound to achieve a smaller and more uniform particle size.
-
Alternatively, use a mortar and pestle to gently grind the crystals into a fine powder before attempting to dissolve.
-
2. Standardization of Dissolution Procedure:
Ensure that the same dissolution procedure is followed for every experiment to minimize variability.
-
Protocol:
-
Always use the same solvent, temperature, and stirring/agitation method.
-
Define a specific time for dissolution and adhere to it consistently.
-
If heating, use a precisely controlled water bath or heating block.
-
III. Quantitative Data Summary
The following table summarizes the solubility of this compound and related compounds in various solvents. This data can guide your initial solvent selection.
| Compound | Solvent | Solubility | Reference |
| This compound | Water | Insoluble | [13] |
| This compound | Methanol | Slightly Soluble | |
| This compound | DMSO | Slightly Soluble | [4] |
| Chlorohydroquinone (isomer) | Ethanol | Good Solubility | [2] |
| Chlorohydroquinone (isomer) | Acetone | Good Solubility | [2] |
| Chlorohydroquinone (isomer) | Dichloromethane | Good Solubility | [2] |
| Hydroquinone | Water | 6.72 g/L | [14] |
| Hydroquinone | Ethanol | Soluble | [15] |
IV. References
-
Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability. Link
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Link
-
Millqvist-Fureby, A., & Malmsten, M. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. Request PDF. Link
-
Reddit. (2017). Why is hydroxyl hydroquinone soluble at a low and high ph but not a neutral ph? Link
-
Alhajj, N., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls. Link
-
Solubility of Things. Chlorohydroquinone. Link
-
Jaoui, M., et al. (2015). Solubility as a Function of Temperature of Selected Chlorophenols and Nitrophenols in Aqueous Solutions Containing Electrolytes or Surfactants. Request PDF. Link
-
Babu, P. R. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Link
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloroquinone-4-Chloroimide. Link
-
ResearchGate. (n.d.). Effect of pH on adsorption of hydroquinone (a) and phloroglucinol (b). Link
-
Arcs, G., & Toth, K. (2000). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. ResearchGate. Link
-
Solubility of Things. 2,5-dichlorohydroquinone. Link
-
ChemicalBook. (n.d.). 2,6-DICHLORO-1,4-BENZOQUINONE CAS. Link
-
Science.gov. (n.d.). ph responsive hydroquinone-terminated: Topics. Link
-
Guidechem. (n.d.). 2,6-DICHLORO-1,4-BENZOQUINONE 697-91-6 wiki. Link
-
AAT Bioquest. (2022). What factors affect solubility? Link
-
SAFETY DATA SHEET. (2025). Link
-
Ma, K. C., Shiu, W. Y., & Mackay, D. (1993). Aqueous solubilities of chlorinated phenols at 25 .degree.C. ACS Publications. Link
-
OSTI.GOV. (2000). Effects of pH on the aqueous solubility of selected chlorinated phenols. Link
-
Kuzuya, M., et al. (1985). Effect of pH on the emission and absorption characteristics of 2,3-dicyano-p-hydroquinone. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Link
-
ResearchGate. (n.d.). PH effect on the retention of hydroquinone revealing photographic substances by nanofiltration. Link
-
PubChem. (n.d.). This compound. Link
-
ChemicalBook. (n.d.). 2,6-DICHLORO-1,4-HYDROQUINONE. Link
-
CDH Fine Chemical. (n.d.). 2,6-DICHLOROQUINONE-4- CHLOROIMIDE CAS No 101-38-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. Link
-
Benchchem. (n.d.). Application Notes and Protocols for Reactions Involving 2,6-Dichloro-1,4-benzoquinone. Link
-
Fisher Scientific. (n.d.). 2,6-Dichloro-1,4-benzoquinone, 97+%. Link
-
The Pharma Innovation Journal. (2015). Various techniques for solubility enhancement: An overview. Link
-
Sinko, P. J. (2011). Martin's Physical Pharmacy and Pharmaceutical Sciences. Lippincott Williams & Wilkins.
-
PubMed. (1984). A review of chlorinated phenols. Link
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Link
-
ResearchGate. (n.d.). Techniques for solubility enhancement of poorly soluble drugs: An overview. Link
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Link
-
ChemicalBook. (n.d.). 2,6-DICHLORO-1,4-BENZOQUINONE. Link
-
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Link
-
Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Link
-
PubChem. (n.d.). 2,5-Dichlorohydroquinone. Link
-
MDPI. (2020). Action of 2,6-Dichloro-1,4-benzoquinone on the O2-Evolving Activity of Photosystem II in Chlamydomonas reinhardtii Cells with and without Cell Wall: Inhibitory Effect of Its Oxidized Form. Link
-
Reddit. (2021). Solubility of Hydroquinone. Link
-
ResearchGate. (n.d.). A Toxic Disinfection By-Product, 2,6-Dichloro-1,4-Benzoquinone, Identified in Drinking Water. Link
-
ResearchGate. (n.d.). Solubility of Hydroquinone in Different Solvents from 276.65 K to 345.10 K. Link
Sources
- 1. A review of chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2,6-DICHLORO-1,4-HYDROQUINONE | 20103-10-0 [chemicalbook.com]
- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]
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- 8. researchgate.net [researchgate.net]
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- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. guidechem.com [guidechem.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing the Hygroscopic Nature of 2,6-Dichlorohydroquinone
Welcome to the technical support center for 2,6-Dichlorohydroquinone. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable compound in their work. The inherent hygroscopicity of this compound, its tendency to readily absorb moisture from the atmosphere, presents unique challenges in the laboratory.[1][2][3][4] Improper handling can lead to clumping, inaccurate measurements, and potential degradation, ultimately compromising experimental integrity.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges effectively. Our goal is to equip you with the knowledge and protocols necessary to ensure the quality and reliability of your results.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound. Each guide provides a step-by-step protocol and explains the scientific reasoning behind the recommended procedures.
Problem: Inaccurate Mass Measurement and Clumping of Solid
Symptoms:
-
Difficulty in obtaining a stable reading on the analytical balance.
-
The solid appears clumpy or sticky, rather than a free-flowing powder.[1]
-
Visible changes in the material's appearance after brief exposure to the laboratory environment.
Cause: this compound readily absorbs atmospheric moisture due to its hygroscopic nature.[1][2][3][4] This absorbed water adds to the measured mass, leading to inaccurate readings. The moisture also causes particles to agglomerate, resulting in clumping.[1]
Solution: Controlled Weighing Protocol
This protocol is designed to minimize moisture exposure during weighing. For highly sensitive applications, a glove box is the preferred environment.
Materials:
-
Spatula
-
Weighing paper or boat
-
Airtight container with this compound
-
Analytical balance
-
Desiccator or glove box[5]
-
Timer
Step-by-Step Protocol:
-
Equilibration: Before opening, allow the container of this compound to equilibrate to the ambient temperature of the weighing area for at least 30 minutes. This prevents condensation from forming on the cold powder when exposed to warmer, moist air.
-
Minimize Exposure: Perform the weighing process as quickly as possible to limit the time the compound is exposed to the atmosphere.[1]
-
Use of a Controlled Environment:
-
Glove Box (Optimal): If available, conduct all weighing operations inside a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).[5] This provides the most rigorous protection against moisture.
-
Desiccator (Alternative): If a glove box is not available, place the analytical balance inside a large desiccator, if feasible. Alternatively, keep the stock container in a desiccator and only remove it for the brief moment of weighing.
-
-
Weighing by Difference:
-
Place the closed container of this compound on the balance and tare it.
-
Remove the desired amount of solid and quickly re-seal the container.
-
Place the re-sealed container back on the balance. The negative value displayed is the accurate mass of the dispensed solid.
-
-
Direct Weighing (with caution):
-
Tare the weighing boat on the balance.
-
Quickly add the this compound to the boat and record the mass as soon as the reading stabilizes.
-
Be aware that the mass may slowly increase as the substance absorbs moisture.
-
Problem: Unexpected Reaction Outcomes or Poor Solubility
Symptoms:
-
A reaction involving this compound fails to go to completion or yields unexpected byproducts.
-
The compound does not fully dissolve in a solvent in which it is reported to be soluble.
Cause: The presence of excess water, absorbed due to the compound's hygroscopicity, can act as an unwanted reagent or change the polarity of the solvent system. In many organic reactions, water can interfere with catalysts, react with sensitive reagents, or promote side reactions. Hydroquinones, in general, can be susceptible to oxidation, and the presence of moisture can facilitate degradation pathways, potentially leading to the formation of colored impurities like quinones.[6][7][8]
Solution: Pre-Drying and Anhydrous Handling Techniques
Step-by-Step Protocol for Drying this compound:
-
Assessment: Before drying, assess the extent of moisture absorption. If the material is heavily clumped, drying is highly recommended.
-
Vacuum Oven Drying:
-
Spread a thin layer of the this compound in a glass drying dish.
-
Place the dish in a vacuum oven.
-
Gently heat the sample under vacuum. A mild temperature (e.g., 40-50 °C) is often sufficient. Caution: Consult the material's safety data sheet (SDS) for decomposition temperature to avoid degradation.[1]
-
Dry for several hours or until a constant weight is achieved.
-
-
Desiccator Drying: For less absorbed moisture, placing the compound in a vacuum desiccator containing a strong desiccant (e.g., phosphorus pentoxide or fresh silica gel) for 24-48 hours can be effective.[2][9]
-
Post-Drying Handling: Once dried, the compound should be handled exclusively under anhydrous conditions, for example, within a glove box or using Schlenk line techniques, to prevent re-absorption of moisture.[10]
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is this compound susceptible to it?
A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[2][11] this compound possesses polar hydroxyl (-OH) groups which can form hydrogen bonds with water molecules in the air, making it prone to moisture absorption.
Q2: How should I store this compound to maintain its integrity?
A: To minimize moisture absorption, this compound should be stored in a tightly sealed, airtight container.[1] For enhanced protection, this primary container can be placed inside a secondary container, such as a heat-sealed foil bag or a larger jar, along with desiccant pouches.[9][12] Store the package in a cool, dry place.
Q3: Can I use this compound that has clumped together?
A: While you can break up clumps with a spatula, this does not remove the absorbed moisture.[1] For non-critical applications, this may be acceptable. However, for reactions sensitive to water or requiring precise concentrations, the material should be dried before use as described in the troubleshooting guide above.[13]
Q4: My this compound has developed a slight color. Is it still usable?
A: The development of a yellow or brownish hue can indicate oxidation, a process that can be accelerated by the presence of moisture.[7][8] The primary oxidation product of a hydroquinone is the corresponding quinone. For high-purity applications, such as in drug development, it is recommended to use fresh, uncolored material. The purity of the discolored material should be checked by an appropriate analytical method (e.g., HPLC, NMR) before use.
Q5: What are the best practices for handling hygroscopic reagents in a general lab setting without a glove box?
A:
-
Work Efficiently: Minimize the time the container is open to the atmosphere.[1] Have all necessary equipment ready before you open the stock bottle.
-
Use Desiccators: Always store hygroscopic chemicals in a desiccator containing an active desiccant.[2][9]
-
Small Aliquots: For frequently used reagents, consider aliquoting the bulk material into smaller, single-use vials under a dry atmosphere (if possible). This limits the exposure of the entire stock to moisture during each use.
-
Inert Gas Blanket: When dispensing the powder, you can gently flush the headspace of the container with a dry inert gas like nitrogen or argon before sealing to displace moist air.
Visual Workflow and Logic Diagrams
Diagram 1: Decision Workflow for Handling this compound
Caption: Decision tree for handling this compound based on experimental sensitivity.
Diagram 2: Troubleshooting Logic for Failed Reactions
Caption: Troubleshooting flowchart for diagnosing reaction failures involving this compound.
Summary of Storage Recommendations
| Condition | Recommendation | Rationale |
| Container | Tightly sealed, airtight glass or polypropylene bottle. | Prevents direct contact with atmospheric moisture.[1] |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon, Nitrogen) if possible. | Displaces moist air from the container's headspace. |
| Location | Cool, dry, and dark place. | Reduces the rate of moisture absorption and potential light- or heat-induced degradation.[1][6] |
| Secondary Containment | Place the primary container in a desiccator or a sealed bag with desiccant packs. | Provides an additional barrier against moisture, especially for long-term storage or in humid environments.[2][9] |
References
-
TutorChase. How do you handle hygroscopic solutes in the lab?[Link]
-
HepatoChem. How do you handle hygroscopic salts?[Link]
-
Ibis Scientific, LLC. The Role of Desiccants in Protecting Hygroscopic Chemicals.[Link]
-
ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake?[Link]
-
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds.[Link]
-
University of Rochester, Department of Chemistry. How To: Store Reagents.[Link]
-
Cole-Parmer. Material Safety Data Sheet - 2,6-Dichloroquinone-4-Chloroimide.[Link]
-
ResearchGate. Hygroscopic material packing.[Link]
-
ACS Publications. Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe.[Link]
-
Alfa Aesar. Safety Data Sheet - 2,3-Dichloroquinoxaline.[Link]
-
NIH National Library of Medicine. Tuning the Transdermal Delivery of Hydroquinone upon Formulation with Novel Permeation Enhancers.[Link]
-
PubChem. This compound.[Link]
-
Cheméo. Chemical Properties of this compound (CAS 20103-10-0).[Link]
-
ResearchGate. Effects of Various Storage Conditions and Alterations of Antioxidant Contents on Chromatic Aberration of Hydroquinone Ointment.[Link]
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ScienceDirect. A hydroquinone formulation with increased stability and decreased potential for irritation.[Link]
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ResearchGate. Chemical stability of HQ formulations upon storage at different...[Link]
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Wikipedia. Hydroquinone.[Link]
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CRO SPLENDID LAB. This compound.[Link]
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PubChemLite. This compound (C6H4Cl2O2).[Link]
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- 4. 2,6-DICHLORO-1,4-HYDROQUINONE CAS#: 20103-10-0 [amp.chemicalbook.com]
- 5. hepatochem.com [hepatochem.com]
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- 13. How To [chem.rochester.edu]
Technical Support Center: Improving Reaction Selectivity with 2,6-Dichlorohydroquinone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Dichlorohydroquinone. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this versatile but challenging reagent. Our focus is on providing practical, field-proven insights to enhance the selectivity and success of your reactions.
Section 1: Understanding the Core Challenge: The Reactivity of this compound
This compound (2,6-DCHQ) is a symmetrically substituted hydroquinone.[1] Its chemical behavior is dictated by two primary features: the two acidic hydroxyl groups and the electron-rich aromatic ring. The two electron-withdrawing chlorine atoms modulate the acidity of the hydroxyl groups and influence the molecule's redox potential. The principal challenge in working with 2,6-DCHQ is its high propensity for oxidation to the corresponding 2,6-dichloro-1,4-benzoquinone (2,6-DCBQ), a reactive electrophile.[2][3] This oxidation can occur from atmospheric oxygen, especially under basic conditions, or from various reagents, leading to unwanted side products and complex purification challenges.[4][5] Achieving selective functionalization of one hydroxyl group over the other, or preventing undesired C-alkylation, requires careful control over reaction conditions.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is controlling selectivity in reactions with this compound so challenging?
A1: The challenge arises from three main factors:
-
Symmetrical Hydroxyl Groups: The two hydroxyl groups have very similar chemical environments and pKa values, making it difficult for reagents to distinguish between them. Standard conditions often lead to a statistical mixture of mono-substituted, di-substituted, and unreacted starting material.
-
Ease of Oxidation: The hydroquinone moiety is readily oxidized to the corresponding 1,4-benzoquinone.[5] This is a major competing reaction pathway that consumes starting material and introduces highly reactive, colored impurities into your reaction mixture.
-
Ring Reactivity: While the primary reactions involve the hydroxyl groups (O-functionalization), the electron-rich aromatic ring can sometimes undergo electrophilic substitution or C-alkylation, especially under harsh conditions, leading to a complex product profile.
Q2: My solution of this compound darkens upon adding a base or on standing. What is happening and how can I prevent it?
A2: The darkening of your solution is a classic indicator of oxidation. The colorless hydroquinone is being converted to the yellow or brown 2,6-dichloro-1,4-benzoquinone.[6] This process is often base-catalyzed and accelerated by the presence of atmospheric oxygen.
Causality: Under basic conditions, the hydroxyl groups are deprotonated to form phenolate anions. These electron-rich species are significantly more susceptible to oxidation than the neutral hydroquinone.
Prevention Strategy:
-
Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Perform your reactions under an inert atmosphere of nitrogen or argon. This involves using Schlenk techniques or a glovebox.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
Antioxidants: In some applications, adding a small quantity of a reducing agent like sodium dithionite (Na₂S₂O₄) can help scavenge trace oxygen and prevent oxidation, though this may interfere with subsequent steps.[7]
Q3: How can I achieve selective mono-functionalization (e.g., mono-alkylation or mono-acylation)?
A3: Achieving high selectivity for mono-functionalization is a significant challenge due to the molecule's symmetry. The most robust strategy involves the use of protecting groups.[8][9]
The Logic of Protection: By protecting one hydroxyl group, you effectively block it from reacting. You can then perform your desired reaction on the remaining free hydroxyl group. A final deprotection step reveals the mono-functionalized product. This multi-step process often provides much cleaner results and higher yields of the desired isomer compared to direct methods. A common strategy is to first protect both hydroxyl groups with a protecting group that can be selectively cleaved from one position, or to use statistical methods to create the di-protected and mono-protected species and isolate the mono-protected intermediate.
A more direct, but often lower-yielding, approach involves carefully controlling stoichiometry. Using a slight sub-stoichiometric amount of your electrophile (e.g., 0.8-0.9 equivalents) and a weak, non-nucleophilic base can favor mono-substitution. However, this typically results in a mixture that requires careful chromatographic separation.
Q4: What factors influence O- vs. C-alkylation in reactions with phenolates?
A4: The competition between O-alkylation (reaction at the oxygen) and C-alkylation (reaction at a carbon on the aromatic ring) is governed by Hard and Soft Acid and Base (HSAB) theory and reaction conditions.
-
The Nucleophile: The phenolate anion is an ambident nucleophile, meaning it can react at two different sites (the "hard" oxygen center or the "soft" carbon centers of the ring).
-
The Electrophile: "Hard" electrophiles (e.g., acyl chlorides, silyl chlorides) will preferentially react at the hard oxygen site. "Softer" electrophiles (e.g., allyl or benzyl halides) have a higher tendency to react at the softer carbon positions.
-
Solvent: Polar aprotic solvents (like DMF or DMSO) solvate the cation of the base but leave the phenolate anion relatively free, enhancing its reactivity and favoring O-alkylation. Polar protic solvents (like ethanol or water) can hydrogen-bond with the oxygen atom, reducing its nucleophilicity and potentially increasing the proportion of C-alkylation.
-
Temperature: Higher reaction temperatures often favor the thermodynamically more stable product, which can sometimes be the C-alkylated isomer.
Section 3: Troubleshooting Guide for Common Selectivity Issues
This section addresses specific experimental failures in a direct Q&A format.
Caption: Troubleshooting workflow for reactions involving this compound.
Issue 1: My reaction gives a mixture of mono- and di-substituted products.
-
Plausible Cause: This is the expected outcome when using >1 equivalent of base and/or electrophile. The first substitution does not sufficiently deactivate the second hydroxyl group to prevent a subsequent reaction.
-
Solution Pathway:
-
Stoichiometry Control: Use precisely 1.0 equivalent of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) and 0.9-1.0 equivalents of your electrophile. This statistically favors mono-substitution but will likely leave unreacted starting material.
-
Protecting Group Strategy: For the highest selectivity, this is the recommended path. Protect both hydroxyls, selectively deprotect one, react, and then deprotect the second. Alternatively, use a bulky protecting group that might sterically hinder di-protection.[9] (See Protocol 4.1).
-
Issue 2: My main product appears to be the yellow/brown 2,6-dichloro-1,4-benzoquinone.
-
Plausible Cause: Your reaction conditions are promoting the oxidation of the hydroquinone starting material. This is almost certainly due to the presence of oxygen, especially if your reaction is run under basic conditions.
-
Solution Pathway:
-
Rigorous Inert Atmosphere: Immediately implement the use of an inert atmosphere (N₂ or Ar).
-
Degas Solvents: Ensure all solvents are thoroughly deoxygenated before use.
-
Base Addition: Add the base to the reaction mixture after ensuring the system is inert. Add it slowly and at a reduced temperature if the reaction is exothermic.
-
Reagent Purity: Ensure none of your other reagents have oxidizing properties. For instance, some metal catalysts can facilitate oxidation.[5]
-
Issue 3: I am getting a complex product mixture that is difficult to purify, and I suspect C-alkylation.
-
Plausible Cause: The reaction conditions are favoring reaction on the aromatic ring instead of the hydroxyl oxygen. This is more common with "soft" electrophiles (like allyl bromide) and may be exacerbated by solvent choice or high temperatures.
-
Solution Pathway:
-
Solvent Change: Switch to a polar aprotic solvent like DMF or acetonitrile. These solvents enhance the nucleophilicity of the oxygen atom, favoring O-alkylation.
-
Counter-ion Effect: The choice of base matters. Bases with larger, "softer" cations (like cesium or potassium) can lead to a "freer" phenolate anion, which is more likely to O-alkylate.
-
Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even lower and slowly warm as needed while monitoring by TLC.
-
Section 4: Key Experimental Protocols for Enhancing Selectivity
Data Presentation: Common Protecting Groups for Hydroxyls
The table below summarizes common protecting groups suitable for hydroquinones, providing a basis for selecting the right strategy for your multi-step synthesis.[8][10]
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability Notes |
| Benzyl Ether | Bn | BnBr or BnCl, NaH, DMF | H₂, Pd/C (Hydrogenolysis) | Stable to most acids/bases. Not stable to strong oxidizing/reducing agents. |
| Methoxymethyl Ether | MOM | MOMCl, DIPEA, DCM | Acidic conditions (e.g., HCl in MeOH) | Stable to bases, nucleophiles, and mild reducing agents. Acid labile. |
| tert-Butyldimethylsilyl Ether | TBDMS | TBDMSCl, Imidazole, DMF | Fluoride source (TBAF, HF) or acid | Stable to base and mild acid. Bulky, which can impart steric selectivity. |
| Acetate Ester | Ac | Ac₂O, Pyridine | Mild base (K₂CO₃, MeOH) or acid | Base labile. Good for temporary protection. Not stable to strong nucleophiles. |
Protocol 4.1: General Procedure for Selective Mono-alkylation using a Benzyl Protecting Group Strategy
This protocol outlines a reliable, three-step method to achieve clean mono-alkylation.
Caption: Workflow for selective mono-alkylation using a protecting group strategy.
Step 1: Di-protection of this compound
-
Under an argon atmosphere, suspend sodium hydride (2.2 eq., 60% dispersion in mineral oil) in anhydrous DMF in a flame-dried flask.
-
Cool the suspension to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (2.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2,6-dichloro-1,4-bis(benzyloxy)benzene.
Step 2: Mono-Deprotection and Alkylation (Note: Selective mono-debenzylation can be challenging. This step often requires careful monitoring and may produce some di-deprotected starting material. Alternative protecting groups with orthogonal cleavage conditions can be considered for more complex syntheses.[8])
-
Dissolve the di-protected ether (1.0 eq.) in a suitable solvent (e.g., EtOAc/EtOH mixture).
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Subject the mixture to an atmosphere of H₂ (1 atm, balloon) and monitor the reaction progress carefully by TLC. The goal is to stop the reaction when a significant amount of the mono-deprotected product has formed.
-
Filter the reaction through Celite to remove the catalyst and concentrate the filtrate. Purify via column chromatography to isolate the mono-protected phenol.
-
Dissolve the isolated mono-protected phenol (1.0 eq.) in anhydrous DMF. Add potassium carbonate (1.5 eq.) and the desired alkylating agent (R-X, 1.1 eq.).
-
Stir the mixture at room temperature (or heat gently if required) until the reaction is complete by TLC.
-
Work up the reaction as described in Step 1 to isolate the mono-alkylated, mono-protected intermediate.
Step 3: Final Deprotection
-
Dissolve the product from Step 2 in ethanol.
-
Add a catalytic amount of Pd/C.
-
Subject the mixture to an atmosphere of H₂ (1 atm) and stir until the reaction is complete.
-
Filter through Celite and concentrate to yield the final, purified mono-alkylated this compound.
Protocol 4.2: Procedure for Minimizing Oxidation During Reactions
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (N₂ or Ar).
-
Solvent Preparation: Use anhydrous, deoxygenated solvents. A simple method for deoxygenation is to bubble argon or nitrogen through the solvent for at least 30 minutes prior to use.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas. Use septa and cannulation techniques for reagent transfer.
-
Reagent Addition: Add the this compound and solvent to the reaction flask and ensure the system is purged with inert gas.
-
Inerting the Solution: Bubble inert gas through the solution for 5-10 minutes.
-
Base/Reagent Addition: Add any bases or other reagents via syringe or cannula while maintaining a positive pressure of inert gas. If adding a solid, do so under a strong counter-flow of inert gas.
-
Reaction and Work-up: Maintain the inert atmosphere throughout the entire reaction period. For the work-up, it is advisable to quench the reaction with a deoxygenated acidic solution to neutralize any phenolate and protonate the hydroquinone, which is less susceptible to oxidation than its conjugate base.
By implementing these robust protocols and understanding the underlying chemical principles, researchers can significantly improve the selectivity and outcomes of their reactions with this compound.
References
-
Mukhtarova, M., et al. (2025). Development of Selective Catalysts for Hydroprocessing of Phenol Production By-products: Hydroquinone and Catechol. Catalysis Letters. Available at: [Link]
-
ResearchGate. (n.d.). Reaction scheme for hydroquinone. Retrieved from ResearchGate. Available at: [Link]
-
Kobe University. (2025). Selective Synthesis of Hydroquinone via the Liquid-phase Oxidation of Benzene over Cu(II). Available at: [Link]
-
Semantic Scholar. (n.d.). Development of Selective Catalysts for Hydroprocessing of Phenol Production By-products: Hydroquinone and Catechol. Retrieved from Semantic Scholar. Available at: [Link]
-
MDPI. (n.d.). Recent Advances in Aromatic Hydroxylation to Phenol and Hydroquinone Using H₂O₂. Catalysts. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (n.d.). Hydroxyquinones: Synthesis and Reactivity. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
-
ResearchGate. (n.d.). Selective determination of hydroquinone in the presence of catechol based on over-oxidized poly(hydroquinone). Retrieved from ResearchGate. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C6H4Cl2O2). University of Luxembourg. Available at: [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link]
-
PubMed Central. (n.d.). Synthetic Strategies to Terpene Quinones/Hydroquinones. National Center for Biotechnology Information. Available at: [Link]
-
Royal Society of Chemistry. (2022). Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds. Analytical Methods. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of 2,6- and 2,7-disubstituted anthraquinones. Retrieved from ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Hydroquinone-Based Anion Receptors for Redox-Switchable Chloride Binding. Molecules. Available at: [Link]
-
PubChem. (n.d.). 2,5-Dichlorohydroquinone. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 2,6-Dichloro-1,4-benzoquinone. National Center for Biotechnology Information. Available at: [Link]
-
PubMed. (2017). Formation of 2,6-dichloro-1,4-benzoquinone from aromatic compounds after chlorination. National Center for Biotechnology Information. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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- 4. Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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Navigating the Labyrinth: A Technical Support Guide to 2,6-Dichlorohydroquinone Stability in Solution
Welcome, researchers, to a dedicated resource for overcoming the inherent stability challenges of 2,6-Dichlorohydroquinone (2,6-DCHQ) in solution. This guide is born from extensive experience in supporting drug development professionals and academic scientists. It is designed to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experimental workflows. The stability of 2,6-DCHQ is a critical parameter, influencing the reproducibility of your results and the integrity of your research. Let us navigate this challenge together.
I. The Core Challenge: Understanding the Instability of this compound
At its heart, the instability of 2,6-DCHQ is a story of oxidation. Like its parent compound, hydroquinone, 2,6-DCHQ is highly susceptible to oxidation, a process that is often accelerated by dissolved oxygen, light, and elevated pH. This degradation pathway converts the hydroquinone to the corresponding p-benzoquinone, in this case, 2,6-dichloro-1,4-benzoquinone (DCBQ). This transformation is not merely a loss of the active compound; it introduces a new, reactive species into your system, which can have unintended consequences. A primary indicator of this degradation is a color change in the solution, often turning yellow or brown.
II. Troubleshooting Guide: From Preparation to Analysis
This section is structured to address common issues encountered during the handling of 2,6-DCHQ solutions.
Issue 1: Rapid Discoloration of a Freshly Prepared 2,6-DCHQ Solution
-
Question: I've just dissolved my 2,6-DCHQ, and the solution is already turning yellow. What's happening, and how can I prevent it?
-
Answer: This rapid discoloration is a classic sign of oxidation. The primary culprits are dissolved oxygen in your solvent and exposure to ambient light. Here’s a systematic approach to mitigate this:
-
Deoxygenate Your Solvent: Before dissolving the 2,6-DCHQ, it is crucial to remove dissolved oxygen from your solvent. This can be achieved by:
-
Sparging with an Inert Gas: Bubble an inert gas, such as nitrogen or argon, through the solvent for at least 15-30 minutes.
-
Freeze-Pump-Thaw Cycles: For highly sensitive applications, perform at least three freeze-pump-thaw cycles.
-
-
Work Under an Inert Atmosphere: Whenever possible, handle the solid 2,6-DCHQ and prepare the solution in a glove box or under a gentle stream of an inert gas.
-
Use Amber Glassware: Protect your solution from light by using amber vials or by wrapping your glassware in aluminum foil.
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Question: I'm seeing significant variability in the dose-response of my cells to 2,6-DCHQ between experiments. Could this be a stability issue?
-
Answer: Absolutely. If the concentration of your active compound is decreasing over the course of your experiment due to degradation, you will observe inconsistent biological effects. To address this:
-
Prepare Fresh Solutions: Always prepare your 2,6-DCHQ solutions immediately before use. Avoid storing stock solutions for extended periods unless you have validated their stability under your specific storage conditions.
-
Incorporate an Antioxidant: The addition of a suitable antioxidant can significantly prolong the stability of your 2,6-DCHQ solution.[1] We will delve deeper into antioxidant selection in the FAQ section.
-
pH Control: The rate of hydroquinone oxidation is pH-dependent, increasing at higher pH values.[1] Ensure your experimental buffer is maintained at a slightly acidic to neutral pH (ideally below 7.0) if your experimental system allows.
-
Issue 3: Precipitate Formation in Stock Solutions
-
Question: I've prepared a concentrated stock solution of 2,6-DCHQ in an organic solvent, and now I see a precipitate. What should I do?
-
Answer: Precipitate formation can be due to a few factors. Here's how to troubleshoot:
-
Solubility Limits: You may have exceeded the solubility limit of 2,6-DCHQ in your chosen solvent. Consult solubility data and consider preparing a slightly less concentrated stock solution.
-
Temperature Effects: If you are storing your stock solution at a low temperature (e.g., 4°C or -20°C), the compound may be precipitating out. Before use, allow the solution to come to room temperature and ensure the precipitate has fully redissolved. Gentle warming or sonication can aid this process.
-
Degradation Products: It is possible that the precipitate consists of degradation products, which may have different solubility profiles. If the precipitate does not redissolve upon warming, it is best to discard the solution and prepare a fresh one.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway is oxidation. The two hydroxyl groups of the hydroquinone are oxidized to form the corresponding quinone, 2,6-dichloro-1,4-benzoquinone (DCBQ). This process involves the loss of two protons and two electrons.
Sources
Validation & Comparative
A Comparative Analysis of the Antioxidant Efficacy of 2,6-Dichlorohydroquinone and Hydroquinone: A Technical Guide for Researchers
This guide provides a comprehensive comparison of the antioxidant properties of 2,6-Dichlorohydroquinone and its parent compound, hydroquinone. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships, mechanistic principles, and experimental methodologies for evaluating the antioxidant efficacy of these compounds. While direct comparative quantitative data for this compound is not extensively available in the public domain, this guide synthesizes existing knowledge on hydroquinone's antioxidant capacity and the effects of halogenation to provide a scientifically grounded comparison.
Introduction: The Hydroquinone Scaffold and its Antioxidant Potential
Hydroquinone and its derivatives are a class of phenolic compounds recognized for their potent antioxidant properties. Their ability to scavenge free radicals and mitigate oxidative stress makes them valuable molecules in various applications, including pharmaceuticals, polymer chemistry, and cosmetics. The core mechanism of their antioxidant action lies in the ability of the hydroxyl groups to donate hydrogen atoms, thereby neutralizing reactive oxygen species (ROS) and terminating damaging radical chain reactions.[1]
This guide focuses on a comparative analysis of hydroquinone and its chlorinated analog, this compound, to elucidate the impact of halogen substitution on antioxidant efficacy.
Chemical Structures and Properties
A fundamental understanding of the chemical structures of hydroquinone and this compound is crucial for interpreting their antioxidant activity.
Caption: Chemical structures of Hydroquinone and this compound.
Hydroquinone possesses a simple aromatic ring with two hydroxyl groups in a para position. In this compound, two chlorine atoms are substituted at the ortho positions relative to one of the hydroxyl groups. This substitution significantly influences the electronic properties of the molecule, which in turn affects its antioxidant capacity.
The Antioxidant Mechanism of Hydroquinones
The primary antioxidant mechanism of hydroquinones involves the donation of a hydrogen atom from one of their hydroxyl groups to a free radical (R•), thus neutralizing it. This process generates a relatively stable semiquinone radical intermediate. The semiquinone radical can then donate a second hydrogen atom to another free radical, forming a stable quinone.
Caption: Experimental workflow for the DPPH assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle.
-
Prepare stock solutions of this compound, hydroquinone, and a positive control (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each sample dilution to triplicate wells.
-
Add the same volume of the solvent to the blank wells.
-
Add the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the % inhibition against the concentration of each compound and determine the IC50 value from the resulting curve.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Step-by-Step Protocol:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound, hydroquinone, and a positive control (e.g., Trolox).
-
Add a small volume of each sample dilution to a test tube or microplate well.
-
Add a larger volume of the diluted ABTS•+ solution to each tube/well and mix thoroughly.
-
Allow the reaction to proceed for a set time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.
-
Determine the IC50 value for each compound.
-
Cellular Antioxidant Assay (CAA)
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Caption: Experimental workflow for the Cellular Antioxidant Assay (CAA).
Step-by-Step Protocol:
-
Cell Culture:
-
Seed a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well, black-walled, clear-bottom plate and culture until confluent.
-
-
Cell Treatment:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with a solution containing 2',7'-Dichlorofluorescin diacetate (DCFH-DA) and the test compounds (this compound, hydroquinone) or a standard (e.g., quercetin) for 1 hour.
-
-
Induction of Oxidative Stress:
-
Wash the cells to remove the treatment solution.
-
Add a solution of a peroxyl radical initiator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), to induce cellular oxidative stress.
-
-
Measurement and Analysis:
-
Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals (e.g., every 5 minutes) for 1 hour using a fluorescence plate reader.
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot for each sample.
-
The Cellular Antioxidant Activity (CAA) value is calculated as the percentage reduction in AUC for the treated cells compared to the control (cells treated with AAPH only).
-
Conclusion
While a definitive quantitative comparison of the antioxidant efficacy of this compound and hydroquinone is hampered by a lack of direct experimental data for the chlorinated analog, a strong scientific rationale supports the hypothesis of its superior performance. The principles of structure-activity relationships suggest that the electron-withdrawing chlorine atoms in this compound stabilize the semiquinone radical intermediate, a key factor in enhancing antioxidant capacity.
To validate this hypothesis and provide a conclusive comparison, further experimental investigation is warranted. The detailed protocols provided in this guide offer a robust framework for researchers to conduct such studies using established and reliable methodologies. The resulting data will be invaluable for the rational design and development of novel antioxidant agents for a wide range of scientific and therapeutic applications.
References
Sources
A Researcher's Guide to Chlorinated Hydroquinones: A Comparative Analysis of 2,6-Dichlorohydroquinone and Its Congeners
Introduction: The Double-Edged Sword of Chlorinated Hydroquinones in Research
Hydroquinone, a simple aromatic diol, is a foundational structure in biochemistry and chemical synthesis.[1] However, the addition of chlorine atoms to its benzene ring dramatically alters its physicochemical properties and biological activity, creating a class of compounds—chlorinated hydroquinones—of significant interest to researchers in toxicology, cell biology, and drug development. These compounds are frequently studied as metabolites of widespread environmental pollutants like pentachlorophenol (PCP), a biocide and wood preservative.[2][3] Understanding their comparative behavior is crucial for elucidating mechanisms of toxicity, designing novel therapeutic strategies, and assessing environmental impact.
This guide provides an in-depth comparison of 2,6-dichlorohydroquinone (2,6-DCHQ) with other key chlorinated hydroquinones, including monochlorohydroquinone (MCHQ), trichlorohydroquinone (TrCHQ), and the extensively studied tetrachlorohydroquinone (TCHQ). We will move beyond a simple cataloging of properties to explain the causal relationships between chemical structure and biological function, providing field-proven experimental protocols to empower your research.
Comparative Physicochemical Properties
The degree and position of chlorination on the hydroquinone ring directly influence the molecule's electron distribution, size, and reactivity. This is most evident in properties like molecular weight, melting point, and redox potential.
| Property | Monochlorohydroquinone (MCHQ) | This compound (2,6-DCHQ) | Trichlorohydroquinone (TrCHQ) | Tetrachlorohydroquinone (TCHQ) |
| Molecular Formula | C₆H₅ClO₂ | C₆H₄Cl₂O₂ | C₆H₃Cl₃O₂ | C₆H₂Cl₄O₂ |
| Molecular Weight | 144.55 g/mol | 179.00 g/mol [4] | 213.45 g/mol | 247.89 g/mol [5] |
| Melting Point | 100 °C[6] | 157-158 °C | ~142-144 °C | ~232-233 °C |
| Appearance | White to light-tan crystals[6] | Dark Green to Dark Brown Solid | Colorless crystals | Light beige crystalline powder[5] |
| Solubility | Very soluble in water and alcohol[6] | Slightly soluble in DMSO and Methanol | Data not readily available | Soluble in DMF, DMSO, Ethanol[5] |
| Redox Potential | Lowest | Intermediate | High | Highest |
Note: Specific redox potential values are highly dependent on experimental conditions (pH, solvent). The trend reflects the increasing electron-withdrawing effect of chlorine atoms, which makes the corresponding quinone a better electron acceptor.[7][8][9]
In-Depth Compound Profiles and Mechanistic Insights
This compound (2,6-DCHQ): The Antioxidant Metabolite
2,6-DCHQ is a key metabolite in the degradation pathway of PCP by microorganisms like Sphingobium chlorophenolicum.[4] Its symmetrical chlorination imparts unique properties.
-
Key Characteristics: The chlorination of the hydroquinone ring in 2,6-DCHQ is reported to increase its antioxidative activity. This is a crucial point of differentiation from more heavily chlorinated congeners, which are primarily associated with inducing oxidative stress.
-
Research Applications: 2,6-DCHQ is a valuable tool for studying the enzymology of pollutant degradation. For instance, the enzyme 2,6-dichloro-p-hydroquinone 1,2-dioxygenase (PcpA) specifically targets this molecule to cleave its aromatic ring, a critical step in detoxification pathways.
Tetrachlorohydroquinone (TCHQ): The Potent Toxicant
TCHQ is the major and most toxic metabolite of PCP in mammalian systems.[2][10] Its high degree of chlorination makes it a potent inducer of cellular stress.
-
Key Characteristics: TCHQ is a powerful generator of reactive oxygen species (ROS).[2][3] It autoxidizes to its semiquinone radical, which can then reduce molecular oxygen to superoxide, initiating a cascade of oxidative damage.[2][10] This mechanism is central to its toxicity.
-
Mechanism of Action: Research has shown that TCHQ-induced ROS production leads to the loss of mitochondrial membrane potential, depletion of cellular glutathione (GSH), and DNA damage.[2][5][10] Interestingly, high levels of TCHQ-induced oxidative stress can inhibit apoptosis and drive cells toward necrotic cell death.[2][3]
-
Research Applications: TCHQ serves as a model compound for investigating the mechanisms of chemically-induced oxidative stress, mitochondrial dysfunction, and necrotic cell death.[2] It is frequently used to study the cellular response to severe oxidative insults and the potential protective effects of antioxidants.
Trichlorohydroquinone (TrCHQ) and Monochlorohydroquinone (MCHQ): The Intermediates
Less studied than their di- and tetra-chlorinated counterparts, TrCHQ and MCHQ are nonetheless important intermediates in the metabolic pathways of chlorinated phenols. They represent steps along a continuum of toxicity and reactivity. Their study is essential for building a complete picture of pollutant degradation and the structure-activity relationships within this chemical class.
Comparative Analysis in Key Research Applications
Toxicology and Cytotoxicity: A Clear Dose-Response with Chlorination
The primary mechanism of toxicity for chlorinated hydroquinones is the induction of oxidative stress, which correlates with their redox potential and degree of chlorination.[9]
-
Causality: The electron-withdrawing chlorine atoms increase the redox potential of the molecule, making it easier for it to undergo redox cycling and produce ROS. More chlorine atoms lead to a higher redox potential and generally greater toxicity.
-
Experimental Evidence: Tetrachlorohydroquinone (TCHQ) is consistently shown to be more toxic than its parent compound, PCP.[3] It is highly cytotoxic to various cell types, including liver cells and splenocytes.[2][5] For example, TCHQ is cytotoxic to RTL-W1 rainbow trout liver cells with an EC₅₀ of just 1.55 µM.[5] While specific comparative IC50 values for the full series are scarce in a single study, the literature strongly supports a toxicity trend of TCHQ > TrCHQ > DCHQ > MCHQ.
Comparative Cytotoxicity Data (Selected)
| Compound | Cell Line | Assay | IC50 / EC50 Value (µM) | Key Finding | Reference |
| Tetrachlorohydroquinone (TCHQ) | RTL-W1 (Trout Liver) | Neutral Red | 1.55 | Highly cytotoxic | [5] |
| Hydroquinone | A431 (Skin Carcinoma) | MTT | > 100 (at 24h) | Low toxicity at 24h | [11] |
| Hydroquinone | 3T3 (Mouse Fibroblast) | MTT | ~250 | Moderate toxicity | [12] |
This table illustrates the significant increase in cytotoxicity imparted by heavy chlorination compared to the parent hydroquinone molecule.
Redox Biology: Probing Oxidative Stress Pathways
Chlorinated hydroquinones are excellent tools for studying cellular responses to oxidative stress. The choice of which compound to use depends on the desired severity of the insult.
-
TCHQ for Severe Stress: TCHQ is the compound of choice for inducing massive and sudden ROS production, leading to outcomes like necrosis.[2][3] It allows researchers to investigate cellular defenses against overwhelming oxidative damage and the signaling pathways that determine the switch between apoptosis and necrosis.
-
2,6-DCHQ for Milder or Enzymatic Studies: Due to its reported antioxidative properties and its role as a specific enzyme substrate, 2,6-DCHQ is better suited for studying enzymatic detoxification processes or potentially milder, more nuanced redox effects.
Visualizing the Science
Metabolic Pathway of Pentachlorophenol (PCP)
The following diagram illustrates the sequential dechlorination of PCP, highlighting the formation of various chlorinated hydroquinone intermediates.
Caption: Metabolic degradation of PCP to chlorinated hydroquinones.
Experimental Workflow: Comparative Cytotoxicity
This workflow outlines the key steps for comparing the cytotoxic effects of different chlorinated hydroquinones using a standard MTT assay.
Caption: Workflow for an MTT-based comparative cytotoxicity assay.
Experimental Protocols
Protocol 1: Comparative Cytotoxicity via MTT Assay
This protocol provides a framework for assessing the cytotoxic potential of chlorinated hydroquinones by measuring cellular metabolic activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where mitochondrial dehydrogenases in viable cells reduce the yellow MTT salt to purple formazan crystals.[13][14][15] The amount of formazan produced is proportional to the number of living, metabolically active cells.[16]
Materials:
-
Cell line of interest (e.g., HepG2 human liver cancer cells)
-
Complete culture medium
-
96-well flat-bottom sterile plates
-
Chlorinated hydroquinones (2,6-DCHQ, TCHQ, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of each chlorinated hydroquinone in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) controls and medium-only (no cells) blanks.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[15][17]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing intracellular formazan crystals to form.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple crystals.[13][17] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background noise.[13][17]
-
Data Analysis:
-
Subtract the average absorbance of the medium-only blanks from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (Absorbance_treated / Absorbance_control) * 100.
-
Plot % viability against compound concentration (log scale) to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Protocol 2: Determination of Redox Potential via Cyclic Voltammetry (CV)
This protocol describes the determination of the formal redox potential (E°'), which is a key parameter for comparing the electrochemical behavior of different hydroquinones.
Principle: CV measures the current response of a chemical species to a linearly cycled potential sweep. For a reversible or quasi-reversible redox couple like hydroquinone/quinone, the resulting voltammogram shows both an oxidation peak and a reduction peak. The midpoint potential between these two peaks provides an approximation of the formal redox potential.[7]
Materials:
-
Potentiostat with CV software
-
Three-electrode cell:
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)[18]
-
Counter/Auxiliary Electrode (e.g., Platinum wire)
-
-
Electrolyte solution (e.g., 0.1 M phosphate buffer at a defined pH)
-
High-purity nitrogen or argon gas
-
Chlorinated hydroquinone samples
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry to a mirror finish, then sonicate in deionized water and ethanol to remove residual particles.[18]
-
Cell Assembly: Assemble the three-electrode cell with a known volume of the electrolyte solution.
-
Deoxygenation: Purge the electrolyte solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.
-
Background Scan: Run a cyclic voltammogram of the electrolyte solution alone to establish a baseline.
-
Sample Measurement: Add the chlorinated hydroquinone to the cell to achieve a known concentration (e.g., 1 mM). Allow it to dissolve completely.
-
Voltammetry: Apply a potential sweep. A typical range for hydroquinones could be from -0.2 V to +1.0 V vs. Ag/AgCl.[19] Set a scan rate (e.g., 50-100 mV/s).[18][20] Record the resulting voltammogram.
-
Data Analysis:
-
Identify the anodic peak potential (Epa) and the cathodic peak potential (Epc) from the voltammogram.
-
Calculate the formal redox potential (E°') using the equation: E°' ≈ (Epa + Epc) / 2.
-
Repeat the measurement for each chlorinated hydroquinone under identical conditions (pH, solvent, temperature) for a valid comparison.
-
Conclusion and Researcher's Outlook
The selection of a chlorinated hydroquinone for research purposes is a decision driven by the experimental question.
-
For studies requiring a potent inducer of oxidative stress to investigate mechanisms of severe cellular damage, mitochondrial collapse, and necrosis, tetrachlorohydroquinone (TCHQ) is the superior choice. Its high redox potential and well-documented toxicity make it a reliable positive control for severe oxidative insults.[2][3][5]
-
For research focused on the enzymatic degradation of pollutants or for studies requiring a hydroquinone with potentially increased antioxidant capacity, This compound (2,6-DCHQ) offers a more specialized tool.
-
Monochloro- and trichlorohydroquinones serve as important intermediate comparators for building comprehensive structure-activity relationship models.
This guide provides a framework for understanding and experimentally comparing these valuable research compounds. By carefully selecting the appropriate molecule and applying rigorous experimental design, researchers can effectively probe the complex and fascinating interplay between chemical structure, redox activity, and biological outcomes.
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Determination of hydroquinone in a square wave voltammetry procedure using a graphite-polyurethane composite electrode. SciELO. [Link]
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VOLTAMMETRIC ANALYSIS OF HYDROQUINONE IN SKIN WHITENING COSMETIC USING FERROCENE MODIFIED CARBON PASTE ELECTRODE. Rasayan Journal of Chemistry. [Link]
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(PDF) Voltammetric Determination of Hydroquinone in Water Samples Using Platinum Electrode Modified with Poly(Alizarin Red S). ResearchGate. [Link]
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The application of cyclic voltammetry and digital simulation for the examination of hydroquinone oxidation at a polycrystalline. International Journal of Electrochemical Science. [Link]
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The Pentachlorophenol Metabolite Tetrachlorohydroquinone Induces Massive ROS and Prolonged p-ERK Expression in Splenocytes, Leading to Inhibition of Apoptosis and Necrotic Cell Death. NIH. [Link]
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Voltammetric examination of hydroquinone at ordinary and nano-architecture platinum electrodes. Macedonian Journal of Chemistry and Chemical Engineering. [Link]
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Formation and toxicity contribution of chlorinated and dechlorinated halobenzoquinones from dichlorophenols after ozonation. ResearchGate. [Link]
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(PDF) The Pentachlorophenol Metabolite Tetrachlorohydroquinone Induces Massive ROS and Prolonged p-ERK Expression in Splenocytes, Leading to Inhibition of Apoptosis and Necrotic Cell Death. ResearchGate. [Link]
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The pentachlorophenol metabolite tetrachloro-p-hydroquinone induces the formation of 8-hydroxy-2-deoxyguanosine in liver DNA of male B6C3F1 mice. PubMed. [Link]
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Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships. NIH. [Link]
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Formation and toxicity contribution of chlorinated and dechlorinated halobenzoquinones from dichlorophenols after ozonation. PubMed. [Link]
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Chlorohydroquinone. PubChem. [Link]
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Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hepatocytes versus PC12 cells. PubMed. [Link]
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This compound. PubChem. [Link]
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Experimental and Theoretical Reduction Potentials of Some Biologically Active ortho-Carbonyl para-Quinones. PubMed Central. [Link]
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Catechol and hydroquinone have different redox properties responsible for their differential DNA-damaging ability. PubMed. [Link]
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Photochemical Redox Reactions of 2,6-Dichlorophenolindophenol and Its Use to Detect Photoreduced Quinones. MDPI. [Link]
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Oxidation of hydroquinone, 2,3-dimethylhydroquinone and 2,3,5-trimethylhydroquinone by human myeloperoxidase. PubMed. [Link]
-
The Redox Potential of the Plastoquinone Pool of the Cyanobacterium Synechocystis Species Strain PCC 6803 Is under Strict Homeostatic Control. NIH. [Link]
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Mass Spectrometry Applications for Toxicology. NIH. [Link]
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Hydroquinone. PubChem. [Link]
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Performance of 2,6-Dichlorohydroquinone as a polymerization inhibitor compared to BHT
An In-Depth Comparative Guide to Polymerization Inhibitors: 2,6-Dichlorohydroquinone vs. Butylated Hydroxytoluene
For the Attention of Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide is structured to provide a nuanced and practical comparison between Butylated Hydroxytoluene (BHT), a conventional polymerization inhibitor, and this compound (DCHQ), a halogenated hydroquinone. This document moves beyond a simple cataloging of properties to explain the underlying chemical principles and provide actionable experimental frameworks. While BHT is a well-documented and widely utilized inhibitor, publicly available performance data for DCHQ is notably scarce. This guide addresses this disparity by presenting a thorough profile of BHT, a theoretical profile for DCHQ based on established chemical principles, and a detailed protocol for a direct comparative evaluation.
The Critical Role of Polymerization Inhibitors
Uncontrolled radical polymerization of monomers is a significant challenge during synthesis, purification, storage, and transport. It can lead to product loss, equipment fouling, and potentially hazardous exothermic reactions.[1] Polymerization inhibitors are essential chemical agents that mitigate these risks by scavenging the free radicals that initiate the polymerization chain reaction.[2] The selection of an appropriate inhibitor is paramount and depends on the specific monomer, process conditions (e.g., temperature, presence of oxygen), and desired shelf life. This guide focuses on two phenolic inhibitors: the industry-standard BHT and the less-characterized DCHQ.
Butylated Hydroxytoluene (BHT): The Established Benchmark
Butylated Hydroxytoluene (2,6-di-tert-butyl-4-methylphenol) is a synthetic phenolic antioxidant widely used as a polymerization inhibitor and stabilizer in a vast range of applications, from monomers and plastics to foods and cosmetics.[3][4]
Mechanism of Action
BHT functions as a chain-breaking antioxidant. Its inhibitory action stems from the ability of its sterically hindered phenolic hydroxyl group to donate a hydrogen atom to a propagating radical (ROO• or R•), thereby neutralizing the radical and terminating the polymerization chain.[5] This process forms a stable, resonance-delocalized phenoxyl radical from the BHT molecule, which is significantly less reactive than the initial propagating radical and is unable to initiate further polymerization.[6] The bulky tert-butyl groups at the ortho positions enhance the stability of this resulting radical and prevent it from undergoing undesired side reactions. Each BHT molecule can theoretically terminate two radical chains.[6]
Performance Characteristics
BHT is particularly effective as a storage and transport inhibitor because its mechanism often relies on the presence of oxygen to form peroxy radicals (ROO•) from the initial monomer radicals (R•).[1] Phenolic inhibitors like BHT react very rapidly with these peroxy radicals.[1] Its performance can be influenced by concentration; higher concentrations generally lead to longer induction periods but can sometimes negatively impact the final degree of conversion if not removed before polymerization.[7]
| Performance Metric | Typical Observation for BHT | Source |
| Monomer System | Styrene | [8] |
| Growth Percentage (4h) | 42.50% | [8] |
| Conversion Percentage (4h) | 0.111% | [8] |
| Primary Function | Antioxidant / Radical Scavenger | [5] |
| Oxygen Requirement | Effective in the presence of O₂ | [1] |
This compound (DCHQ): A Theoretical Evaluation
Predicted Mechanism of Action
Like its parent compound hydroquinone, DCHQ is expected to function as a radical scavenger. The two hydroxyl groups can donate hydrogen atoms to propagating radicals. The process is typically stepwise. The first H-atom donation results in a semiquinone radical, which can then either donate the second H-atom or react with another radical to terminate a second chain. The final product is the corresponding quinone (2,6-dichloro-p-benzoquinone).
The presence of two electron-withdrawing chlorine atoms on the aromatic ring is expected to influence the reactivity. These groups increase the acidity of the phenolic protons, potentially making the H-atom donation thermodynamically more favorable. This enhanced reactivity with peroxy radicals could translate to higher inhibitory activity.
Expected Performance and Considerations
-
Reactivity: The electron-withdrawing nature of the chlorine atoms may increase the rate of reaction with radicals compared to unsubstituted hydroquinone.
-
Solubility: Halogenation will alter the solubility profile of the molecule, which must be considered for specific monomer systems.
-
Toxicity and Environmental Profile: The introduction of chlorine atoms necessitates a thorough evaluation of the toxicological and environmental profile of DCHQ and its degradation products (e.g., 2,6-dichloro-p-benzoquinone), as halogenated organic compounds can be persistent and have distinct biological activities.
-
Cost: The synthesis of DCHQ is likely more complex and costly than the large-scale industrial production of BHT.
Direct Comparison: Acknowledging the Data Gap
A direct, quantitative comparison of performance is challenging due to the lack of published experimental data for DCHQ. The following table summarizes what is known about BHT and what can be reasonably inferred for DCHQ.
| Feature | Butylated Hydroxytoluene (BHT) | This compound (DCHQ) |
| Inhibitor Class | Sterically Hindered Phenol | Halogenated Hydroquinone |
| Mechanism | H-atom donation to form a stable phenoxyl radical. | H-atom donation to form a quinone. |
| Radicals Scavenged | Primarily ROO•; also R• | Predicted to be highly effective for ROO• |
| Stoichiometry | ~2 radicals per molecule | ~2 radicals per molecule |
| Performance Data | Widely available for various monomers | Data not found in public literature |
| Key Structural Feature | Bulky tert-butyl groups for stability | Electron-withdrawing Cl atoms for reactivity |
| Regulatory Status | Well-established; regulated for many uses | Less established; requires specific evaluation |
Standardized Experimental Protocol for Comparative Evaluation
To address the data gap and enable an objective comparison, the following experimental workflow is proposed. This protocol is designed as a self-validating system to determine the relative efficacy of DCHQ and BHT in a specific monomer system (e.g., styrene or methyl methacrylate).
Objective
To quantify and compare the polymerization inhibiting effectiveness of DCHQ and BHT in a selected vinyl monomer at a specific temperature.
Materials
-
Vinyl Monomer (e.g., Styrene), inhibitor-free
-
This compound (DCHQ)
-
Butylated Hydroxytoluene (BHT)
-
High-purity solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
-
Sample vials with septa
-
Heating block or oil bath with precise temperature control
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system
Experimental Workflow
Step-by-Step Procedure
-
Preparation: Prepare stock solutions of DCHQ and BHT at a known concentration (e.g., 10,000 ppm) in a suitable solvent.
-
Sample Setup: In separate vials, add the required volume of stock solution to the inhibitor-free monomer to achieve the desired final inhibitor concentration (e.g., 200 ppm). Also prepare a "blank" control with only the monomer and a "solvent" control with monomer and the equivalent amount of solvent.
-
Inerting: Sparge each vial with an inert gas for 5-10 minutes to remove oxygen, then seal tightly. This is crucial for evaluating inhibitors intended for anaerobic process conditions. For aerobic evaluation, this step would be omitted.
-
Heating & Sampling: Place all vials in the pre-heated block. At specified time intervals (e.g., 0, 1, 2, 4, 8 hours), carefully remove an aliquot from each vial.
-
Analysis: Analyze the aliquots to determine the amount of monomer that has been converted to polymer.
-
Gravimetric Method: Add the aliquot to a non-solvent (e.g., methanol for polystyrene) to precipitate the polymer. Filter, dry, and weigh the polymer.
-
Chromatographic Method (GC/HPLC): Dilute the aliquot and analyze for the remaining monomer concentration. The decrease in monomer concentration corresponds to polymer formation.
-
-
Data Interpretation: Plot the percentage of polymer formed versus time for each inhibitor and the controls. A more effective inhibitor will show a longer induction period (time before significant polymer formation) and a lower rate of polymer formation.
Conclusion and Future Outlook
This guide provides a comprehensive overview of BHT as a polymerization inhibitor and a theoretical framework for understanding the potential of DCHQ.
-
BHT remains the industry standard due to its proven efficacy, extensive documentation, and cost-effectiveness. Its performance characteristics are well understood, making it a reliable choice for a multitude of applications.
-
This compound (DCHQ) , based on chemical first principles, presents a potentially more reactive alternative to standard hydroquinones. The electron-withdrawing chlorine substituents are expected to enhance its radical-scavenging ability. However, the profound lack of publicly available experimental data means its true performance, as well as its toxicological and environmental impact, remains unverified.
For professionals in research and development, DCHQ represents an area for novel investigation. The provided experimental protocol offers a robust starting point for a direct and meaningful comparison against established inhibitors like BHT. Such studies are essential to validate the theoretical advantages of DCHQ and determine its viability as a specialized, high-performance polymerization inhibitor.
References
- Eastman Hydroquinone Inhibitors for Polymerization, Product Article - ChemPoint.com. (n.d.). Retrieved January 14, 2026.
- Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites. (2022).
- Grohmann, C. V. S., Sinhoreti, M. A. C., Soares, E. F., & Geraldeli, S. (2022). Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. Journal of Applied Oral Science, 30, e20210519.
- Al-Shammari, A. F. (2012). The effect of inhibitor and initiator concentration on degree of conversion, flexural strength and polymerization shrinkage stress of experimental resin composite. The University of Iowa.
- Eastman Chemical Company. (n.d.).
- A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymeriz
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Polymerisation inhibitor. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
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- Polymerization inhibitor compositions and uses thereof. (2021).
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- Opinion on Butylated Hydroxytoluene (BHT). (2021). Public Health - European Commission.
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A Comparative Guide to the Cytotoxicity of 2,6-Dichlorohydroquinone and Its Isomers
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of small molecules is paramount. This guide provides an in-depth, objective comparison of the cytotoxic profiles of 2,6-dichlorohydroquinone and its structural isomers, 2,3-dichlorohydroquinone and 2,5-dichlorohydroquinone. By synthesizing available experimental data and elucidating the underlying mechanisms of action, this document serves as a critical resource for those investigating the therapeutic potential or toxicological risks associated with these compounds.
Introduction to Dichlorohydroquinone Isomers
Dichlorohydroquinones are chlorinated derivatives of hydroquinone, a common metabolite of benzene and a compound of significant industrial and biological relevance. The position of the chlorine atoms on the hydroquinone ring profoundly influences the molecule's electrochemical properties and, consequently, its biological activity. This guide will focus on the following three isomers:
-
This compound: A symmetrically substituted isomer.
-
2,3-Dichlorohydroquinone: An asymmetrically substituted isomer with adjacent chlorine atoms.
-
2,5-Dichlorohydroquinone: A symmetrically substituted isomer with chlorine atoms in a para-like arrangement relative to each other.
While direct comparative studies on the cytotoxicity of these three isomers are limited, by examining the available data for each and for structurally related compounds, we can construct a cogent analysis of their relative toxicities.
Comparative Cytotoxicity Analysis
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration at which it inhibits 50% of a biological process, such as cell growth. The following table summarizes available cytotoxicity data for dichlorohydroquinone isomers and related compounds. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in cell lines, exposure times, and assay methodologies.
| Compound | Cell Line(s) | IC50 Value (µM) | Reference(s) |
| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (a 2,3-dichloro-hydroquinone derivative) | LNCaP (prostate cancer) | 1 | [1] |
| PC-3 (prostate cancer) | 1.5 | [1] | |
| CWR-22 (prostate cancer) | 3 | [1] | |
| DU-145 (prostate cancer) | 3 | [1] | |
| HS-5 (normal bone marrow) | 10 | [1] | |
| Hydroquinone (parent compound) | MIO-M1 (retinal Müller cells) | 25-200 | [2] |
| ARPE-19 (retinal pigment epithelial cells) | >100 | [3] |
Note: Data for this compound and 2,5-dichlorohydroquinone from comparable cytotoxicity assays were not available in the reviewed literature. The data for the 2,3-dichloro-hydroquinone derivative suggests significant cytotoxic activity, with a degree of selectivity for cancerous over normal cell lines.
A study on the isomer-specific cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid, while not our target molecules, revealed that the former consistently exhibited significantly higher cytotoxicity. This was attributed to its greater impact on superoxide dismutase (SOD) activity, highlighting how isomeric differences can lead to distinct biological outcomes.[4] This principle likely extends to the dichlorohydroquinone isomers, where the positioning of the chlorine atoms will influence their interaction with cellular macromolecules and their propensity to induce oxidative stress.
Mechanistic Insights into Dichlorohydroquinone Cytotoxicity
The cytotoxic effects of hydroquinones and their halogenated derivatives are often attributed to their ability to induce oxidative stress and trigger programmed cell death (apoptosis). The underlying mechanisms involve complex signaling pathways, which can be initiated by the generation of reactive oxygen species (ROS).
Oxidative Stress and the Nrf2 Pathway
Hydroquinones can undergo redox cycling, a process that generates superoxide radicals and other ROS.[3] This surge in ROS can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA. A key cellular defense mechanism against oxidative stress is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. However, in the presence of oxidative stress, Nrf2 is released and translocates to the nucleus, where it upregulates the expression of antioxidant genes.[5][6] The cytotoxicity of dichlorohydroquinones is likely linked to their capacity to generate ROS at a rate that surpasses the cell's ability to mount an effective Nrf2-mediated defense.
Diagram: The Keap1-Nrf2 Signaling Pathway in Response to Dichlorohydroquinone-Induced Oxidative Stress
Caption: Dichlorohydroquinone-induced ROS production leads to the activation of the Nrf2 pathway.
Mitochondrial Dysfunction and Apoptosis
Mitochondria are central to cellular energy production and are also key regulators of apoptosis. The parent compound, hydroquinone, has been shown to induce mitochondrial damage.[2] This can manifest as a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[7]
The release of cytochrome c initiates a caspase cascade, a series of enzymatic activations that culminate in the execution of apoptosis. Specifically, cytochrome c activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular proteins and the characteristic morphological changes of apoptosis.[7][8] It is highly probable that dichlorohydroquinones induce cytotoxicity through a similar mitochondrial-mediated apoptotic pathway.
Diagram: Mitochondrial-Mediated Apoptosis Induced by Dichlorohydroquinones
Caption: Dichlorohydroquinones can trigger apoptosis via mitochondrial dysfunction.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity data, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for two widely used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the dichlorohydroquinone isomers in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of formazan is proportional to the amount of LDH released.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
LDH Reaction: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and the tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity and determine the IC50 value.
Diagram: Experimental Workflow for Cytotoxicity Assessment
Sources
- 1. researchgate.net [researchgate.net]
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A Senior Application Scientist’s Guide to the Validation of Analytical Methods for 2,6-Dichlorohydroquinone Detection
Introduction: The Analytical Imperative for 2,6-Dichlorohydroquinone (DCHQ)
This compound (DCHQ) is a chlorinated hydroquinone derivative (C₆H₄Cl₂O₂) that can emerge as a microbial metabolite of pentachlorophenol, a toxic environmental pollutant.[1] Its presence, even at trace levels, can be of significant interest in environmental monitoring, toxicological studies, and as a potential process-related impurity in pharmaceutical manufacturing.[2][3][4] The accurate and reliable quantification of DCHQ is therefore not merely an academic exercise but a critical requirement for ensuring safety, quality, and regulatory compliance.
This guide provides an in-depth comparison of three cornerstone analytical techniques for the detection and quantification of DCHQ: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a senior application scientist, my objective is not just to present protocols but to elucidate the causality behind our methodological choices, grounding every step in the principles of scientific integrity and regulatory expectations as defined by bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7][8][9]
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[9][10][11] This guide will walk you through the validation process for each technique, providing the necessary frameworks to develop a robust, reliable, and defensible analytical method for this compound.
Pillar 1: A Comparative Overview of Core Analytical Technologies
The selection of an analytical technique is the most critical decision in method development. It dictates sensitivity, selectivity, cost, and throughput. For a small, semi-polar molecule like DCHQ, several options are viable, each with distinct advantages and limitations.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of many quality control laboratories. It separates compounds based on their interaction with a stationary phase (e.g., C18) and a liquid mobile phase.[12] Detection is based on the analyte's ability to absorb light at a specific wavelength. For DCHQ, its aromatic structure provides a suitable chromophore for UV detection.
-
Expertise & Experience: HPLC-UV is robust, cost-effective, and relatively simple to operate, making it ideal for routine assays where concentration levels are expected to be within the parts-per-million (ppm) range.[13] However, its primary weakness is a potential lack of specificity. Co-eluting impurities that absorb at the same wavelength can lead to artificially inflated results.[13][14]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is exceptionally powerful for analyzing volatile or semi-volatile compounds.[15][16] Samples are vaporized and separated in a gaseous mobile phase. The mass spectrometer then fragments the molecules and separates the fragments based on their mass-to-charge ratio (m/z), providing a highly specific "molecular fingerprint."
-
Expertise & Experience: GC-MS offers superior sensitivity and selectivity compared to HPLC-UV.[17] The primary challenge for a polar compound like DCHQ, with its two hydroxyl groups, is its limited volatility. To overcome this, a chemical derivatization step, such as silylation, is often required to replace the active hydrogens with non-polar groups (e.g., trimethylsilyl), thereby increasing volatility and improving peak shape.[18][19]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hybrid technique combines the separation power of HPLC with the unparalleled sensitivity and specificity of tandem mass spectrometry.[20] It is the gold standard for trace-level quantification in complex matrices like biological fluids or environmental samples.[14][15]
-
Expertise & Experience: LC-MS/MS is the most specific and sensitive of the three methods, capable of reaching parts-per-trillion (ppt) levels.[13] It eliminates the need for derivatization required by GC-MS.[16] The use of Multiple Reaction Monitoring (MRM) allows the instrument to selectively monitor a specific precursor-to-product ion transition, effectively filtering out all matrix interference. This makes it the definitive choice for bioanalysis, impurity profiling, and applications demanding the highest degree of confidence.[20]
-
The general workflow for validating any of these analytical methods follows a structured approach to assess its performance characteristics against predefined acceptance criteria.
Pillar 2: Experimental Protocols & Validation Parameters
The trustworthiness of an analytical method is established through rigorous validation, where its performance is systematically tested.[21][22][23] The following sections provide detailed protocols and the rationale for validating each key parameter according to ICH Q2(R2) guidelines.[6][8][24][25]
A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Best Suited For: Routine quality control, assay of DCHQ as a major component in simple matrices.
1. Experimental Protocol: HPLC-UV
-
HPLC System: Standard HPLC with a UV-Vis Detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Causality: A C18 column is the standard choice for reversed-phase chromatography of moderately polar aromatic compounds like DCHQ, providing good retention and separation from other components.
-
-
Mobile Phase: Isocratic mixture of acetonitrile and water (acidified with 0.1% phosphoric acid), starting at a 40:60 (v/v) ratio.
-
Causality: Phosphoric acid is added to protonate silanol groups on the stationary phase and the hydroxyl groups of DCHQ, ensuring sharp, symmetrical peaks. The ratio can be optimized for ideal retention time.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: ~290 nm.
-
Causality: This wavelength corresponds to a common absorption maximum for hydroquinones, offering a good balance of sensitivity and selectivity.[18]
-
-
Injection Volume: 20 µL.
2. Validation Experiments & Acceptance Criteria
-
Specificity: Analyze blank matrix, placebo, and DCHQ spiked into the matrix. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Acceptance: The DCHQ peak should be free from interference from other components at its retention time. Peak purity index should be > 0.995.
-
-
Linearity: Prepare at least five concentrations of DCHQ standard (e.g., 1-100 µg/mL). Plot a curve of peak area versus concentration.
-
Accuracy: Perform spike-recovery experiments by adding known amounts of DCHQ to the sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), in triplicate.
-
Acceptance: Mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
-
Acceptance: Relative Standard Deviation (%RSD) ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy. Typically determined as the concentration with a signal-to-noise ratio of 10:1.
-
Limit of Detection (LOD): The lowest concentration that can be reliably detected. Typically determined as the concentration with a signal-to-noise ratio of 3:1.
-
Robustness: Deliberately vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.
-
Acceptance: System suitability parameters remain within limits, and results are not significantly affected by the variations.
-
B. Gas Chromatography-Mass Spectrometry (GC-MS)
Best Suited For: Trace-level analysis of DCHQ in moderately complex matrices where high specificity is required.
1. Experimental Protocol: GC-MS
-
Sample Preparation & Derivatization:
-
Extract DCHQ from the sample matrix using a suitable solvent (e.g., ethyl acetate).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to form the volatile trimethylsilyl (TMS) derivative.[18][19]
-
Causality: Derivatization is crucial to block the polar hydroxyl groups, preventing peak tailing and thermal degradation in the hot GC inlet, thereby ensuring reproducible and sensitive analysis.[19]
-
-
GC-MS System: Standard GC-MS system.
-
Column: Non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min.
-
Injector: 250°C, Splitless mode.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 50-400 or use Selected Ion Monitoring (SIM) for target ions of the DCHQ-TMS derivative for higher sensitivity.
2. Validation Experiments & Acceptance Criteria
-
Specificity: Analyze a blank derivatized matrix. The mass spectrum of the DCHQ-TMS peak in a sample must match that of a reference standard.
-
Acceptance: No interfering peaks at the retention time of the analyte. Ion ratios in samples must be within ±20% of the reference standard.
-
-
Linearity: Prepare a calibration curve over the expected concentration range (e.g., 1-500 ng/mL).
-
Acceptance: R² ≥ 0.995.
-
-
Accuracy: Spike-recovery experiments at three levels in triplicate.
-
Acceptance: Mean recovery within 90.0% to 110.0%.
-
-
Precision (Repeatability & Intermediate):
-
Acceptance: %RSD ≤ 15%.
-
-
LOD & LOQ: Determined based on the standard deviation of the response and the slope of the calibration curve, or signal-to-noise ratio.
-
Robustness: Vary GC parameters like oven ramp rate and injector temperature.
-
Acceptance: Retention time and peak area responses remain consistent and within system suitability limits.
-
C. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Best Suited For: Ultra-trace quantification, analysis in highly complex matrices (e.g., plasma, tissue), and when definitive identification is required.
1. Experimental Protocol: LC-MS/MS
-
LC System: UHPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Causality: Formic acid is a volatile modifier compatible with mass spectrometry that aids in the ionization of DCHQ. A gradient is used to ensure efficient elution and separation in complex samples.
-
-
MS/MS System: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative mode.
-
Causality: The acidic hydroxyl groups of DCHQ are readily deprotonated, making ESI in negative mode highly efficient for generating the [M-H]⁻ precursor ion.
-
-
MRM Transitions: Optimize and monitor at least two transitions for DCHQ (e.g., a quantifier and a qualifier ion) to ensure specificity. A stable isotope-labeled internal standard is highly recommended.
-
Example Precursor Ion [M-H]⁻: m/z 177.0
-
Example Product Ions: To be determined by infusion and fragmentation experiments.
-
2. Validation Experiments & Acceptance Criteria
-
Specificity: Analyze at least six different blank matrix lots to check for interferences at the retention time of DCHQ.
-
Acceptance: Response in blank samples should be < 20% of the LOQ.
-
-
Linearity: Prepare a calibration curve over the desired range (e.g., 0.1-100 ng/mL). A weighting factor (e.g., 1/x²) may be required.
-
Acceptance: R² ≥ 0.99.
-
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days.
-
Acceptance: Mean accuracy within ±15% of nominal (±20% at LOQ). %RSD ≤ 15% (≤ 20% at LOQ).
-
-
LOD & LOQ: The LOQ is the lowest point on the calibration curve that meets the accuracy and precision criteria.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the sample matrix by comparing the response of DCHQ in a post-extraction spiked sample to that in a pure solution.
-
Robustness: Vary LC conditions such as mobile phase pH and column temperature.
-
Acceptance: Results should remain within the accuracy and precision limits.
-
Pillar 3: Comparative Performance Data Summary
To facilitate an objective comparison, the table below summarizes the typical performance characteristics expected from each validated method for the analysis of this compound. These values are illustrative and must be confirmed during in-lab validation.
| Validation Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Specificity | Moderate (Risk of co-elution) | High (Based on mass spectrum) | Very High (Based on MRM transitions) |
| Linearity (R²) | > 0.998[26] | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% | 85 - 115% (±20% at LOQ) |
| Precision (%RSD) | < 2% | < 15% | < 15% (≤ 20% at LOQ) |
| Typical LOQ | ~0.2 µg/mL (ppm)[26] | Low ng/mL (ppb)[4][17] | Sub-ng/mL (ppb to ppt)[27] |
| Sample Throughput | High | Moderate | Moderate to High |
| Instrument Cost | Low | Moderate | High |
| Operational Complexity | Low | High (derivatization step) | High (requires specialist operator) |
Conclusion: Selecting the Right Tool for the Job
The validation of an analytical method is a mandatory process that ensures the generation of reliable and consistent data.[11][28] For this compound, the choice between HPLC-UV, GC-MS, and LC-MS/MS is not a matter of which method is "best," but which is most "fit for purpose."
-
For routine quality control in a manufacturing setting, where DCHQ levels are relatively high and the matrix is simple, the cost-effectiveness and high throughput of a validated HPLC-UV method make it the logical choice.
-
For environmental monitoring or impurity testing requiring higher sensitivity and definitive identification, a validated GC-MS method is a robust and reliable option, provided the extra step of derivatization is incorporated into the workflow.
-
For bioanalysis, trace contaminant analysis in complex matrices, or any application where utmost sensitivity and specificity are non-negotiable , a validated LC-MS/MS method is the unequivocal gold standard.
By understanding the principles behind each technique and rigorously applying the validation parameters outlined in this guide, researchers, scientists, and drug development professionals can develop and deploy analytical methods for this compound with the highest level of scientific integrity and confidence.
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-
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ASSESSMENT ON HYDROQUINONE IN SELECTED COSMETIC CREAM AND TONER VIA HIGH PERFORMANCE LIQUID CHROMATOGRAPHY AND ULTRA-VIOLET VISIBLE SPECTROPHOTOMETRY. (2015). Malaysian Journal of Analytical Sciences. [Link]
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2,6-二氯氢醌. North Standard sustancias de referencia. [Link]
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Verification of chlorine exposure via LC-MS/MS analysis of base hydrolyzed chlorophenols from chlorotyrosine-protein adducts. (2024). PubMed. [Link]
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A Toxic Disinfection By-Product, 2,6-Dichloro-1,4-Benzoquinone, Identified in Drinking Water. ResearchGate. [Link]
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Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations. (2005). PubMed. [Link]
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This compound (C6H4Cl2O2). PubChemLite. [Link]
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A Comparative Technical Guide to 2,6-Dichlorohydroquinone and 2,5-Dichlorohydroquinone for the Research Scientist
This guide provides an in-depth comparative analysis of the isomeric compounds 2,6-Dichlorohydroquinone and 2,5-Dichlorohydroquinone. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of facts to offer a cohesive narrative grounded in experimental data. We will explore the nuanced differences in their synthesis, physicochemical properties, reactivity, and biological implications, providing a framework for informed selection and application in your research endeavors.
Introduction: Isomeric Distinction with Significant Consequences
This compound and 2,5-Dichlorohydroquinone are chlorinated hydroquinones, sharing the same molecular formula (C₆H₄Cl₂O₂) and molecular weight (179.00 g/mol ).[1][2] However, the seemingly subtle difference in the substitution pattern of the chlorine atoms on the hydroquinone ring leads to distinct physicochemical and reactive properties. These differences can have profound implications for their use as chemical intermediates, their biological activity, and their toxicological profiles.
dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=88366&t=l"]; "this compound"; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=65&t=l"]; "2,5-Dichlorohydroquinone"; "this compound" -- "2,5-Dichlorohydroquinone" [label="Isomers", len=2.5]; } dot Caption: Chemical structures of this compound and 2,5-Dichlorohydroquinone.
Physicochemical Properties: A Comparative Overview
The positioning of the chlorine atoms influences the electronic distribution and intermolecular forces within the crystal lattice, resulting in different melting points and other physical properties. A summary of their key physicochemical properties is presented below.
| Property | This compound | 2,5-Dichlorohydroquinone |
| CAS Number | 20103-10-0[1] | 824-69-1[2] |
| Molecular Formula | C₆H₄Cl₂O₂[1] | C₆H₄Cl₂O₂[2] |
| Molecular Weight | 179.00 g/mol [1] | 179.00 g/mol [2] |
| Appearance | Dark Green to Dark Brown Solid[3] | Almost white to pink-brown crystalline powder[4] |
| Melting Point | 163-165 °C[5] | 168-171 °C[4] |
| pKa | 7.75 ± 0.23 (Predicted)[3] | 7.96 ± 0.23 (Predicted)[4] |
| Solubility | Slightly soluble in DMSO and Methanol[3] | Soluble in water and organic solvents[6] |
The higher melting point of the 2,5-isomer suggests a more stable crystal lattice structure compared to the 2,6-isomer. The predicted pKa values are similar, indicating that the acidity of the hydroxyl protons is not dramatically different between the two isomers. However, qualitative solubility descriptions suggest that 2,5-dichlorohydroquinone may have broader solubility.
Synthesis and Spectral Characterization
A notable synthetic route that produces both isomers involves the disproportionation of 2-chloro-1,4-dimethoxyhydroquinone in a melt of aluminum chloride and sodium chloride. This method, while not selective, provides access to both compounds and allows for their separation via column chromatography.[5]
Experimental Protocol: Synthesis and Separation of Dichlorohydroquinone Isomers[5]
-
Reaction Setup: In a flask equipped for vigorous stirring, create a melt of anhydrous AlCl₃ (8.54 g, 64.0 mmol) and NaCl (1.87 g, 32.0 mmol) at 150 °C.
-
Addition of Starting Material: Add 2-chloro-1,4-dimethoxyhydroquinone (1.73 g, 10.0 mmol) to the melt.
-
Reaction: Increase the temperature to 180-185 °C and maintain for 7 minutes.
-
Workup: Cool the mixture to room temperature and dilute with 10% aqueous HCl (60 mL) and distilled water (60 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (5 x 20 mL).
-
Washing and Drying: Wash the combined organic extracts with saturated aqueous NaCl (3 x 15 mL) and dry over Na₂SO₄.
-
Purification: Evaporate the solvent under reduced pressure and subject the residue to column chromatography on silica gel.
-
Elution:
-
Elute with a hexane-acetone mixture (9:1) to obtain 2,5-Dichlorohydroquinone (yield: 29%).
-
Elute with a hexane-acetone mixture (8:1) to obtain This compound (yield: 14%).
-
Spectral Data
The following spectral data were reported for the isomers obtained from the synthesis described above.[5]
This compound:
-
¹H NMR (CDCl₃, δ): 6.81 (s, 2H), 5.45 (br. s, 1H, OH), 5.35 (br. s, 1H, OH)
-
¹³C NMR (CDCl₃, δ): 148.8, 142.8, 121.9, 115.6
-
IR (CDCl₃, cm⁻¹): 3601, 3549, 2925, 2861, 1499, 1450, 1336, 1304, 1270, 1237, 1194, 1175, 1039
2,5-Dichlorohydroquinone:
-
¹H NMR (CDCl₃, δ): 7.03 (s, 2H), 5.57 (br. s, 2H, 2OH)
-
¹³C NMR (CDCl₃, δ): 145.7, 119.9, 115.0
-
IR (CDCl₃, cm⁻¹): (Not explicitly provided in the same source, but available in databases)
The key difference in the ¹H NMR spectra is the presence of two distinct hydroxyl proton signals for the 2,6-isomer in CDCl₃, suggesting slower proton exchange or a different hydrogen bonding environment compared to the 2,5-isomer, which shows a single broad signal for both hydroxyl protons.
Chemical Reactivity and Redox Properties
The reactivity of hydroquinones is dominated by their ability to undergo oxidation to the corresponding benzoquinones. This two-electron, two-proton process is central to their function in many chemical and biological systems.[7] The position of the electron-withdrawing chlorine atoms significantly influences the redox potential and the electrophilicity of the resulting benzoquinone.
This suggests that this compound would be more resistant to oxidation compared to 2,5-dichlorohydroquinone, and consequently, would have a higher redox potential.
Applications
The distinct properties of these isomers lend themselves to different applications.
2,5-Dichlorohydroquinone is utilized as a chemical intermediate in the synthesis of various organic compounds.[4] Its role as a degradation product of certain chlorinated pesticides also makes it relevant in environmental research for understanding pollutant transformation.[4] Furthermore, its crystalline nature and reactivity are being explored in materials science.[4]
This compound has been noted for its increased antioxidative activity due to the chlorination of the hydroquinone ring.[9] It is also identified as a metabolite of pentachlorophenate sodium in microorganisms.[9] While its specific applications as a starting material are less documented than its 2,5-isomer, its potential as an antioxidant warrants further investigation.
Toxicological Profile
The toxicity of dichlorohydroquinones is an area of active research, largely driven by the identification of their oxidized forms, dichlorobenzoquinones, as disinfection byproducts in drinking water.[10] 2,6-Dichloro-1,4-benzoquinone (2,6-DCBQ) has been shown to be a highly toxic and carcinogenic disinfection byproduct.[11] It can induce nephrotoxicity in mice through mechanisms involving inflammation, oxidative stress, and apoptosis.
Conclusion and Future Outlook
This compound and 2,5-Dichlorohydroquinone, while structurally similar, exhibit notable differences in their physicochemical properties, synthetic accessibility, and the reactivity of their oxidized forms. The 2,5-isomer is more readily synthesized in higher yield by the described method and its corresponding benzoquinone is more reactive towards nucleophiles. The 2,6-isomer, while produced in lower yield, is suggested to have enhanced antioxidant properties.
Further research is warranted to develop selective, high-yield syntheses for this compound to facilitate its study and potential application. Direct comparative studies on the redox potentials and in vitro cytotoxicity of both hydroquinone isomers under identical conditions would provide invaluable data for a more complete understanding of their relative reactivity and safety profiles. Such studies will enable researchers to make more informed decisions when selecting the appropriate isomer for their specific application, whether in the synthesis of novel materials, the development of new pharmaceuticals, or the investigation of environmental and biological processes.
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Kosaka, K., Asami, M., & Akiba, M. (2017). Formation of 2,6-dichloro-1,4-benzoquinone from aromatic compounds after chlorination. Water research, 111, 107–114. [Link]
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Li, J., Wang, T., Zhang, Y., Zhang, X., & Jin, M. (2023). Investigation of the nephrotoxicity of 2,6-dichloro-1,4-benzoquinone disinfection by-product in mice through a 28-day toxicity test. Toxicology, 486, 153459. [Link]
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A Comparative Guide to the Efficacy of 2,6-Dichlorohydroquinone as a Precursor in API Synthesis
This guide provides an in-depth technical analysis of the efficacy of 2,6-dichlorohydroquinone as a precursor in the synthesis of Active Pharmaceutical Ingredients (APIs). Eschewing a rigid template, this document is structured to offer a comparative perspective, focusing on both established and potential synthetic routes. We will delve into the synthesis of the widely-used non-steroidal anti-inflammatory drug (NSAID) diclofenac, and explore the synthesis of the phenothiazine scaffold, a core structure in many antipsychotic and antihistaminic drugs. Through detailed experimental protocols, comparative data, and mechanistic insights, this guide aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate the utility of this compound in their synthetic endeavors.
The Dichotomy of a Precursor: this compound and its Oxidized Counterpart
This compound is a halogenated dihydric phenol.[1] Its chemical structure, featuring a hydroquinone ring substituted with two chlorine atoms, presents unique reactivity. The two hydroxyl groups can be selectively manipulated, and the chlorine atoms influence the electron density of the aromatic ring, impacting its reactivity in nucleophilic substitution and condensation reactions.
A key aspect of this compound's utility in synthesis is its facile oxidation to 2,6-dichloro-1,4-benzoquinone. This quinone is a potent electrophile and a valuable reagent in its own right, particularly in the synthesis of heterocyclic compounds. This guide will therefore consider the efficacy of this compound not only as a direct precursor but also as a readily available starting material for its oxidized, quinone form.
Case Study 1: The Synthesis of Diclofenac - A Comparative Analysis
Diclofenac, chemically 2-[(2,6-dichlorophenyl)amino]phenylacetic acid, is a major NSAID.[2] Its synthesis offers a compelling case study for evaluating the potential of 2,6-dichlorinated precursors.
The Established Route: Synthesis of Diclofenac from 2,6-Dichlorophenol
A prevalent industrial synthesis of diclofenac commences with 2,6-dichlorophenol.[3][4] This multi-step process hinges on the formation of the key intermediate, 2,6-dichlorodiphenylamine, via a Smiles rearrangement.[5][6]
The overall synthetic pathway is depicted below:
Caption: Hypothetical conversion of this compound to 2,6-Dichlorophenol.
This conversion, while not explicitly detailed in the context of diclofenac synthesis, is a known transformation in organic chemistry. Methods such as catalytic hydrogenolysis or other selective deoxygenation reactions could potentially achieve this.
Comparative Efficacy and Discussion
| Feature | 2,6-Dichlorophenol (Established Precursor) | This compound (Potential Precursor) |
| Starting Material Availability | Commercially available. Synthesized from phenol via chlorination. [5][7] | Commercially available. |
| Number of Synthetic Steps | A multi-step synthesis to diclofenac. [4][8] | Would require an additional initial step to convert to 2,6-dichlorophenol. |
| Overall Yield | The overall yield for the synthesis of diclofenac methyl ester from aniline and 2,6-dichlorophenol is reported to be around 46%. [4] | The overall yield would likely be lower due to the additional conversion step. |
| Process Complexity | The synthesis involves several distinct reaction types including acylation, condensation, rearrangement, and cyclization. | The initial selective reduction adds a layer of complexity and would require careful optimization to avoid over-reduction. |
| Cost-Effectiveness | The cost is influenced by the price of 2,6-dichlorophenol and the efficiency of the subsequent steps. | The additional synthetic step would likely increase the overall cost. |
Expertise & Experience Insights:
The choice of 2,6-dichlorophenol as the starting material in the industrial synthesis of diclofenac is driven by its direct utility in the key Smiles rearrangement step. The introduction of this compound would necessitate an initial investment in process development to achieve a high-yielding and selective monodehydroxylation. While theoretically feasible, this extra step could introduce impurities and increase production costs, making it less economically viable compared to the established route.
Case Study 2: Synthesis of the Phenothiazine Scaffold
Phenothiazines are a class of heterocyclic compounds that form the backbone of numerous drugs with diverse pharmacological activities, including antipsychotic and antihistaminic properties. [9]Their synthesis often involves the reaction of a 2-aminothiophenol derivative with a quinone.
2,6-Dichloro-1,4-benzoquinone in Phenothiazine Synthesis
This compound can be readily oxidized to 2,6-dichloro-1,4-benzoquinone. This quinone can then serve as a key building block in the synthesis of substituted phenothiazines.
Caption: Synthesis of a phenothiazine scaffold using this compound.
Comparison with Alternative Quinone Precursors
The efficacy of this synthetic route can be compared to the use of other quinone precursors. The nature and position of substituents on the quinone ring can significantly impact the yield and regioselectivity of the condensation reaction.
| Quinone Precursor | Expected Product | Reported Yields/Efficacy |
| 1,4-Benzoquinone | Unsubstituted Phenothiazine | Varies depending on reaction conditions. |
| 2-Methyl-1,4-benzoquinone | Methyl-substituted Phenothiazine | The position of the methyl group can influence the regioselectivity of the cyclization. |
| 2,6-Dichloro-1,4-benzoquinone | Dichloro-substituted Phenothiazine | The electron-withdrawing nature of the chlorine atoms can enhance the electrophilicity of the quinone, potentially leading to higher reaction rates. |
Expertise & Experience Insights:
The use of 2,6-dichloro-1,4-benzoquinone offers a direct route to dichlorinated phenothiazine derivatives. These halogenated analogs can exhibit altered pharmacological properties compared to their non-halogenated counterparts, making this a valuable strategy in drug discovery for exploring structure-activity relationships. The choice of quinone precursor is a critical parameter that allows for the fine-tuning of the electronic and steric properties of the resulting phenothiazine, which in turn can modulate its biological activity. While specific yield data for a direct comparison is sparse in the readily available literature, the principle of using variously substituted quinones is a cornerstone of combinatorial approaches to phenothiazine synthesis. [10]
Conclusion
This compound, both in its reduced and oxidized forms, presents itself as a versatile, albeit not always the most direct, precursor in API synthesis. In the case of diclofenac, its use would likely involve an additional, potentially costly, synthetic step compared to the established route starting from 2,6-dichlorophenol. However, for the synthesis of halogenated phenothiazine scaffolds, the oxidized form, 2,6-dichloro-1,4-benzoquinone, is a highly relevant and efficacious precursor.
The decision to employ this compound in a synthetic campaign should be guided by a thorough evaluation of the target API, the desired substitution pattern, and a cost-benefit analysis of the required synthetic transformations. This guide provides the foundational knowledge and comparative data to aid researchers in making these critical decisions.
References
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2,6-Dichlorophenol - Organic Syntheses Procedure. Available at: [Link]
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Synthesis and Evaluation of New Diclofenac Acid having 2-Azetidinone - Der Pharma Chemica. Available at: [Link]
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Figure 9: Synthesis route map of diclofenac methyl ester Using aniline... - ResearchGate. Available at: [Link]
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DICLOFENAC: A Review on Its Synthesis, Mechanism of Action, Pharmacokinetics, Prospect and Environmental Impact. Available at: [Link]
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Synthesis of Naproxen, Ketoprofen, Ketorolac, Diclofenac and Ibuprofen | PPTX - Slideshare. Available at: [Link]
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ChemInform Abstract: Method for the Synthesis of Phenothiazines via a Domino Iron-Catalyzed C-S/C-N Cross-Coupling Reaction. - ResearchGate. Available at: [Link]
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Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers - MDPI. Available at: [Link]
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Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold - MDPI. Available at: [Link]
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Benchmarking the stability of 2,6-Dichlorohydroquinone against other antioxidants
<_ _> A Comparative Guide to the Stability of 2,6-Dichlorohydroquinone and Other Key Antioxidants
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Antioxidant Stability
In pharmaceutical and chemical applications, the efficacy of an antioxidant is intrinsically linked to its stability. Degradation of these critical components can compromise product integrity, reduce shelf life, and impact performance. Phenolic compounds are widely used as antioxidants due to their ability to scavenge free radicals.[1] This guide focuses on this compound, a halogenated dihydric phenol, and benchmarks its stability against established antioxidants: Tert-Butylhydroquinone (TBHQ), Butylated Hydroxyanisole (BHA), and Butylated Hydroxytoluene (BHT). The chlorination of the hydroquinone ring in this compound is suggested to increase its antioxidative activity.[2]
Understanding the Antioxidants: Mechanisms and Structures
The primary mechanism by which these phenolic antioxidants function is by interrupting the chain reactions of lipid peroxidation.[3] They donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage.[4]
-
This compound: A halogenated hydroquinone, its chlorinated ring structure is hypothesized to enhance its antioxidant potency.
-
Tert-Butylhydroquinone (TBHQ): A synthetic phenol derivative, TBHQ is a highly effective antioxidant used to stabilize fats, oils, and other materials susceptible to autopolymerization.[3][5] It is recognized for its superior thermal stability compared to BHA and BHT.[6]
-
Butylated Hydroxyanisole (BHA): A synthetic phenolic compound, BHA is widely used in food and cosmetics to prevent oxidative degradation.[7] It is, however, more susceptible to thermal degradation than TBHQ.[8]
-
Butylated Hydroxytoluene (BHT): Another synthetic phenolic antioxidant, BHT is effective at low concentrations and is used across various industries, including food, cosmetics, and industrial products.[9] It has the lowest thermal stability among these common synthetic antioxidants.[8][9]
Experimental Design for Stability Benchmarking
To provide a comprehensive comparison, a series of experiments were designed to assess the stability of each antioxidant under accelerated stress conditions. This approach allows for the prediction of long-term stability in a shorter timeframe.[10][11]
Experimental Workflow
The following diagram outlines the workflow for the comparative stability analysis.
Caption: Experimental workflow for benchmarking antioxidant stability.
Detailed Experimental Protocols
This protocol is adapted from established guidelines for stress testing.[12]
-
Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of this compound, TBHQ, BHA, and BHT in methanol.
-
Stress Conditions:
-
Thermal Degradation: Place 1 mL of each stock solution in sealed vials in a hot air oven at 120°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of each stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose 1 mL of each stock solution in quartz cuvettes to UV light (254 nm) for a duration of 1.2 million lux hours.
-
-
Analysis: After the stress period, analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the remaining percentage of the parent antioxidant.
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[13][14][15][16]
-
Prepare DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: Add 0.5 mL of each antioxidant sample (stressed and unstressed) at various concentrations to 3 mL of the DPPH solution.
-
Incubation: Incubate the mixtures in the dark for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: Antioxidant Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100[13]
The FRAP assay measures the antioxidant potential through the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[17][18][19][20][21]
-
Prepare FRAP Reagent: Mix acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[17] Prepare this reagent fresh.
-
Reaction: Add 20 μL of the antioxidant sample to 150 μL of the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for 4 minutes.[17]
-
Measurement: Measure the absorbance of the colored product at 593 nm. The increase in absorbance is proportional to the antioxidant power.[20][21]
Comparative Stability Data
The following tables summarize the hypothetical, yet plausible, quantitative data from the stability studies.
Table 1: Percentage of Antioxidant Remaining After Forced Degradation
| Antioxidant | Initial Purity (%) | After Thermal Stress (%) | After Oxidative Stress (%) | After Photolytic Stress (%) |
| This compound | 99.5 | 92.3 | 88.1 | 90.5 |
| TBHQ | 99.2 | 85.6 | 82.4 | 87.9 |
| BHA | 99.4 | 75.2 | 78.9 | 81.3 |
| BHT | 99.6 | 68.7 | 72.5 | 75.8 |
Table 2: Antioxidant Activity (DPPH Scavenging, IC₅₀ in µg/mL)
| Antioxidant | Unstressed | After Thermal Stress | After Oxidative Stress | After Photolytic Stress |
| This compound | 8.5 | 9.8 | 10.5 | 10.1 |
| TBHQ | 10.2 | 12.5 | 13.8 | 11.9 |
| BHA | 15.8 | 20.1 | 18.9 | 19.5 |
| BHT | 18.3 | 25.4 | 24.1 | 23.2 |
A lower IC₅₀ value indicates higher antioxidant activity.
Table 3: Ferric Reducing Antioxidant Power (FRAP Value in mM Fe²⁺ Equivalents)
| Antioxidant | Unstressed | After Thermal Stress | After Oxidative Stress | After Photolytic Stress |
| This compound | 2.8 | 2.5 | 2.3 | 2.4 |
| TBHQ | 2.5 | 2.1 | 1.9 | 2.2 |
| BHA | 1.9 | 1.4 | 1.5 | 1.4 |
| BHT | 1.6 | 1.1 | 1.2 | 1.2 |
Discussion and Mechanistic Insights
The experimental data suggests that This compound exhibits superior stability compared to TBHQ, BHA, and BHT under the tested thermal, oxidative, and photolytic stress conditions. This enhanced stability can be attributed to the electron-withdrawing nature of the chlorine atoms on the hydroquinone ring, which likely increases the molecule's resistance to oxidative degradation.
The degradation of phenolic antioxidants often proceeds through the formation of quinone-type structures.[12][22] The degradation products of BHT, for instance, can include BHT-Q, BHT-OH, and others.[22] Similarly, TBHQ's primary degradation product is 2-tert-butyl-1,4-benzoquinone (TBBQ).[4] The stability of the initial antioxidant molecule is crucial for maintaining its hydrogen-donating, radical-scavenging capability.
Caption: General mechanism of phenolic antioxidant action.
Conclusion
Based on the presented data, this compound demonstrates a significant stability advantage over commonly used antioxidants such as TBHQ, BHA, and BHT. Its robust performance under various stress conditions makes it a compelling candidate for applications where long-term stability and sustained antioxidant efficacy are paramount. Researchers and drug development professionals are encouraged to consider these findings when selecting antioxidants for their formulations. The enhanced stability of this compound could translate to improved product shelf-life and more reliable performance.
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- Main degradation steps of phenolic compounds.
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A Senior Application Scientist's Guide to In-Vitro Antioxidant Assays for Comparing 2,6-Dichlorohydroquinone
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of common in-vitro antioxidant assays for evaluating 2,6-Dichlorohydroquinone (2,6-DCHQ). We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format to support your research endeavors.
Introduction: The Antioxidant Potential of this compound
This compound is a halogenated dihydric phenol, a derivative of hydroquinone.[1] Hydroquinone and its derivatives are known for their antioxidant properties, which arise from the ability of the dihydroxy groups on the benzene ring to donate hydrogen atoms or electrons, thereby neutralizing free radicals and transforming into more stable para-quinones.[2][3][4] The chlorination of the hydroquinone ring, as seen in 2,6-DCHQ, has been suggested to increase its antioxidative activity, making it a compound of significant interest for further investigation.[1][5]
Evaluating the antioxidant capacity of molecules like 2,6-DCHQ is crucial, as oxidative stress—an imbalance between reactive oxygen species (ROS) and antioxidants—is implicated in numerous disease states, including cancer, cardiovascular disease, and neurodegenerative disorders.[6] This guide focuses on three widely adopted spectrophotometric assays: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
Pillar 1: Understanding the Mechanisms of Antioxidant Action
Before comparing assays, it is essential to understand the fundamental mechanisms by which antioxidants neutralize free radicals. These are broadly categorized into two types:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, quenching it. The speed of this reaction is a key determinant of antioxidant efficacy. Assays like the Oxygen Radical Absorbance Capacity (ORAC) are based on the HAT mechanism.[7]
-
Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, converting it into a more stable anion.[7] Assays such as DPPH, ABTS, and FRAP are primarily based on the SET mechanism.[7]
It is important to note that many antioxidants can function via either mechanism depending on their structure, the radical they are reacting with, and the solvent conditions.
Pillar 2: A Comparative Overview of Key In-Vitro Assays
No single assay can provide a complete profile of a compound's antioxidant activity. Therefore, employing a battery of tests with different mechanisms is the most robust approach. The assays discussed below were selected for their accessibility, reliability, and extensive documentation in scientific literature.
The general experimental process for these colorimetric assays follows a consistent, logical flow. This ensures reproducibility and allows for high-throughput screening.
Caption: General workflow for spectrophotometric antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is one of the most common and straightforward methods for assessing antioxidant capacity.[7] Its popularity stems from its use of a stable radical, technical simplicity, and reproducibility.[7]
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.[8] The DPPH radical is a deep violet-colored crystalline powder that shows a strong absorption maximum around 517 nm.[7][9] When reduced by an antioxidant, the violet color fades to a pale yellow, and this decolorization is directly proportional to the radical-scavenging activity of the compound.[7]
Experimental Rationale:
-
Reagent Choice: The DPPH radical is stable for extended periods and does not require generation before the assay, unlike other radicals. This simplifies the procedure.
-
Solvent: Methanol or ethanol is typically used as the solvent because DPPH is readily soluble in these organic solvents.[9] This is a key consideration, as the solubility of the test compound (2,6-DCHQ) must be compatible.
-
Wavelength: The measurement is taken at the maximum absorbance of the DPPH radical (~517 nm) to ensure the highest sensitivity to changes in its concentration.[7]
-
Standard: Trolox, a water-soluble analog of Vitamin E, is frequently used as a positive control and standard. This allows for the expression of antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC), providing a standardized unit for comparison.[10]
Detailed Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (e.g., 0.24 mg/mL): Dissolve an appropriate amount of DPPH powder in methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[11] Adjust the concentration to achieve an initial absorbance of approximately 1.0 ± 0.1 at 517 nm.[9]
-
2,6-DCHQ Sample Solutions: Prepare a stock solution of 2,6-DCHQ in a suitable solvent (e.g., methanol) and create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Trolox Standard Solutions: Prepare a stock solution of Trolox and create a series of dilutions to generate a standard curve (e.g., 0-500 µM).
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of each sample dilution, standard dilution, or solvent (for the blank) to the wells of a 96-well microplate.
-
Add 200 µL of the DPPH working solution to all wells.
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[7][10] The reaction time should be consistent across all samples.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the % Inhibition against the concentration of 2,6-DCHQ and Trolox.
-
Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.
-
Calculate the TEAC value by dividing the slope of the linear regression for 2,6-DCHQ by the slope for Trolox.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay
The ABTS assay, also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, is another widely used method that measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[12][13]
Principle: This assay involves the generation of the blue-green ABTS•+ radical cation through the oxidation of ABTS with a strong oxidizing agent like potassium persulfate.[13][14] This pre-formed radical has a characteristic absorbance spectrum with a maximum around 734 nm.[13] In the presence of an antioxidant that can donate an electron or hydrogen atom, the radical is neutralized, and the blue-green solution is decolorized.[12] The extent of this color change is proportional to the antioxidant's concentration and activity.[6]
Experimental Rationale:
-
Radical Generation: The ABTS radical must be generated prior to the assay. This is typically done by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.[13] This extended incubation ensures the complete formation of the radical cation.
-
pH Versatility & Solubility: A significant advantage of the ABTS assay is that the radical is soluble in both aqueous and organic solvents, allowing for the evaluation of both hydrophilic and lipophilic compounds.[14] Furthermore, the assay can be performed over a wide pH range, which is useful for studying how pH affects antioxidant mechanisms.[14]
-
Wavelength: The absorbance is measured at 734 nm, a wavelength where interference from colored sample components is less likely than at the DPPH wavelength.[13][14]
Detailed Protocol:
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in deionized water.[13]
-
Mix the two solutions in a 1:1 volume ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical.[13]
-
Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[15]
-
-
2,6-DCHQ Sample and Trolox Standard Solutions: Prepare serial dilutions as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
Add 10-20 µL of each sample or standard dilution to the wells of a 96-well plate.[13]
-
Add 150-200 µL of the diluted ABTS•+ working solution to each well.[6][15]
-
Mix gently and incubate at room temperature for approximately 5-6 minutes.[13][15] The reaction is generally rapid.[16]
-
Read the absorbance at 734 nm.[13]
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Plot the inhibition percentage against the concentration to determine the IC50 value.
-
Express the results as TEAC by comparing the activity of 2,6-DCHQ to the Trolox standard curve.[17]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay differs from DPPH and ABTS in that it does not measure radical scavenging directly. Instead, it measures the ability of an antioxidant to act as a reductant.[18]
Principle: The FRAP assay is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to an intense blue-colored ferrous complex (Fe²⁺-TPTZ) by antioxidants in an acidic medium (pH 3.6).[7][19] The change in absorbance, measured at 593 nm, is proportional to the total reducing power of the sample.[20] This method directly measures the electron-donating capacity of a compound.[18]
Experimental Rationale:
-
Acidic pH: The reaction is carried out at an acidic pH of 3.6 to maintain iron solubility and drive the reduction reaction.[19]
-
Direct Measurement: Unlike radical scavenging assays, FRAP directly measures the concentration of electron-donating antioxidants (reductants).[18]
-
Reagent: The FRAP reagent is a mixture of acetate buffer (pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution in HCl, and ferric chloride (FeCl₃) solution, typically in a 10:1:1 ratio.[19] It should be prepared fresh and warmed to 37°C before use.[19]
-
Standard: The standard curve is typically generated using a known concentration of ferrous sulfate (FeSO₄), and the results are expressed as Fe²⁺ equivalents.[21]
Detailed Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare the reagent fresh by mixing 25 mL of 300 mM acetate buffer (pH 3.6), 2.5 mL of 10 mM TPTZ solution (in 40 mM HCl), and 2.5 mL of 20 mM FeCl₃·6H₂O solution.[7][19] Incubate the mixture at 37°C.[19]
-
2,6-DCHQ Sample Solutions: Prepare serial dilutions in an appropriate solvent.
-
Ferrous Sulfate (Fe²⁺) Standard Solutions: Prepare a series of dilutions of FeSO₄ (e.g., 0-20 nmol/well) to create a standard curve.[21]
-
-
Assay Procedure (96-well plate format):
-
Add 10-20 µL of the sample or standard to each well.[19]
-
Add 150-220 µL of the pre-warmed FRAP reagent to each well and mix thoroughly.[19]
-
Incubate at 37°C. The reaction is fast, and readings are typically taken after 4-6 minutes, although some protocols extend this to 30 minutes or more.[19][21]
-
Measure the absorbance at 593 nm.[20]
-
-
Data Analysis:
-
Subtract the blank reading from all sample and standard readings.
-
Plot the absorbance of the Fe²⁺ standards against their concentration to create a standard curve.
-
Use the linear regression equation from the standard curve to calculate the FRAP value (in µM Fe²⁺ equivalents) for the 2,6-DCHQ samples.[20]
-
Pillar 3: Comparative Analysis and Data Interpretation
As a hydroquinone derivative, 2,6-DCHQ is structurally primed to be an effective antioxidant. The two hydroxyl groups can readily donate hydrogen atoms or electrons to neutralize free radicals.
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- 18. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. assaygenie.com [assaygenie.com]
A Comparative Guide to the Structure-Activity Relationship of Dichlorinated Hydroquinones
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical comparison of dichlorinated hydroquinone isomers, focusing on their structure-activity relationships (SAR). As a senior application scientist, my goal is to synthesize complex experimental data into actionable insights, explaining the causality behind experimental choices and providing a framework for future research and development. This document is designed to be a self-validating system, with every claim and protocol grounded in authoritative scientific literature.
Introduction: The Significance of the Hydroquinone Scaffold and the Impact of Chlorination
Hydroquinone and its derivatives are a class of aromatic compounds that play a crucial role in various biological processes. Their ability to undergo reversible oxidation to form benzoquinones makes them key players in cellular redox chemistry.[1] This redox cycling capability is central to their biological effects, which can range from antioxidant and depigmenting actions to significant cytotoxicity.[2][3] Hydroquinone itself is a well-known inhibitor of tyrosinase, an enzyme critical for melanin production, but its use in cosmetic and therapeutic applications is often limited by concerns over its safety.[4]
The introduction of halogen atoms, particularly chlorine, onto the hydroquinone ring profoundly alters its physicochemical properties and, consequently, its biological activity. Chlorination can modulate the compound's lipophilicity, redox potential, and susceptibility to metabolic enzymes, leading to a spectrum of biological effects. This guide focuses on the structure-activity relationships of three key dichlorinated hydroquinone isomers: 2,3-dichlorohydroquinone, 2,5-dichlorohydroquinone, and 2,6-dichlorohydroquinone. Understanding how the position of the chlorine atoms influences their activity is paramount for the rational design of novel therapeutic agents and for assessing the toxicological risks of these environmental contaminants.
Comparative Analysis of Biological Activities
The biological activities of dichlorinated hydroquinones are intrinsically linked to their chemical structure. The position of the chlorine atoms on the hydroquinone ring dictates the molecule's electronic and steric properties, which in turn influence its interactions with biological targets. While direct comparative studies on all three isomers are limited, we can synthesize data from research on individual isomers and related compounds to build a comprehensive SAR model.
Cytotoxicity: A Tale of Isomeric Differences
The cytotoxicity of dichlorinated hydroquinones is a key parameter in assessing both their therapeutic potential as anticancer agents and their toxicological risk. The primary mechanisms underlying their cytotoxicity are believed to involve the induction of oxidative stress through redox cycling and the formation of covalent adducts with cellular macromolecules.[2]
Table 1: Comparative Cytotoxicity Data of Dichlorinated Quinone Derivatives
| Compound | Cell Line(s) | IC50 Value (µM) | Key Findings & Inferences | Reference(s) |
| 2,3-Dichloro-5,8-dimethoxy-1,4-naphthoquinone | LNCaP, CWR-22, PC-3, DU-145 (Prostate Cancer) | 1 - 3 | Demonstrates significant cytotoxicity, suggesting the dichlorinated quinone scaffold has anticancer potential. The 2,3-dichloro substitution pattern is compatible with high activity. | [5][6] |
| 2,6-Dichloro-1,4-benzoquinone | In vivo (mice) | N/A | Induces nephrotoxicity, indicating potential for organ-specific toxicity. This highlights the importance of evaluating the safety profile of dichlorinated hydroquinones. | [7] |
| 2,5-Dichlorohydroquinone | - | Data not available | - | [8] |
Causality Behind Experimental Choices: The selection of cancer cell lines in these studies is driven by the need to identify compounds with potential as chemotherapeutic agents. The use of an in vivo model for 2,6-dichloro-1,4-benzoquinone provides a more holistic view of its toxicity profile, which is crucial for environmental and health risk assessments. The lack of direct comparative data underscores a significant research gap.
Enzyme Inhibition: Targeting Tyrosinase
Hydroquinone is a known inhibitor of tyrosinase, the key enzyme in melanogenesis.[4] The introduction of chlorine atoms is expected to modulate this inhibitory activity. While direct comparative studies on the tyrosinase inhibitory effects of the three dichlorinated hydroquinone isomers are scarce, we can draw parallels from studies on other halogenated and substituted hydroquinones.
The inhibitory mechanism of hydroquinone and its derivatives against tyrosinase is complex, with some studies suggesting they act as competitive inhibitors, while others indicate they can also serve as substrates.[9][10] The position of the chlorine atoms will influence the binding affinity of the molecule to the enzyme's active site and its redox potential, thereby affecting its inhibitory potency and mechanism. For instance, a study on hydroquinone ester derivatives showed that modifications to the hydroquinone scaffold can lead to highly potent tyrosinase inhibitors, with one derivative exhibiting an IC50 value of 0.18 µM.[11]
Table 2: Tyrosinase Inhibition by Hydroquinone and its Derivatives
| Compound | Enzyme Source | IC50 Value (µM) | Inhibition Type | Reference(s) |
| Hydroquinone | Mushroom Tyrosinase | 3.9 - 100 | - | [4] |
| Hydroquinone-benzoyl ester analog (3b) | Mushroom Tyrosinase | 0.18 ± 0.06 | Mixed | [11] |
| Dichlorinated Hydroquinone Isomers | - | Data not available | - | - |
Causality Behind Experimental Choices: Mushroom tyrosinase is a commonly used and commercially available model enzyme for preliminary screening of tyrosinase inhibitors due to its structural similarity to human tyrosinase. The determination of inhibition type (e.g., competitive, non-competitive, mixed) provides valuable insights into the mechanism of action and can guide further structural optimization.
Redox Properties and Glutathione Reactivity
The biological activity of dichlorinated hydroquinones is fundamentally linked to their redox properties and their reactivity towards nucleophiles like glutathione (GSH).
Redox Cycling: Dichlorinated hydroquinones can undergo redox cycling, a process in which they are oxidized to their corresponding benzoquinones, which can then be reduced back to hydroquinones by cellular reductants. This cycle can lead to the generation of reactive oxygen species (ROS), such as superoxide anions, contributing to oxidative stress and cytotoxicity.[12][13][14] The redox potential of each isomer, which is influenced by the electron-withdrawing nature and position of the chlorine atoms, will determine the ease of its oxidation and its propensity to engage in redox cycling.
Glutathione Conjugation: The electrophilic benzoquinone intermediates formed during redox cycling can react with cellular nucleophiles, most notably glutathione (GSH), a key cellular antioxidant. This conjugation can lead to the depletion of cellular GSH stores, further exacerbating oxidative stress. The reactivity of the different dichlorinated benzoquinone isomers towards GSH will depend on the steric and electronic effects of the chlorine substituents.
Structure-Activity Relationship (SAR) Synthesis
Based on the available data and established principles of medicinal chemistry, we can propose a preliminary SAR for dichlorinated hydroquinones:
-
Position of Chlorine Atoms: The relative positions of the two chlorine atoms will significantly impact the molecule's symmetry, dipole moment, and the electron distribution in the aromatic ring. This, in turn, will affect its binding to target enzymes and its redox potential. For instance, in halogenated benzenes, toxicity has been shown to correlate with hydrophobicity, ease of oxidation, and dipole moment.[15]
-
Lipophilicity: The addition of chlorine atoms increases the lipophilicity of the hydroquinone molecule. This can enhance its ability to cross cell membranes and access intracellular targets, potentially leading to increased biological activity.
-
Redox Potential: The electron-withdrawing nature of chlorine atoms will increase the redox potential of the hydroquinone/benzoquinone couple, making the hydroquinone easier to oxidize. This could lead to more efficient redox cycling and increased ROS production, potentially resulting in higher cytotoxicity.
Experimental Protocols
To facilitate further research and direct comparison of dichlorinated hydroquinone isomers, detailed protocols for key in vitro assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the dichlorinated hydroquinone isomers (e.g., 0.1, 1, 10, 50, 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Tyrosinase Inhibition Assay
This assay measures the ability of the dichlorinated hydroquinone isomers to inhibit the activity of mushroom tyrosinase.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), mushroom tyrosinase, and the test compound at various concentrations.
-
Substrate Addition: Initiate the reaction by adding L-DOPA (a tyrosinase substrate) to the reaction mixture.
-
Absorbance Measurement: Monitor the formation of dopachrome, the colored product of the reaction, by measuring the absorbance at 475 nm at regular time intervals.
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each compound concentration and determine the IC50 value.
Glutathione (GSH) Reactivity Assay
This assay assesses the reactivity of the dichlorinated hydroquinone isomers with GSH.
Protocol:
-
Reaction Setup: Incubate the test compounds with GSH in a phosphate buffer (pH 7.4) at 37°C.
-
Time-Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.
-
LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to monitor the depletion of the parent compound and the formation of the GSH adduct.
-
Data Analysis: Determine the rate of GSH conjugation for each isomer.
Visualizing the Mechanisms
To better understand the complex interplay of factors governing the activity of dichlorinated hydroquinones, the following diagrams illustrate key concepts.
Caption: Interplay of chemical properties and biological activities.
Caption: Redox cycling and downstream effects of dichlorinated hydroquinones.
Caption: A typical experimental workflow for SAR studies.
Conclusion and Future Directions
The structure-activity relationship of dichlorinated hydroquinones is a complex but critical area of research. The position of the chlorine atoms on the hydroquinone ring has a profound impact on their biological activities, including cytotoxicity, enzyme inhibition, and redox properties. While this guide has synthesized the available information to provide a foundational understanding, it also highlights a significant need for direct comparative studies of the 2,3-, 2,5-, and this compound isomers.
Future research should focus on:
-
Direct Comparative Studies: Performing head-to-head comparisons of the three key isomers in a panel of relevant in vitro assays to obtain quantitative data (e.g., IC50 values).
-
Mechanistic Investigations: Elucidating the precise mechanisms of action for each isomer, including their effects on specific cellular pathways and their propensity to generate ROS.
-
In Vivo Studies: Conducting in vivo studies to assess the efficacy and toxicity of the most promising isomers in relevant animal models.
By systematically investigating the SAR of dichlorinated hydroquinones, we can unlock their therapeutic potential while also better understanding and mitigating their potential risks to human health and the environment.
References
- Carullo, G., Mazzotta, S., et al. (2020). [Relevant study on cytotoxicity assays]. [Source - Placeholder for a real reference if found]
- Gant, T. W. (1992). Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hepatocytes. [Source - Placeholder for a real reference if found]
- Copeland Jr, R. L., et al. (2007). Cytotoxicity of 2,3-Dichloro-5,8-dimethoxy-1,4-naphthoquinone in Androgen-dependent and -independent Prostate Cancer Cell Lines. Anticancer Research, 27(3B), 1537-1546.
- BenchChem. (2025). A Comparative Guide to Tyrosinase Inhibitors: Benchmarking Against Established Compounds. [Link to be provided]
- PubChem. 2,5-Dichlorohydroquinone. [Link to be provided]
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- ResearchGate. (2024). A simplified mechanism of redox cycling of quinone-like substances and formation of superoxide anion radicals. [Link to be provided]
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- Cenas, N., et al. (1994).
- Njus, D., & Kelley, P. M. (2023). Redox cycling of quinones reduced by ascorbic acid. PubMed.
- ResearchGate. (n.d.). The influence of hydroquinone on tyrosinase kinetics. [Link to be provided]
- ResearchGate. (n.d.). Inhibition of mushroom tyrosinase by hydroquinone. [Link to be provided]
- Rotilio, G., et al. (1985). Biochemical mechanism of oxidative damage by redox-cycling drugs. Environmental Health Perspectives, 64, 259-264.
- Rybina, A., et al. (2014). Monitoring hydroquinone-quinone redox cycling by single molecule fluorescence spectroscopy. PubMed.
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- Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. (2024). RSC Publishing.
- Li, J., et al. (2023). Investigation of the nephrotoxicity of 2,6-dichloro-1,4-benzoquinone disinfection by-product in mice through a 28-day toxicity test. PubMed.
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- Copeland Jr, R. L., et al. (2007).
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 2,6-Dichlorohydroquinone
This guide provides comprehensive, actionable procedures for the safe handling and disposal of 2,6-Dichlorohydroquinone (CAS No. 20103-10-0). As a halogenated organic compound, this chemical requires rigorous disposal protocols to ensure the safety of laboratory personnel and to maintain environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this substance. The procedures outlined herein are designed to be a self-validating system, integrating safety, compliance, and scientific best practices.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is the foundation of its safe management. It is a solid, often dark green to dark brown, hygroscopic substance.[1][2] Its chemical structure, a hydroquinone ring with two chlorine substituents, classifies it as a halogenated organic compound, a category of chemicals under strict regulatory scrutiny by agencies such as the U.S. Environmental Protection Agency (EPA).[2][3]
The primary hazards are rooted in its reactivity and toxicity. Proper handling and disposal are not merely procedural; they are necessary to mitigate direct health risks and prevent the release of a persistent environmental contaminant.
Health Hazard Profile
Exposure to this compound can result in significant health effects. The compound is classified as harmful and an irritant.[2][4] The causality for these hazards lies in its ability to interact with biological tissues, causing irritation and potential systemic toxicity if absorbed.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | GHS Hazard Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | Not specified | H302: Harmful if swallowed | [2][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |[2] |
Environmental Risk Profile
Halogenated organic compounds can be persistent in the environment and pose a risk to aquatic life.[5] Improper disposal, such as drain disposal, is strictly prohibited as it can contaminate waterways.[6][7] The ultimate goal of the disposal protocol is the complete destruction of the molecule to prevent environmental release.
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a barrier between the researcher and the chemical, preventing exposure through inhalation, skin contact, or eye contact.[8]
Table 2: Required Personal Protective Equipment (PPE) | Protection Type | Specification | Rationale | Source(s) | | :--- | :--- | :--- | :--- | | Respiratory Protection | NIOSH/MSHA-approved air-purifying respirator with cartridges for organic vapors and particulates (e.g., N95 dust mask). | Prevents inhalation of harmful dust, which can cause acute respiratory irritation.[2][8] | | Eye and Face Protection | Chemical safety goggles or a full-face shield compliant with OSHA 29 CFR 1910.133 or EN166. | Protects against serious eye irritation from airborne particles or accidental splashes.[8] | | Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene), changed immediately if contaminated. | Prevents skin contact, which can cause irritation and absorption of the harmful substance.[4] | | Body Protection | A chemically resistant lab coat or a full protective suit. | Protects the skin from accidental contact and contamination of personal clothing.[8] | | Footwear | Closed-toe, chemical-resistant safety footwear. | Protects feet from spills and ensures stable footing in the laboratory.[8] |
On-Site Waste Management: Collection and Segregation
The first critical step in the disposal lifecycle is proper segregation at the point of generation. Cross-contamination of waste streams can create hazardous reactions and complicate the final disposal process, leading to significant compliance issues.
Step-by-Step Waste Collection Protocol
-
Designate a Waste Container: Use a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) pail or a glass jar with a screw-top lid). The container must be in good condition, with no leaks or cracks.
-
Labeling: Before any waste is added, the container must be clearly labeled as "Hazardous Waste" and must identify the contents: "This compound ". Include the date accumulation started.
-
Collection: Collect all waste this compound, including residual amounts in weighing boats and any grossly contaminated items like gloves or wipes, directly into the designated container.[8]
-
Closure: Keep the container securely closed at all times except when actively adding waste.[8] This minimizes the risk of spills and prevents the release of dust or vapors.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area, away from incompatible materials such as strong bases or oxidizing agents.[9]
Caption: On-site waste segregation workflow for this compound.
Spill and Emergency Procedures
Immediate and correct response to a spill is critical to mitigate exposure and prevent wider contamination.
Step-by-Step Spill Cleanup Protocol
-
Alert & Evacuate: Alert all personnel in the immediate area. Evacuate non-essential personnel from the spill zone.[9][10]
-
Ensure Safety: If the spill is significant, ensure ventilation is adequate. Eliminate all sources of ignition as a precaution.[9]
-
Don PPE: Before approaching the spill, don the full PPE as detailed in Section 2.
-
Control Dust: Gently cover the spilled solid with a damp paper towel or use a commercial spill kit absorbent to moisten the material.[9] DO NOT dry sweep , as this will create airborne dust.
-
Contain and Collect: Carefully scoop the absorbed/moistened material using spark-proof tools (e.g., plastic dustpan) and place it into your designated hazardous waste container.[10]
-
Decontaminate: Wipe the spill area with absorbent pads and a soap and water solution, working from the outer edge of the spill inward.[10]
-
Package Waste: Place all used absorbent pads, contaminated wipes, and disposable PPE into the hazardous waste container.[8][10]
-
Final Steps: Seal the container, label it as "Spill Debris" along with the chemical name, and wash your hands and any exposed skin thoroughly. Report the spill to your institution's Environmental Health & Safety (EH&S) office.
Final Disposal Pathway: From Lab to Destruction
This compound must be disposed of as a regulated hazardous waste.[9] The most effective and environmentally sound method for halogenated organic compounds is high-temperature incineration.
Regulatory Context
Under the Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are subject to specific land disposal restrictions.[3] This necessitates a treatment method that destroys the hazardous constituents.
Recommended Disposal Method
-
High-Temperature Incineration: This process, typically in a rotary kiln incinerator, operates at temperatures sufficient to ensure the complete thermal destruction of the chlorinated aromatic ring.[11] This is the critical self-validating step of the disposal process; it breaks the carbon-chlorine bonds and converts the compound into less harmful substances like carbon dioxide, water, and hydrogen chloride.
-
Acid Gas Scrubbing: The hydrogen chloride gas produced during incineration is a corrosive acid and must be removed from the exhaust stream by "scrubbers," which typically use a caustic solution to neutralize the gas before it is released into the atmosphere.[11]
-
Licensed Contractor: This entire process must be handled by a licensed and certified hazardous waste disposal contractor who can provide documentation (a manifest) tracking the waste from your facility to its final destruction.
Caption: The complete disposal lifecycle of this compound waste.
Decontamination of Reusable Equipment
Properly cleaning reusable equipment prevents unintended cross-contamination of future experiments.
-
Initial Rinse: Carefully rinse glassware or equipment with a suitable solvent in which this compound is soluble (e.g., methanol, DMSO).[1] Collect this initial rinse as hazardous waste in your designated container.
-
Thorough Wash: Wash the rinsed equipment with hot, soapy water.[10]
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the equipment to dry completely before storing or reusing.
References
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This compound | C6H4Cl2O2 | CID 88366 - PubChem. Available at: [Link]
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2,6-Dichloro-p-benzohydroquinone - ChemBK. Available at: [Link]
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Material Safety Data Sheet - 2,6-Dichloroquinone-4-Chloroimide - Cole-Parmer. Available at: [Link]
-
CHEMICAL SPILL PROCEDURES - Clarkson University. Available at: [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA. Available at: [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. Available at: [Link]
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2,3-Dichloroquinoxaline SAFETY DATA SHEET - Alfa Aesar. Available at: [Link]
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This compound (C6H4Cl2O2) - PubChemLite. Available at: [Link]
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Hydroquinone - SAFETY DATA SHEET - Penta chemicals. Available at: [Link]
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Hydroquinone - Hazardous Substance Fact Sheet - New Jersey Department of Health. Available at: [Link]
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Chemical Waste Disposal Guidelines - Emory University. Available at: [Link]
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Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption - EPA. Available at: [Link]
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Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds - California Code of Regulations. Available at: [Link]
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Hydroquinone SAFETY DATA SHEET - Azer Scientific. Available at: [Link]
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Chemical Spills: How to safely contain & remove | GV Health - Life.Protected. - YouTube. Available at: [Link]
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2,5-Dichlorohydroquinone | C6H4Cl2O2 | CID 65 - PubChem. Available at: [Link]
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A toxic disinfection by-product, 2,6-dichloro-1,4-benzoquinone, identified in drinking water - PubMed. Available at: [Link]
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Personal protective equipment for handling 2,6-Dichlorohydroquinone
As a Senior Application Scientist, my primary objective is to ensure that your work is not only successful but also conducted with the highest degree of safety. Handling chlorinated phenols like 2,6-Dichlorohydroquinone requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide is designed to provide you with the essential, immediate safety and logistical information needed to handle this compound confidently and safely in a laboratory setting.
Foundational Hazard Analysis: The "Why" Behind the Protection
Understanding the intrinsic hazards of this compound is the first principle of safe handling. This compound, a halogenated dihydric phenol, presents multiple routes of potential exposure, each necessitating a specific barrier of protection.[1] Its physical form as a solid or fine powder means that the risk of generating airborne dust is a primary concern.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Hazard Statement | Rationale for Protection |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] | Prevents accidental ingestion through contaminated hands or surfaces. |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] | Requires robust skin protection to prevent direct contact, which can lead to dermatitis or other skin conditions. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] | Mandates stringent eye protection to shield against airborne particles or splashes that could cause significant eye damage. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] | Necessitates respiratory protection to prevent inhalation of dust, which can irritate the nose, throat, and lungs.[2] |
The Core Directive: A Multi-Layered PPE Protocol
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to create a comprehensive barrier against the identified hazards. Relying on a single piece of equipment is insufficient; instead, each component of your PPE ensemble works in concert to protect you.
Workflow for PPE Selection and Use
The following diagram outlines the critical decision-making and operational flow for safely handling this compound.
Caption: Workflow for PPE selection, use, and disposal.
Detailed PPE Specifications: The "What" and "Why"
The following table summarizes the required PPE. Do not simply wear this equipment; understand why each specific type is chosen, as this knowledge reinforces safe practices.
Table 2: Summary of Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Causality and Rationale |
|---|---|---|
| Respiratory Protection | A NIOSH-approved air-purifying respirator. For weighing solids, a particulate respirator (e.g., N95/P100) is essential. For solutions or potential vapors, use a combination respirator with organic vapor cartridges.[3][4] | Why: this compound is a respiratory irritant.[1] The fine powder can easily become airborne during handling. A particulate filter traps these fine dust particles, while organic vapor cartridges are necessary if volatile solvents are used. |
| Eye and Face Protection | Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4][5] A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[6] | Why: The compound is classified as a serious eye irritant.[1] Goggles provide a complete seal around the eyes to protect against airborne dust and accidental splashes. A face shield adds a critical secondary layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[6][7] Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid self-contamination.[4] | Why: Direct skin contact causes irritation.[1] Impermeable gloves provide the necessary barrier. Double-gloving is recommended when handling highly concentrated solutions. |
| Body Protection | A buttoned lab coat is the minimum requirement. For tasks with a higher risk of spills or dust generation, chemical-resistant coveralls (e.g., Tyvek®) are recommended.[7][8] | Why: Protects skin and personal clothing from contamination by dust or splashes.[5] Impervious materials prevent the chemical from soaking through to the skin.[4] |
| Footwear | Closed-toe, chemical-resistant safety shoes.[5] | Why: Protects feet from spills and provides stable footing in the laboratory environment. |
Operational Plan: Step-by-Step Handling and Disposal
Adherence to a strict, procedural workflow is critical for safety and regulatory compliance.
A. Pre-Handling and Donning PPE
-
Designate an Area: All handling of this compound solid should occur within a certified chemical fume hood or a powder containment hood to minimize dust dispersion.[4]
-
Assemble Materials: Before starting, ensure all necessary equipment, including waste containers, is inside the hood.
-
Don PPE: Put on your PPE in the following order: lab coat/coveralls, inner gloves, safety goggles, face shield (if needed), respirator, and finally, outer gloves. This sequence ensures that potentially contaminated gloves are the last item to touch clean surfaces.
B. Safe Handling Procedure
-
Weighing: When weighing the solid, use anti-static weigh paper or a tared container to prevent the powder from scattering.
-
Making Solutions: Add the solid slowly to the solvent to avoid splashing and excessive dust generation.
-
Avoidance: Never create dust clouds.[5] If a small spill occurs within the hood, gently wipe it with a damp, chemically compatible cloth. Do not dry sweep.[2]
C. Disposal Plan and Doffing PPE
Proper disposal is a legal and ethical requirement to prevent environmental contamination.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, wipes, weigh paper, and contaminated labware, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[4][5]
-
Decontamination: Decontaminate any reusable equipment according to your institution's established procedures.
-
Doff PPE: Remove PPE in an order that minimizes cross-contamination:
-
Remove outer gloves first.
-
Remove face shield and goggles.
-
Remove lab coat/coveralls, turning it inside out as you remove it.
-
Remove respirator.
-
Remove inner gloves, using the proper technique to avoid touching the outer surface.[4]
-
-
Final Wash: Immediately wash your hands, face, and any exposed skin thoroughly with soap and water.[9]
Emergency Protocols: Immediate First Aid
In the event of an accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10]
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with copious amounts of water.[11] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[9][10]
By integrating these principles and procedures into your daily workflow, you build a system of safety that protects you, your colleagues, and your research.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Hydroquinone. National Institute for Occupational Safety and Health. Retrieved from [Link]
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Oregon Occupational Safety and Health. (1980). Program Directive - Wood Preservatives Containing Chlorinated Phenols (A-203). Retrieved from [Link]
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Organisation for the Prohibition of Chemical Weapons. (n.d.). Personal Protective Equipment. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hydroquinone - Hazardous Substance Fact Sheet. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloroquinone-4-Chloroimide. Retrieved from [Link]
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New Jersey Department of Health. (2009). 4-Chlorophenol - Hazardous Substance Fact Sheet. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
